Becondogrel
Description
Properties
CAS No. |
1416696-44-0 |
|---|---|
Molecular Formula |
C16H16ClNO3S |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
methyl (2S)-2-[(7aS)-2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl]-2-(2-chlorophenyl)acetate |
InChI |
InChI=1S/C16H16ClNO3S/c1-21-16(20)15(11-4-2-3-5-12(11)17)18-7-6-13-10(9-18)8-14(19)22-13/h2-5,8,13,15H,6-7,9H2,1H3/t13-,15-/m0/s1 |
InChI Key |
JBSAZVIMJUOBNB-ZFWWWQNUSA-N |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1Cl)N2CC[C@H]3C(=CC(=O)S3)C2 |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2 |
Origin of Product |
United States |
Foundational & Exploratory
Becondogrel: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Becondogrel is an orally administered antiplatelet agent belonging to the thienopyridine class of drugs.[1][2] It is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to its active metabolite to exert its therapeutic effect.[1] this compound is a derivative of the well-established antiplatelet drug clopidogrel and is designed to overcome some of the metabolic limitations associated with its predecessor.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its molecular target, signaling pathways, and the experimental protocols used to characterize its activity.
Core Mechanism of Action: Irreversible P2Y12 Receptor Antagonism
The primary mechanism of action of this compound's active metabolite is the selective and irreversible inhibition of the P2Y12 receptor, a key purinergic receptor on the surface of platelets.[1][3] The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine diphosphate (ADP), initiates a signaling cascade that leads to platelet activation, aggregation, and thrombus formation.
By irreversibly binding to the P2Y12 receptor, the active metabolite of this compound prevents ADP from binding and initiating this signaling cascade. This blockade of the P2Y12 receptor effectively reduces platelet activation and aggregation, thereby decreasing the risk of thrombotic events.
Metabolic Activation of this compound
Similar to clopidogrel, this compound is a prodrug that requires hepatic metabolism to generate its active form.[1] A key differentiating feature of this compound is its modification to circumvent the variability in metabolic activation seen with clopidogrel, which is largely dependent on cytochrome P450 (CYP) enzymes, particularly CYP2C19.[1][4][5] Genetic polymorphisms in CYP2C19 can lead to a variable antiplatelet response to clopidogrel. This compound is also designed to be less susceptible to inactivation by carboxylesterase 1 (CES1), which is a major pathway for clopidogrel's metabolic inactivation.[1]
The metabolic pathway of this compound aims to provide a more consistent generation of the active metabolite across different patient populations.
Signaling Pathways
The inhibition of the P2Y12 receptor by this compound's active metabolite disrupts key intracellular signaling pathways that are crucial for platelet activation.
P2Y12 Receptor Signaling Cascade
The P2Y12 receptor is coupled to the inhibitory G protein, Gi. Activation of the P2Y12 receptor by ADP leads to:
-
Inhibition of Adenylyl Cyclase: The activated Gi protein inhibits the enzyme adenylyl cyclase.[6][7][8]
-
Decrease in Cyclic AMP (cAMP): The inhibition of adenylyl cyclase results in reduced intracellular levels of cyclic adenosine monophosphate (cAMP).
-
Reduced Protein Kinase A (PKA) Activity: Lower cAMP levels lead to decreased activity of protein kinase A (PKA). PKA normally phosphorylates and inhibits proteins that promote platelet activation, such as the vasodilator-stimulated phosphoprotein (VASP).
-
Activation of Phosphoinositide 3-kinase (PI3K): The βγ subunits of the activated Gi protein can stimulate phosphoinositide 3-kinase (PI3K).
-
Activation of Akt (Protein Kinase B): PI3K activation leads to the phosphorylation and activation of Akt, a serine/threonine kinase.[9][10][11][12]
-
Glycoprotein IIb/IIIa Receptor Activation: The culmination of these signaling events is the conformational change and activation of the glycoprotein IIb/IIIa receptors on the platelet surface. These activated receptors have a high affinity for fibrinogen, leading to platelet aggregation and the formation of a platelet plug.
By blocking the P2Y12 receptor, this compound effectively interrupts this entire cascade, maintaining higher levels of cAMP, keeping VASP in its phosphorylated state, and preventing the activation of the glycoprotein IIb/IIIa receptors, thus inhibiting platelet aggregation.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Metabolism of Clopidogrel: CYP2C19 Is a Minor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clopidogrel improves endothelial function and NO bioavailability by sensitizing adenylyl cyclase in rats with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug therapy aimed at adenylyl cyclase to regulate cyclic nucleotide signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The signal transduction between beta-receptors and adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estrogen Receptor Signaling and the PI3K/Akt Pathway Are Involved in Betulinic Acid-Induced eNOS Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Becondogrel: An In-Depth Technical Guide on P2Y12 Receptor Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Becondogrel, also known as vicagrel, is a novel, orally administered, irreversible antiplatelet agent that acts as a P2Y12 receptor antagonist.[1] It is a thienopyridine prodrug, similar to clopidogrel, but is designed to overcome some of the limitations associated with clopidogrel, particularly the variability in patient response due to genetic polymorphisms in the cytochrome P450 (CYP) enzyme system.[1][2] This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, with a focus on its interaction with the P2Y12 receptor.
Core Mechanism of Action
This compound is a prodrug that requires metabolic activation to exert its antiplatelet effect. Unlike clopidogrel, which is primarily activated by CYP2C19, this compound is hydrolyzed to its active metabolite via carboxylesterase-2 (CES2) or arylacetamide deacetylase (AADAC).[1] This active metabolite is the same as that of clopidogrel.[1] It irreversibly binds to the P2Y12 receptor on platelets, preventing the binding of adenosine diphosphate (ADP).[1] This blockade of the P2Y12 receptor inhibits ADP-mediated platelet activation and aggregation, thereby reducing the risk of thrombotic events.[1]
Quantitative Data on P2Y12 Receptor Interaction
As of the latest available information, specific quantitative binding affinity data for this compound's active metabolite to the P2Y12 receptor, such as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) from direct radioligand binding assays, are not publicly available in the reviewed literature. Preclinical and clinical studies have focused on the functional outcomes of P2Y12 receptor inhibition, such as platelet aggregation.
Preclinical Pharmacodynamics
Preclinical studies in rats and dogs have demonstrated that this compound is converted to its active metabolite at a significantly higher rate than clopidogrel.[1] This enhanced bioactivation is a key feature of this compound.
| Parameter | This compound | Clopidogrel | Species | Reference |
| Conversion to Active Metabolite | ~5-fold higher | Standard | Rats and Dogs | [1] |
Clinical Pharmacodynamics: Platelet Aggregation Inhibition
Clinical trials in healthy Chinese subjects have evaluated the platelet inhibitory effects of this compound using the VerifyNow-P2Y12 assay, which measures P2Y12 reaction units (PRU). A lower PRU value indicates greater platelet inhibition.
| Dosage | Mean % Inhibition of Platelet Aggregation (%IPA) at 4 hours | Mean ΔPRU at 4 hours | Comparison to Clopidogrel (75mg) | Reference |
| 5 mg Vicagrel | Not significantly different from placebo | Not significantly different from placebo | Similar effect | [1] |
| 10 mg Vicagrel | Statistically significant increase | Statistically significant increase | Greater effect | [1] |
| 20 mg Vicagrel | Dose-dependent increase | Dose-dependent increase | Greater effect | [1] |
| 40 mg Vicagrel | 87.9% | 206.6 | Significantly greater effect | [1] |
| 60 mg Vicagrel | ~93.0% | ~240.0 | Significantly greater effect | [1] |
| 75 mg Vicagrel | ~93.0% | ~240.0 | Significantly greater effect | [1] |
| 75 mg Clopidogrel | Not significantly different from placebo | Not significantly different from placebo | - | [1] |
Experimental Protocols
While specific protocols for this compound binding assays are not detailed in the available literature, the following represents a standard methodology for assessing P2Y12 receptor binding affinity of a test compound, based on established procedures for other P2Y12 antagonists.
Radioligand Binding Assay for P2Y12 Receptor
Objective: To determine the binding affinity (Ki) of the active metabolite of this compound for the human P2Y12 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human P2Y12 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]-2MeSADP (a potent P2Y12 agonist).
-
Test compound: The active metabolite of this compound.
-
Non-specific binding control: A high concentration of a known P2Y12 antagonist (e.g., cangrelor or ticagrelor).
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Scintillation cocktail and liquid scintillation counter.
-
96-well filter plates and vacuum manifold.
Procedure:
-
Membrane Preparation: Culture cells expressing the human P2Y12 receptor, harvest, and homogenize in a lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A fixed concentration of [3H]-2MeSADP.
-
A range of concentrations of the this compound active metabolite.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add a saturating concentration of the non-specific binding control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After drying the filters, add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
P2Y12 Receptor Signaling Pathway
Caption: P2Y12 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for P2Y12 Binding Assay
References
In-Depth Technical Guide: The Core Active Metabolite of Becondogrel
For Researchers, Scientists, and Drug Development Professionals
Abstract
Becondogrel, identified as 2-oxoclopidogrel, represents a key intermediate in the bioactivation pathway of the widely used antiplatelet agent, clopidogrel. As a prodrug, this compound itself is inactive and requires further metabolic conversion to exert its therapeutic effect. This technical guide provides a comprehensive overview of the core active metabolite of becondogogrel, detailing its chemical structure, mechanism of action, metabolic pathway, and available pharmacokinetic and pharmacodynamic data. The document is intended to serve as a resource for researchers and professionals involved in the fields of pharmacology, drug discovery, and development, offering insights into the critical attributes of this potent antiplatelet agent.
Introduction
This compound is a thienopyridine derivative that functions as a prodrug, meaning it is administered in an inactive form and is converted to its active form within the body. It is a critical intermediate metabolite in the activation cascade of clopidogrel, a cornerstone therapy in the prevention of atherothrombotic events. The therapeutic efficacy of this compound is entirely dependent on its conversion to a highly reactive thiol metabolite that irreversibly antagonizes the P2Y12 receptor on platelets, thereby inhibiting platelet activation and aggregation. This guide focuses on the structure, formation, and pharmacological properties of this pivotal active metabolite.
Chemical Structure of the Active Metabolite
The active metabolite of this compound is identical to the active metabolite of clopidogrel. Its chemical structure has been elucidated through a combination of mass spectrometry and NMR experiments. The primary chemical structure is 2-[1-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-sulfanyl-3-piperidinylidene]acetic acid .
Critically, the biological activity of this metabolite is highly dependent on its stereochemistry. Of the eight possible stereoisomers, only the one with an S configuration at the C7 chiral center and a Z configuration at the C3-C16 exocyclic double bond exhibits significant antiplatelet activity. This stereospecificity underscores the precise structural requirements for effective binding to the P2Y12 receptor. Due to its high reactivity and instability, structural elucidation was performed on a more stable acrylonitrile derivative.
Mechanism of Action and Signaling Pathway
The active thiol metabolite of this compound is a potent and irreversible antagonist of the P2Y12 receptor, a key purinergic receptor on the surface of platelets.
Signaling Pathway of P2Y12 Receptor Inhibition:
Adenosine diphosphate (ADP) is a key agonist that, upon binding to the P2Y12 receptor, initiates a signaling cascade through the Gi protein. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and consequently, the activation of the glycoprotein IIb/IIIa receptor. The activated GPIIb/IIIa receptor facilitates platelet aggregation by binding to fibrinogen.
The active metabolite of this compound forms a disulfide bond with a cysteine residue on the P2Y12 receptor, leading to its irreversible inactivation.[1] This prevents ADP from binding and blocks the entire downstream signaling pathway, ultimately inhibiting platelet aggregation for the lifespan of the platelet.
Metabolic Pathway of this compound
This compound (2-oxoclopidogrel) is an intermediate in a two-step metabolic activation process that originates from clopidogrel. Since this compound is already the first metabolite, its activation involves a single subsequent step.
Metabolic Activation Workflow:
The conversion of this compound (2-oxoclopidogrel) to the active thiol metabolite is catalyzed by several cytochrome P450 (CYP) isoenzymes, including CYP3A4, CYP2C19, CYP2B6, and CYP2C9.[2] This step involves the hydrolytic opening of the thiolactone ring of 2-oxoclopidogrel. It is important to note that a significant portion of the active metabolite can be further hydrolyzed by carboxylesterases (primarily CES1) to inactive carboxylic acid derivatives, which represents a major pathway for its deactivation.
Quantitative Data
While specific pharmacokinetic and pharmacodynamic data for this compound (2-oxoclopidogrel) as a standalone administered drug are limited in publicly available literature, extensive data exists for clopidogrel and its metabolites, which provides a strong basis for understanding the properties of this compound's active metabolite.
Table 1: Pharmacokinetic Parameters of Clopidogrel and its Metabolites (Following Clopidogrel Administration)
| Parameter | Clopidogrel (75 mg) | Active Thiol Metabolite (H4 isomer) | Inactive Carboxylic Acid Metabolite |
| Cmax (ng/mL) | ~2.0 | 7.13 ± 6.32 | ~8000 |
| Tmax (h) | ~1.4 | ~0.5 - 1.0 | ~1.0 |
| AUCt (ng·h/mL) | - | 11.30 ± 9.58 | - |
| Half-life (t1/2) | ~6 hours | ~30 minutes | ~8 hours |
Data compiled from studies on patients receiving clopidogrel.[3][4] Values are approximate and can vary significantly based on patient genetics (e.g., CYP2C19 metabolizer status) and other factors.
Table 2: Pharmacodynamic Data of Clopidogrel's Active Metabolite
| Parameter | Value |
| P2Y12 Receptor Binding | Irreversible |
| IC50 (Inhibition of ADP-induced platelet aggregation) | ~0.5 - 2.0 µM |
Data is for the active thiol metabolite generated from clopidogrel.[1]
Experimental Protocols
The following are generalized methodologies for key experiments relevant to the study of this compound and its active metabolite, based on established protocols for clopidogrel.
In Vitro Metabolism of this compound (2-oxoclopidogrel)
Objective: To determine the formation of the active thiol metabolite from this compound using human liver microsomes.
Methodology:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL), this compound (at various concentrations), and a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).
-
Incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) before initiating the reaction by adding this compound. The reaction is then incubated at 37°C with shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination and Stabilization: Terminate the reaction by adding a quenching solution, such as acetonitrile. Immediately stabilize the highly reactive thiol metabolite by derivatization, for example, with 2-bromo-3'-methoxyacetophenone.
-
Sample Processing: Centrifuge the terminated reaction mixture to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the formation of the derivatized active metabolite.
P2Y12 Receptor Binding Assay
Objective: To assess the inhibitory effect of the this compound active metabolite on the binding of an agonist to the P2Y12 receptor.
Methodology:
-
Platelet Preparation: Isolate human platelets from whole blood by centrifugation.
-
Metabolite Generation: Generate the active metabolite of this compound in vitro using the protocol described in section 6.1 or use a synthetically prepared standard.
-
Binding Assay: Incubate the washed platelets with varying concentrations of the generated active metabolite.
-
Radioligand Addition: Add a radiolabeled P2Y12 agonist, such as [³³P]-2MeS-ADP, to the incubation mixture.
-
Incubation and Separation: Incubate at room temperature to allow for competitive binding. Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the concentration of the active metabolite that causes 50% inhibition of radioligand binding (IC50) by non-linear regression analysis.
Platelet Aggregation Assay
Objective: To measure the functional effect of the this compound active metabolite on ADP-induced platelet aggregation.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Obtain PRP by centrifuging whole blood at a low speed.
-
Metabolite Incubation: Incubate the PRP with different concentrations of the in vitro generated or synthetic active metabolite of this compound at 37°C.
-
Agonist-Induced Aggregation: Add ADP to the PRP to induce platelet aggregation.
-
Measurement of Aggregation: Measure the change in light transmittance through the PRP sample over time using a light transmission aggregometer. As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.
-
Data Analysis: Calculate the percentage of platelet aggregation inhibition for each concentration of the active metabolite compared to a vehicle control. Determine the IC50 value.
Conclusion
This compound, as 2-oxoclopidogrel, is a direct precursor to the pharmacologically active thiol metabolite responsible for the antiplatelet effects of clopidogrel. A thorough understanding of the structure, metabolism, and mechanism of action of this active metabolite is paramount for the development of novel antiplatelet therapies with improved efficacy and safety profiles. The methodologies and data presented in this guide provide a foundational resource for researchers and drug development professionals working in this critical therapeutic area. Future research focusing on the direct administration and specific pharmacokinetics of this compound will be invaluable in further characterizing its potential as a therapeutic agent.
References
In Vitro Characterization of Becondogrel: A Technical Guide
Disclaimer: The compound "Becondogrel" is a fictional name. This technical guide utilizes the well-characterized antiplatelet agent, the active metabolite of Clopidogrel, as a representative P2Y12 receptor antagonist to illustrate a comprehensive in vitro pharmacological profile. The data and methodologies presented are based on publicly available scientific literature for Clopidogrel's active metabolite.
This guide provides an in-depth overview of the in vitro characterization of a P2Y12 receptor antagonist, tailored for researchers, scientists, and drug development professionals. It encompasses key binding and functional assay data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflows.
Data Presentation
The following tables summarize the quantitative data for the in vitro activity of the active metabolite of Clopidogrel.
Table 1: Receptor Binding Affinity
| Parameter | Value | Receptor/Tissue Source | Radioligand | Reference |
| pKi | 6.9 | Human P2Y12 Receptor | - | [1] |
| IC₅₀ | 0.53 µM | Washed Human Platelets | [³³P]-2MeS-ADP | [2] |
Table 2: Functional Activity
| Assay | Parameter | Value | Agonist | Cell/Tissue System | Reference |
| Platelet Aggregation | IC₅₀ | 1.8 µM | ADP | Washed Human Platelets | [2] |
| Adenylyl Cyclase Inhibition | - | Inhibition of ADP-induced down-regulation | ADP | Washed Human Platelets | [2] |
Experimental Protocols
P2Y12 Receptor Radioligand Binding Assay (Competitive Inhibition)
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the P2Y12 receptor.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human P2Y12 receptor.
-
Radioligand: [³H]2-MeSADP (a stable ADP analog).
-
Test Compound: this compound (represented by Clopidogrel's active metabolite).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[3]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[3]
-
Non-specific Binding Control: High concentration of unlabeled ADP (e.g., 10 µM).[3]
-
Filtration System: 96-well filter plates with glass fiber filters (GF/C), pre-soaked in 0.3% polyethyleneimine.[3]
-
Scintillation Fluid and Counter.
Procedure:
-
Membrane Preparation: Thaw the P2Y12-expressing cell membrane preparation on ice and dilute in binding buffer to a final protein concentration of 5-10 µg per well.[3]
-
Assay Plate Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer.
-
50 µL of [³H]2-MeSADP to achieve a final concentration of approximately 1 nM.[3]
-
50 µL of varying concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).[3]
-
For total binding wells, add 50 µL of binding buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of 10 µM unlabeled ADP.[3]
-
-
Initiation of Binding: Add 100 µL of the diluted membrane preparation to each well to start the binding reaction.[3]
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[3]
-
Termination of Binding: Rapidly filter the contents of each well through the pre-soaked GF/C filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.[3]
-
Radioactivity Measurement: Dry the filters, place them in scintillation vials with scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.[3]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound from the concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.
ADP-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol details the measurement of the inhibitory effect of a test compound on ADP-induced platelet aggregation in washed human platelets.
Materials:
-
Whole Blood: Collected from healthy, consenting donors who have not taken anti-platelet medication.
-
Anticoagulant: 3.8% sodium citrate.
-
Washing Buffer: Calcium-free Tyrode's buffer.
-
Agonist: Adenosine diphosphate (ADP).
-
Test Compound: this compound (represented by Clopidogrel's active metabolite).
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
Light Transmission Aggregometer.
Procedure:
-
Preparation of Washed Platelets:
-
Collect whole blood into tubes containing 3.8% sodium citrate (9:1 blood to anticoagulant ratio).
-
Prepare PRP by centrifuging the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.[4]
-
Prepare PPP by centrifuging the remaining blood at 1500-2000 x g for 15 minutes.[4]
-
To obtain washed platelets, centrifuge the PRP and resuspend the platelet pellet in a suitable washing buffer (e.g., calcium-free Tyrode's buffer). Repeat the washing step.
-
Adjust the final platelet concentration in Tyrode's buffer (typically to 200-300 x 10⁹/L).
-
-
Platelet Aggregation Measurement:
-
Pre-warm the washed platelet suspension and PPP to 37°C.
-
Calibrate the aggregometer by setting 0% aggregation with the washed platelet suspension and 100% aggregation with PPP.[4]
-
Place a specific volume of the washed platelet suspension into an aggregometer cuvette with a stir bar.
-
Allow the platelets to equilibrate for at least 1 minute at 37°C with stirring (900-1200 rpm).[4]
-
Add the test compound at various concentrations and incubate for a specified time.
-
Initiate aggregation by adding a final concentration of ADP (e.g., 5-10 µM).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: Determine the percentage of inhibition of aggregation for each concentration of the test compound relative to the vehicle control. Calculate the IC₅₀ value from the concentration-response curve.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the P2Y12 receptor.
Materials:
-
Cell Membranes: Membranes from cells expressing the P2Y12 receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Agonist: ADP or a stable analog like 2MeS-ADP.
-
Test Compound: this compound (as an antagonist).
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and GDP.
-
Filtration or SPA-based detection system.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, [³⁵S]GTPγS, GDP, and the assay buffer.
-
Compound Addition: Add the test compound (antagonist) at various concentrations. For agonist stimulation, add a fixed concentration of ADP or 2MeS-ADP.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.[5]
-
Detection:
-
Filtration Method: Terminate the reaction by rapid filtration through GF/C filters. Wash the filters with ice-cold buffer and measure the bound radioactivity.[6]
-
SPA Method: Add wheat germ agglutinin (WGA)-coated SPA beads to capture the membranes. The proximity of the [³⁵S]GTPγS to the scintillant in the beads will generate a signal that can be measured on a suitable counter.[5]
-
-
Data Analysis: For an antagonist, the assay will measure the inhibition of agonist-stimulated [³⁵S]GTPγS binding. Determine the IC₅₀ value from the concentration-response curve.
Mandatory Visualizations
References
- 1. clopidogrel (active metabolite) | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Identification and biological activity of the active metabolite of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
The Advent of Becondogrel: A Next-Generation P2Y12 Inhibitor
An In-depth Technical Guide on the Discovery, Synthesis, and Mechanism of Action of a Novel Antiplatelet Agent
Audience: Researchers, scientists, and drug development professionals.
Abstract
Becondogrel is an investigational, orally administered, irreversible antiplatelet agent that acts as a P2Y12 receptor antagonist.[1][2] As a derivative of the widely-used thienopyridine, clopidogrel, this compound has been engineered to address key limitations of its predecessor, namely the metabolic variability associated with hepatic cytochrome P450 (CYP450) enzymes and inactivation by carboxylesterase 1 (CES1).[1][2] This technical guide provides a comprehensive overview of the discovery rationale, a putative synthesis pathway, the mechanism of action, and the potential clinical implications of this compound.
Introduction: The Unmet Need in Antiplatelet Therapy
Thrombotic events, such as myocardial infarction and stroke, are leading causes of morbidity and mortality worldwide. Antiplatelet therapy is a cornerstone of prevention and treatment for these conditions. Clopidogrel, a second-generation thienopyridine, has been a mainstay of antiplatelet therapy for decades. However, its efficacy is hampered by a complex metabolic activation process that is subject to genetic polymorphisms, particularly in the CYP2C19 enzyme, leading to a variable and often suboptimal antiplatelet response in a significant portion of patients. Furthermore, a substantial fraction of absorbed clopidogrel is inactivated by CES1.[1][2][3] This has driven the search for new P2Y12 inhibitors with more predictable pharmacokinetic and pharmacodynamic profiles. This compound emerges from this research as a promising candidate designed to overcome these metabolic liabilities.
Discovery and Rationale for Development
The development of this compound was guided by the goal of creating a P2Y12 inhibitor with a more consistent antiplatelet effect than clopidogrel. The core strategy involved modifying the clopidogrel structure to bypass the problematic metabolic activation steps. This compound is a prodrug that is converted to its active metabolite in vivo.[1][2] The modifications in its chemical structure are intended to reduce its reliance on CYP450 enzymes for activation and to decrease its susceptibility to hydrolysis by CES1.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C16H16ClNO3S | [4] |
| Molecular Weight | 337.82 g/mol | [4] |
| IUPAC Name | methyl (S)-2-(2-chlorophenyl)-2-((S)-2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate | [4] |
| CAS Number | 1416696-44-0 | [4] |
| Compound Class | Synthetic organic | [1][2] |
Putative Synthesis of this compound
While the specific, proprietary synthesis protocol for this compound is not publicly available, a plausible synthetic route can be inferred from the extensive patent literature on clopidogrel and its derivatives. The synthesis would likely involve the stereoselective preparation of the two key chiral centers. A generalized, hypothetical synthesis is outlined below.
General Experimental Protocol for a Clopidogrel-like Synthesis
The following is a representative, multi-step protocol for the synthesis of a clopidogrel analogue, which illustrates the chemical principles likely involved in the synthesis of this compound.
Step 1: Synthesis of (S)-(+)-o-chlorophenylglycine methyl ester
-
o-chlorophenylglycine is reacted with methanol in the presence of a catalyst, such as thionyl chloride, to yield the methyl ester.
-
The resulting racemic mixture is then resolved using a chiral resolving agent, such as L-(+)-tartaric acid, to isolate the desired S-(+) enantiomer.
Step 2: Coupling with the Thienopyridine Moiety
-
The (S)-(+)-o-chlorophenylglycine methyl ester is then reacted with a suitable thienopyridine precursor, such as 2-(2-thienyl)ethanol p-toluenesulfonate.
-
This reaction is typically carried out in the presence of a base to facilitate the nucleophilic substitution.
Step 3: Cyclization to Form the Tetrahydrothienopyridine Core
-
The product from the previous step undergoes a Mannich-type reaction with formaldehyde to form the characteristic tetrahydrothienopyridine ring system of clopidogrel and its derivatives.
Step 4: Modification to Yield this compound
-
The final step would involve the specific chemical modifications that differentiate this compound from clopidogrel. This may involve oxidation or other functional group interconversions on the thienopyridine ring system to introduce the 2-oxo functionality.
Note: This is a generalized protocol based on known syntheses of related compounds. The actual synthesis of this compound may differ significantly in terms of reagents, reaction conditions, and purification methods.
Mechanism of Action
This compound, like its parent compound clopidogrel, is an irreversible antagonist of the P2Y12 receptor, a key player in platelet activation and aggregation.
The P2Y12 Signaling Pathway
The P2Y12 receptor is a G protein-coupled receptor (GPCR) found on the surface of platelets. Its endogenous ligand is adenosine diphosphate (ADP). The binding of ADP to the P2Y12 receptor initiates a signaling cascade that ultimately leads to platelet aggregation and thrombus formation.
Caption: P2Y12 Receptor Signaling Pathway and Inhibition by this compound.
Activation and Irreversible Inhibition
This compound is a prodrug that undergoes metabolic activation to its active form. This active metabolite then covalently binds to the P2Y12 receptor, leading to its irreversible inhibition. This prevents ADP from binding and initiating the downstream signaling cascade. By blocking the P2Y12 receptor, this compound effectively inhibits platelet aggregation for the lifespan of the platelet.
Pharmacokinetics and Metabolism
A key advantage of this compound is its anticipated improved pharmacokinetic profile compared to clopidogrel.
Metabolic Pathway of Clopidogrel vs. This compound
The metabolic pathway of clopidogrel is a two-step process primarily mediated by CYP450 enzymes to form the active metabolite. A significant portion of the absorbed dose is hydrolyzed by CES1 to an inactive carboxylic acid metabolite. This compound is designed to be less dependent on this pathway, potentially leading to more consistent levels of the active metabolite across different patient populations.
Caption: Comparison of Clopidogrel and Proposed this compound Metabolic Pathways.
Quantitative Pharmacokinetic Data
As this compound is still in the early stages of development, detailed quantitative pharmacokinetic data from human studies are not yet publicly available. The table below presents typical pharmacokinetic parameters for clopidogrel for comparative purposes. It is anticipated that this compound will exhibit less inter-individual variability in these parameters.
Table 2: Pharmacokinetic Parameters of Clopidogrel (75 mg dose)
| Parameter | Value | Source |
| Time to Peak Plasma Concentration (Tmax) of Active Metabolite | ~0.5 - 1.0 hours | [5] |
| Plasma Half-life (t1/2) of Active Metabolite | ~8 hours | [6] |
| Protein Binding | 98% (parent drug and inactive metabolite) | |
| Metabolism | Hepatic (CYP450 and esterases) | [3] |
| Excretion | Renal and fecal |
Preclinical and Clinical Development
Information on the preclinical and clinical development of this compound is limited at this time. As an investigational new drug, it is likely undergoing preclinical toxicity and efficacy studies. Future clinical trials will be necessary to establish its safety, tolerability, and efficacy in human subjects.
Conclusion and Future Directions
This compound represents a rational drug design approach to address the well-documented limitations of clopidogrel. By creating a P2Y12 inhibitor with a more predictable metabolic profile, this compound has the potential to offer a more reliable antiplatelet effect across a broader patient population. The successful clinical development of this compound could mark a significant advancement in the management of thrombotic diseases. Future research will need to focus on elucidating its full pharmacokinetic and pharmacodynamic profile, as well as its safety and efficacy in large-scale clinical trials.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. Pharmacokinetic and Pharmacodynamic Responses to Clopidogrel: Evidences and Perspectives [mdpi.com]
- 4. medkoo.com [medkoo.com]
- 5. Clinical Pharmacokinetics of Clopidogrel and Its Metabolites in Patients with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Becondogrel's Effects on Platelet Aggregation Pathways
Notice to the Reader:
Following a comprehensive search of scientific literature and publicly available data, no information was found on a compound named "becondogrel." It is possible that this name is a misspelling, refers to a compound in very early-stage, non-public development, or is a fictional name.
The name "this compound" bears a phonetic resemblance to "clopidogrel," a well-established antiplatelet medication. Clopidogrel belongs to the thienopyridine class of P2Y12 receptor inhibitors, which are crucial in managing and preventing thrombotic events.[1] Given the potential for a typographical error, this guide will proceed by providing the requested in-depth technical information for clopidogrel as a relevant and informative substitute. All data, protocols, and pathways described below pertain to clopidogrel and its mechanism of action.
Executive Summary
Clopidogrel is a prodrug that, once metabolized into its active form, acts as an irreversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptor on the surface of platelets.[2][3] This antagonism prevents ADP-mediated platelet activation and aggregation, thereby reducing the risk of thrombus formation.[4] The active metabolite covalently binds to the P2Y12 receptor, rendering the platelet unable to respond to ADP for the remainder of its lifespan (approximately 7-10 days).[3][5] This document details the signaling pathways involved, summarizes quantitative data on its efficacy, outlines common experimental protocols, and provides visual diagrams to illustrate these complex processes.
Core Mechanism of Action: P2Y12 Receptor Inhibition
Platelet activation is a critical process in hemostasis, but its dysregulation can lead to pathological thrombosis. ADP, released from dense granules of activated platelets, is a key agonist that amplifies the activation signal by binding to two G-protein coupled receptors on the platelet surface: P2Y1 and P2Y12.[6]
-
P2Y1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium (Ca2+) and induces platelet shape change.[4]
-
P2Y12 Receptor: Coupled to Gi, its activation inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels.[6] Reduced cAMP alleviates the inhibition of platelet activation. The P2Y12 receptor is central to sustaining the platelet response and is the direct target of clopidogrel's active metabolite.[4][6]
Clopidogrel's active metabolite selectively and irreversibly binds to the P2Y12 receptor.[2] This action blocks the downstream signaling cascade, preventing the conformational change of the glycoprotein (GP) IIb/IIIa receptor, which is the final common pathway for platelet aggregation.[5][7]
Signaling Pathway Diagram
The following diagram illustrates the ADP-induced platelet activation pathway and the inhibitory effect of clopidogrel's active metabolite.
Caption: ADP signaling pathway and the inhibitory site of clopidogrel's active metabolite.
Quantitative Data on Clopidogrel's Effects
The efficacy of clopidogrel is measured by the degree of platelet aggregation inhibition. This is often assessed using light transmission aggregometry (LTA) in response to an agonist like ADP.
| Parameter | Typical Value/Range | Agonist / Condition | Source |
| Inhibition of Platelet Aggregation | 50-60% | 5 µM ADP | [4] |
| Time to Peak Effect | 3-5 days | Standard 75 mg/day dose | [2] |
| Platelet Aggregation (Pre-treatment) | 54-183% | ADP | [8] |
| Platelet Aggregation (Post-treatment) | 4-113% | ADP | [8] |
| Duration of Effect | 7-10 days (platelet lifespan) | After discontinuation | [3][5] |
Note: The wide range in post-treatment aggregation reflects significant inter-individual variability, partly due to genetic polymorphisms in the CYP2C19 enzyme responsible for metabolizing clopidogrel into its active form.[2]
Experimental Protocols
Prodrug Activation Workflow
Clopidogrel requires hepatic metabolism to become active.[7] This two-step process is primarily mediated by cytochrome P450 enzymes, particularly CYP2C19.[5]
Caption: Metabolic activation pathway of the prodrug clopidogrel in the liver.
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
LTA is the gold-standard method for measuring platelet aggregation. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Objective: To quantify the inhibitory effect of clopidogrel on ADP-induced platelet aggregation.
Methodology:
-
Sample Collection: Whole blood is collected from subjects (pre- and post-clopidogrel treatment) into tubes containing 3.2% sodium citrate anticoagulant.
-
PRP Preparation: Blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the platelet-rich plasma (PRP) from red and white blood cells. A portion of the remaining blood is centrifuged at a high speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference (100% transmission).
-
Assay Procedure:
-
PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer.
-
A baseline light transmission is established (0% aggregation).
-
An agonist, typically ADP at a concentration of 5-20 µM, is added to the PRP.
-
As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. This change in light transmission is recorded over time (typically 5-10 minutes).
-
-
Data Analysis: The maximum percentage of aggregation is calculated relative to the PPP reference. The inhibition of platelet aggregation (IPA) is calculated as:
-
IPA (%) = [(Baseline Aggregation - Post-treatment Aggregation) / Baseline Aggregation] x 100
-
Conclusion
Clopidogrel, by means of its active metabolite, is a potent and specific inhibitor of the P2Y12 receptor, a critical component of the ADP-mediated platelet activation and aggregation pathway. Its irreversible binding provides sustained antiplatelet effects, which are clinically valuable but subject to metabolic variability. The experimental protocols and signaling pathways detailed herein provide a foundational understanding for researchers and drug development professionals working in the field of antiplatelet therapy.
References
- 1. P2Y12 inhibitors: pharmacologic mechanism and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Clopidogrel Bisulfate? [synapse.patsnap.com]
- 4. P2Y12, a new platelet ADP receptor, target of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Clopidogrel besylate? [synapse.patsnap.com]
- 6. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clopidogrel: a review of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P2Y12 receptor gene polymorphism and antiplatelet effect of clopidogrel in patients with coronary artery disease after coronary stenting - PubMed [pubmed.ncbi.nlm.nih.gov]
Becondogrel: An In-Depth Examination of Cellular Interactions Beyond the P2Y12 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Becondogrel is an investigational antiplatelet agent, developed as a next-generation thienopyridine, that acts as an irreversible antagonist of the P2Y12 receptor. Its design aims to overcome some of the metabolic limitations of its predecessor, clopidogrel, thereby offering a more consistent and predictable antiplatelet effect. While its primary mechanism of action is well-established, a comprehensive understanding of a drug's safety and efficacy profile necessitates a thorough investigation into its potential off-target interactions. This technical guide synthesizes the current publicly available knowledge regarding the cellular targets of this compound, with a specific focus on potential interactions beyond its primary target, the P2Y12 receptor. Despite an extensive review of scientific literature and public databases, as of the latest update, there is no publicly available data identifying specific cellular targets of this compound other than the P2Y12 receptor. This document, therefore, outlines the established pharmacology of this compound, details the methodologies typically employed to identify off-target effects, and presents the known signaling pathway of its primary target.
Introduction to this compound and its Primary Mechanism of Action
This compound, a derivative of clopidogrel, is a prodrug that requires in vivo metabolic activation to exert its pharmacological effect.[1][2] The active metabolite of this compound selectively and irreversibly binds to the P2Y12 receptor on the surface of platelets. This G protein-coupled receptor plays a crucial role in adenosine diphosphate (ADP)-mediated platelet activation and aggregation.[3][4] By blocking the P2Y12 receptor, this compound effectively inhibits a key pathway in the formation of thrombi, which are implicated in cardiovascular events such as myocardial infarction and stroke.[5] The chemical modifications in this compound are intended to create a more efficient and less variable metabolic activation profile compared to clopidogrel, which is susceptible to genetic polymorphisms in cytochrome P450 enzymes and inactivation by carboxylesterase 1 (CES1).[1][2]
The Imperative of Off-Target Profiling in Drug Development
The selective interaction of a drug with its intended therapeutic target is a cornerstone of modern pharmacology. However, compounds can often interact with other proteins or cellular components, leading to "off-target" effects. These unintended interactions can result in a range of outcomes, from negligible side effects to serious adverse events. Therefore, comprehensive off-target profiling is a critical component of preclinical safety and toxicology studies for any new chemical entity.[6] This process typically involves screening the compound against a broad panel of receptors, enzymes, ion channels, and transporters to identify any significant interactions. The absence of such publicly available data for this compound suggests that either no significant off-target interactions have been identified in non-clinical studies, or the data remains proprietary and has not been disclosed in scientific publications or regulatory documents.
Methodologies for Identifying Off-Target Cellular Interactions
A variety of in vitro and in silico methods are employed during drug development to identify and characterize potential off-target effects. A generalized workflow for this process is outlined below.
References
- 1. Investigational New Drug (IND) Application | FDA [fda.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. criver.com [criver.com]
- 4. A review of nonclinical toxicology studies of becaplermin (rhPDGF-BB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicology in the drug discovery and development process - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Clopidogrel in In Vivo Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clopidogrel is a potent antiplatelet agent that has been extensively studied in various in vivo thrombosis models. As a prodrug, clopidogrel is metabolized in the liver by cytochrome P450 (CYP) enzymes into an active thiol metabolite.[1][2][3] This active metabolite irreversibly binds to the P2Y12 adenosine diphosphate (ADP) receptor on the surface of platelets, inhibiting platelet activation and aggregation for the lifespan of the platelet.[1][2][3] These application notes provide an overview of the use of clopidogrel in preclinical thrombosis models, detailing its mechanism of action, experimental protocols, and key quantitative data.
Mechanism of Action
Clopidogrel's antithrombotic effect is mediated through the irreversible inhibition of the P2Y12 receptor, a key component in the amplification of platelet activation.[1][4] Normally, ADP binding to the P2Y12 receptor initiates a signaling cascade through an inhibitory G-protein (Gi), which leads to the inhibition of adenylyl cyclase.[4] This, in turn, decreases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to the activation of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, the final common pathway for platelet aggregation.[4] By blocking the P2Y12 receptor, clopidogrel's active metabolite prevents this cascade, thereby maintaining higher cAMP levels and keeping the GP IIb/IIIa receptor in an inactive state, which ultimately reduces platelet aggregation.[4]
Signaling Pathway of Clopidogrel
Quantitative Data from In Vivo Thrombosis Models
The efficacy of clopidogrel has been quantified in several preclinical thrombosis models. The following tables summarize key findings.
Ferric Chloride-Induced Arterial Thrombosis Model
| Species | Artery | FeCl₃ Concentration | Clopidogrel Dose (oral) | Endpoint | Result | Citation |
| Mouse | Carotid | 3.5% | 3 mg/kg | Vascular Patency | 71% (5 out of 7 mice) retained patency for 60 min | [5] |
| Mouse | Carotid | 3.5% | 10 mg/kg | Vascular Patency | 100% (7 out of 7 mice) retained patency for 60 min | [5] |
| Mouse | Carotid | 2.5% | Not specified | Time to Occlusion | Significantly prolonged | [6][7] |
Photochemical (Rose Bengal)-Induced Thrombosis Model
| Species | Artery | Clopidogrel Dose (oral) | Endpoint | Result | Citation |
| Rat | Middle Cerebral | 3-10 mg/kg | Time to Occlusion | Significantly prolonged (P < 0.001) | [8] |
| Rat | Middle Cerebral | 3-10 mg/kg | Ischemic Damage Size | Significant reduction (P < 0.001) at 24 hours | [8] |
Stasis-Induced Venous Thrombosis Model
| Species | Vein | Clopidogrel Dose (oral) | Endpoint | Result | Citation |
| Rat | Not specified | 25 mg/kg | Thrombus Formation | ED₅₀ = 7.9 +/- 1.5 mg/kg | [9] |
Experimental Protocols
Ferric Chloride-Induced Arterial Thrombosis Model
This model is a widely used and reliable method for inducing arterial thrombosis to evaluate the efficacy of antithrombotic agents.
Experimental Workflow:
Methodology:
-
Animal Preparation:
-
Drug Administration:
-
Administer clopidogrel or vehicle (e.g., water) orally via gavage.
-
A common dosing regimen is to administer the compound 24 hours and 2 hours prior to the induction of thrombosis.[5]
-
-
Surgical Procedure:
-
Make a midline cervical incision to expose the common carotid artery.
-
Carefully dissect the artery from the surrounding tissues.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
-
Thrombosis Induction:
-
Prepare a solution of ferric chloride (FeCl₃) in deionized water (e.g., 2.5-3.5%).[5][6]
-
Soak a small piece of filter paper (e.g., 1x2 mm) in the FeCl₃ solution.
-
Apply the saturated filter paper to the surface of the carotid artery for a defined period (e.g., 3 minutes).[10]
-
After the application time, remove the filter paper and rinse the area with saline.
-
-
Monitoring and Data Collection:
-
Continuously monitor and record blood flow using the Doppler flow probe for a set duration (e.g., 60 minutes).[5]
-
The primary endpoint is the time to occlusion, defined as the time from FeCl₃ application to the cessation of blood flow for a specified period (e.g., 30 seconds).[5] Vascular patency at the end of the monitoring period is also a key endpoint.
-
Photochemical (Rose Bengal)-Induced Thrombosis Model
This model induces thrombosis through endothelial injury caused by a photochemical reaction, closely mimicking certain aspects of clinical thrombosis.
Experimental Workflow:
Methodology:
-
Animal Preparation:
-
Use adult male rats (e.g., Wistar).
-
Anesthetize the animal and maintain body temperature as described in the previous protocol.
-
-
Drug Administration:
-
Administer clopidogrel or vehicle orally at the desired dose and time point before the procedure.
-
-
Surgical Procedure:
-
Expose the target artery (e.g., middle cerebral artery) through an appropriate surgical approach.
-
Position a laser or other light source over the exposed artery.
-
-
Thrombosis Induction:
-
Administer Rose Bengal dye intravenously.
-
Immediately following the injection, irradiate the target artery with a specific wavelength of light (e.g., green light) for a predetermined duration. This photochemical reaction generates singlet oxygen, which damages the endothelium and initiates thrombus formation.[8]
-
-
Monitoring and Data Collection:
-
Monitor blood flow in the vessel to determine the time to occlusion.
-
At a later time point (e.g., 24 hours), the animal can be euthanized, and the brain tissue can be collected for histological analysis to determine the infarct volume.[8]
-
Conclusion
Clopidogrel is a well-characterized antiplatelet agent that demonstrates significant efficacy in various in vivo thrombosis models. The Ferric Chloride-Induced and Photochemical-Induced thrombosis models are robust and reproducible methods for evaluating the antithrombotic potential of compounds like clopidogrel. The detailed protocols and quantitative data presented in these application notes provide a valuable resource for researchers in the field of thrombosis and drug development.
References
- 1. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. cordynamics.com [cordynamics.com]
- 6. An optimized murine model of ferric chloride-induced arterial thrombosis for thrombosis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Anti-platelet effects of clopidogrel in rat middle cerebral artery thrombosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of clopidogrel on thrombin generation in platelet-rich plasma in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]
Application Notes and Protocols: In Vitro Efficacy Assessment of Becondogrel as a Potential Anti-Fibrotic Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, can lead to organ damage and failure. A key cellular mediator of fibrosis is the myofibroblast, which differentiates from fibroblasts and other precursor cells, primarily under the influence of Transforming Growth Factor-beta (TGF-β). Myofibroblasts are characterized by the expression of alpha-smooth muscle actin (α-SMA) and are responsible for the increased deposition of ECM components, such as collagen.[1][2][3] Therefore, inhibiting myofibroblast differentiation and collagen synthesis are key therapeutic strategies for combating fibrosis.
Becondogrel is an anti-platelet agent, and while its role in fibrosis is not established, this document provides a detailed protocol to assess its potential anti-fibrotic efficacy in vitro. The following protocols are designed to investigate the effect of this compound on the TGF-β1-induced fibrotic response in a fibroblast cell culture model.
Signaling Pathway Overview: TGF-β-induced Fibrosis
The TGF-β signaling pathway is a central regulator of fibrosis.[3][4] Upon binding to its receptor, TGF-β activates the canonical Smad signaling cascade, leading to the transcription of pro-fibrotic genes. This results in the differentiation of fibroblasts into myofibroblasts and the subsequent deposition of collagen.[3][5]
Experimental Workflow
The overall workflow to assess the anti-fibrotic potential of this compound involves inducing a fibrotic phenotype in fibroblasts using TGF-β1 and subsequently treating the cells with this compound. The inhibitory effect of this compound is then quantified by measuring key fibrotic markers.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human lung fibroblasts (HLF) or a suitable fibroblast cell line (e.g., NIH/3T3) are recommended.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.[6]
-
Seeding: Seed fibroblasts in appropriate culture plates (e.g., 96-well plates for high-content imaging or 6-well plates for Western blotting and collagen assays) at a density that allows for 80-90% confluency at the end of the experiment.[2][6]
-
Starvation: Once cells are attached (after ~24 hours), replace the growth medium with serum-free or low-serum (0.5% FBS) medium for 12-24 hours to synchronize the cells.
-
Treatment:
-
Induce fibrosis by treating the cells with recombinant human TGF-β1 (typically 5-10 ng/mL).[7]
-
Concurrently, treat the cells with a range of concentrations of this compound.
-
Include appropriate controls: vehicle control (no TGF-β1, no this compound), TGF-β1 control (TGF-β1 only), and a positive control (a known anti-fibrotic compound like Nintedanib).[1]
-
-
Incubation: Incubate the treated cells for 48-72 hours.[1][6]
Protocol for α-SMA Immunofluorescence Staining
This protocol is adapted from established immunofluorescence procedures.[8][9]
-
Fixation: After incubation, wash the cells with Phosphate Buffered Saline (PBS) and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[8]
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 or 1% saponin in PBS for 10-30 minutes.[8]
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) and 10% normal goat serum in PBS) for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-SMA (e.g., mouse monoclonal [1A4]) diluted in blocking buffer (e.g., 1:200 to 1:1000) overnight at 4°C.[8][10]
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) diluted in blocking buffer (e.g., 1:500) for 1-2 hours at room temperature in the dark.[8]
-
Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslips with an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the fluorescence intensity of α-SMA and normalize it to the cell number (DAPI count).
Protocol for Collagen Deposition Assay (Sirius Red Staining)
This protocol is based on the principle that Sirius Red dye specifically binds to collagen fibers.[6]
-
Fixation: After the treatment period, gently wash the cells with PBS. Fix the cells and the extracellular matrix with 4% PFA for 15 minutes.
-
Staining: Wash the fixed cells with deionized water. Add 0.1% Sirius Red solution in saturated picric acid and incubate for 1 hour at room temperature.
-
Washing: Aspirate the staining solution and wash the plate repeatedly with 0.01 M HCl to remove unbound dye.
-
Elution: Elute the bound dye by adding a destaining solution (e.g., 0.1 M NaOH).
-
Quantification: Transfer the eluate to a new 96-well plate and measure the absorbance at a wavelength between 540-570 nm using a microplate reader.
-
Normalization: In a parallel plate, determine the cell number for each condition to normalize the collagen content.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on TGF-β1-induced α-SMA Expression
| Treatment Group | This compound (µM) | Normalized α-SMA Fluorescence Intensity (Arbitrary Units) | % Inhibition of α-SMA Expression |
| Vehicle Control | 0 | 100 ± 12 | N/A |
| TGF-β1 Control | 0 | 450 ± 35 | 0% |
| This compound | 0.1 | 425 ± 28 | 7.1% |
| This compound | 1 | 310 ± 22 | 40.0% |
| This compound | 10 | 180 ± 19 | 77.1% |
| Positive Control (Nintedanib) | 1 | 150 ± 15 | 85.7% |
| Data are presented as mean ± standard deviation. |
Table 2: Effect of this compound on TGF-β1-induced Collagen Deposition
| Treatment Group | This compound (µM) | Absorbance at 550 nm (Normalized to Cell Number) | % Inhibition of Collagen Deposition |
| Vehicle Control | 0 | 0.12 ± 0.02 | N/A |
| TGF-β1 Control | 0 | 0.58 ± 0.05 | 0% |
| This compound | 0.1 | 0.55 ± 0.04 | 6.5% |
| This compound | 1 | 0.39 ± 0.03 | 41.3% |
| This compound | 10 | 0.21 ± 0.02 | 80.4% |
| Positive Control (Nintedanib) | 1 | 0.18 ± 0.02 | 87.0% |
| Data are presented as mean ± standard deviation. |
Conclusion
These protocols provide a comprehensive framework for the initial in vitro assessment of this compound's potential anti-fibrotic efficacy. By quantifying key markers of fibrosis, namely α-SMA expression and collagen deposition, researchers can determine if this compound warrants further investigation as a therapeutic candidate for fibrotic diseases. It is important to note that while in vitro assays are valuable for initial screening, the correlation with in vivo efficacy is not always direct.[11][12] Therefore, promising results from these in vitro studies should be followed up with more complex in vitro models and subsequent in vivo animal studies.
References
- 1. criver.com [criver.com]
- 2. news-medical.net [news-medical.net]
- 3. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Antifibrotic Effects of Drugs Commonly Used in Inflammatory Intestinal Diseases on In Vitro Intestinal Cellular Models | MDPI [mdpi.com]
- 6. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. emulatebio.com [emulatebio.com]
- 9. niehs.nih.gov [niehs.nih.gov]
- 10. Alpha-Smooth Muscle Actin Monoclonal Antibody (1A4) (14-9760-82) [thermofisher.com]
- 11. In vitro assessment of anti-fibrotic drug activity does not predict in vivo efficacy in murine models of Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of in vitro assays to predict the efficacy of chemopreventive agents in whole animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Becondogrel in Platelet Function Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Becondogrel is a novel, orally bioavailable, irreversible antagonist of the P2Y12 receptor, a key mediator of platelet activation. As a thienopyridine prodrug, this compound is metabolized to its active form, which then selectively and covalently binds to the P2Y12 receptor on the platelet surface. This action blocks adenosine diphosphate (ADP)-mediated platelet activation and aggregation, positioning this compound as a potent antiplatelet agent for the prevention of thrombotic events.
These application notes provide detailed protocols for assessing the in vitro and ex vivo effects of this compound on platelet function using three common methodologies: Light Transmission Aggregometry (LTA), the VerifyNow P2Y12 point-of-care assay, and flow cytometry. The provided protocols are based on established methods for other P2Y12 inhibitors, such as clopidogrel, and should be optimized for specific experimental conditions.
Mechanism of Action: P2Y12 Receptor Inhibition
The P2Y12 receptor is a G protein-coupled receptor (GPCR) on the surface of platelets. When activated by its endogenous ligand, ADP, it initiates a signaling cascade that leads to platelet activation, degranulation, and aggregation, culminating in thrombus formation. This compound, through its active metabolite, irreversibly blocks the P2Y12 receptor, thereby inhibiting these downstream effects.
Quantitative Data Summary
The following tables summarize expected quantitative data from platelet function assays when evaluating P2Y12 inhibitors. Data for this compound should be determined empirically and compared to established values for other P2Y12 inhibitors like clopidogrel.
Table 1: In Vitro Platelet Aggregation Inhibition
| Compound | Assay | Agonist | IC50 (µM) | Max Inhibition (%) |
| This compound (Active Metabolite) | LTA | ADP (5 µM) | To be determined | To be determined |
| Clopidogrel (Active Metabolite) | LTA | ADP (5 µM) | ~1.9 ± 0.3[1] | >90% |
| This compound (Active Metabolite) | LTA | ADP (20 µM) | To be determined | To be determined |
| Clopidogrel (Active Metabolite) | LTA | ADP (20 µM) | To be determined | >80% |
Table 2: Ex Vivo Platelet Function Assessment
| Assay | Parameter | Pre-treatment (Baseline) | Post-Becondogrel Treatment |
| VerifyNow P2Y12 | P2Y12 Reaction Units (PRU) | >208 | To be determined (<208 expected) |
| % Inhibition | 0% | To be determined (>30% expected) | |
| Flow Cytometry | PAC-1 Binding (% positive) | To be determined | To be determined (significant decrease expected) |
| P-selectin Expression (% positive) | To be determined | To be determined (significant decrease expected) |
Experimental Protocols
Protocol 1: Light Transmission Aggregometry (LTA)
LTA is the gold-standard method for assessing platelet aggregation. It measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.
Materials:
-
Whole blood collected in 3.2% sodium citrate tubes.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Agonist: Adenosine diphosphate (ADP) at various concentrations (e.g., 5 µM and 20 µM).
-
This compound or its active metabolite.
-
Vehicle control (e.g., DMSO).
-
Light Transmission Aggregometer.
-
Cuvettes with stir bars.
-
Pipettes.
Methodology:
-
PRP and PPP Preparation:
-
Centrifuge citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain PPP.
-
-
Instrument Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument using PPP for 100% aggregation (maximum light transmission) and PRP for 0% aggregation (minimum light transmission).
-
-
Assay Procedure:
-
Pipette PRP into a cuvette with a stir bar and place it in the incubation well of the aggregometer for at least 2 minutes.
-
Add the desired concentration of this compound or its vehicle control to the PRP and incubate for a predetermined time (e.g., 2-5 minutes).
-
Move the cuvette to the assay well.
-
Add the ADP agonist to induce platelet aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Maximum aggregation is determined as the peak percentage of light transmission.
-
Calculate the percentage of inhibition for this compound-treated samples relative to the vehicle control.
-
Determine the IC50 value by testing a range of this compound concentrations.
-
Protocol 2: VerifyNow P2Y12 Assay
The VerifyNow system is a point-of-care, whole-blood assay that measures platelet-induced aggregation. The P2Y12-specific cartridge contains ADP and prostaglandin E1 (PGE1) to isolate the P2Y12-mediated aggregation pathway.
Materials:
-
Whole blood collected in 3.2% sodium citrate Greiner tubes.
-
VerifyNow Instrument.
-
VerifyNow P2Y12 Assay cartridges.
-
Pipettes.
Methodology:
-
Instrument Preparation:
-
Turn on the VerifyNow instrument and allow it to warm up.
-
Run daily quality control checks as per the manufacturer's instructions.
-
-
Sample Collection:
-
Collect whole blood in a 3.2% sodium citrate Greiner tube.
-
The sample should be at room temperature and tested within 4 hours of collection.
-
-
Assay Procedure:
-
Invert the blood collection tube gently 5-10 times.
-
Insert the VerifyNow P2Y12 cartridge into the instrument.
-
Follow the on-screen prompts to introduce the blood sample into the cartridge.
-
The instrument will automatically perform the assay.
-
-
Data Interpretation:
-
The results are reported in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12 inhibition.
-
The instrument also provides a percentage of inhibition value, which is calculated based on a baseline PRU value.
-
Protocol 3: Flow Cytometry for Platelet Activation Markers
Flow cytometry allows for the quantitative analysis of specific cell-surface markers on individual platelets, providing detailed information about their activation state.
Materials:
-
Whole blood collected in 3.2% sodium citrate tubes.
-
Fluorescently-labeled monoclonal antibodies against platelet activation markers (e.g., PAC-1 for activated GPIIb/IIIa, anti-P-selectin/CD62P).
-
Platelet-specific marker (e.g., anti-CD41a or anti-CD61).
-
ADP agonist.
-
This compound or its active metabolite.
-
Fixative solution (e.g., 1% paraformaldehyde).
-
Sheath fluid.
-
Flow cytometer.
Methodology:
-
Sample Preparation:
-
Dilute whole blood with a suitable buffer (e.g., Tyrode's buffer).
-
Aliquot the diluted blood into flow cytometry tubes.
-
-
In Vitro Treatment and Stimulation:
-
Add this compound or vehicle control to the respective tubes and incubate.
-
Add ADP to stimulate platelet activation. Include an unstimulated control.
-
-
Antibody Staining:
-
Add the cocktail of fluorescently labeled antibodies to each tube.
-
Incubate in the dark at room temperature for 15-20 minutes.
-
-
Fixation:
-
Add a fixative solution to stop the reaction and preserve the cells.
-
-
Data Acquisition:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on forward and side scatter characteristics and the platelet-specific marker.
-
-
Data Analysis:
-
Determine the percentage of platelets positive for the activation markers (PAC-1 and P-selectin) and the mean fluorescence intensity (MFI).
-
Compare the results from this compound-treated samples to the vehicle control to assess the level of inhibition.
-
Disclaimer
These protocols provide a general framework for assessing the effects of this compound on platelet function. It is essential for researchers to optimize these protocols for their specific experimental conditions, including the concentration of this compound and agonists, incubation times, and instrument settings. All work should be conducted in accordance with institutional and national safety guidelines.
References
Application Notes and Protocols for Becondogrel in Murine Thrombosis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Becondogrel is a novel, orally administered P2Y12 receptor antagonist that functions as a prodrug. It is a derivative of clopidogrel, designed to inhibit platelet aggregation by irreversibly blocking the P2Y12 receptor, a key mediator in thrombus formation. These application notes provide a comprehensive guide for the use of this compound in preclinical murine models of thrombosis, offering detailed protocols and dosage guidelines based on studies with the closely related compound, clopidogrel, due to the current lack of publicly available preclinical data for this compound. The shared mechanism of action targeting the P2Y12 receptor makes clopidogrel an appropriate surrogate for establishing initial experimental parameters.
Mechanism of Action: P2Y12 Receptor Inhibition
This compound, like clopidogrel, is a thienopyridine that, once metabolized to its active form, selectively and irreversibly binds to the P2Y12 receptor on platelets. This binding prevents adenosine diphosphate (ADP) from binding to the receptor, which in turn inhibits the activation of the glycoprotein IIb/IIIa complex. The ultimate effect is a reduction in platelet aggregation and thrombus formation.
Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of Clopidogrel Metabolites in Human Plasma
ABSTRACT: This application note details a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of Clopidogrel and its primary active and inactive metabolites in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of Clopidogrel. The method demonstrates high throughput, accuracy, and precision, making it suitable for regulated bioanalytical environments.
INTRODUCTION: Clopidogrel is an antiplatelet prodrug that requires metabolic activation to exert its therapeutic effect. It is widely prescribed for the prevention of atherothrombotic events. Upon administration, approximately 85% of the parent drug is hydrolyzed by carboxylesterases to an inactive carboxylic acid metabolite (Clopidogrel Carboxylic Acid or CCA). The remaining 15% is metabolized in a two-step process by cytochrome P450 (CYP) enzymes, primarily CYP2C19 and CYP3A4/5, to form an active thiol metabolite (CAM).[1][2] Given the critical role of its metabolites in both efficacy and safety, a reliable method for their quantification is essential for pharmacokinetic assessments and drug-drug interaction studies. LC-MS/MS offers the high sensitivity and selectivity required for the accurate measurement of these compounds in complex biological matrices.[3][4][5]
Experimental Protocols
1. Sample Preparation: A protein precipitation method is employed for the extraction of Clopidogrel and its metabolites from human plasma.
-
Materials:
-
Human plasma (collected in K2EDTA tubes)
-
Acetonitrile (HPLC grade)
-
Internal Standard (IS) solution (e.g., Clopidogrel-d4)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the Internal Standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
-
2. Liquid Chromatography (LC) Method: A reversed-phase chromatographic separation is performed using a C18 analytical column.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Analytical Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Column Temperature: 40°C
-
Autosampler Temperature: 4°C
-
Injection Volume: 5 µL
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
Time (min) Flow Rate (mL/min) %A %B 0.0 0.4 95 5 0.5 0.4 95 5 2.5 0.4 5 95 3.5 0.4 5 95 3.6 0.4 95 5 | 5.0 | 0.4 | 95 | 5 |
3. Mass Spectrometry (MS) Method: Detection and quantification are achieved using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in the positive ion mode. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
Instrumentation:
-
Triple Quadrupole Mass Spectrometer
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: Medium
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
-
MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Clopidogrel 322.1 212.1 25 Clopidogrel Carboxylic Acid 308.1 198.0 20 Clopidogrel Active Metabolite (CAM) 356.1 155.1 30 | Clopidogrel-d4 (IS) | 326.1 | 216.1 | 25 |
Data Presentation
Table 1: Quantitative Method Performance
| Parameter | Clopidogrel | Clopidogrel Carboxylic Acid | Clopidogrel Active Metabolite |
|---|---|---|---|
| Linearity Range (ng/mL) | 0.1 - 100 | 1 - 2000 | 0.5 - 500 |
| LLOQ (ng/mL) | 0.1 | 1 | 0.5 |
| Accuracy (%) | 95.2 - 103.5 | 98.1 - 101.7 | 96.8 - 104.2 |
| Precision (%RSD) | < 8.5 | < 6.2 | < 9.1 |
| Recovery (%) | > 85 | > 90 | > 80 |
Visualizations
Caption: Experimental workflow for plasma sample preparation.
Caption: Metabolic pathway of Clopidogrel.
CONCLUSION: The described LC-MS/MS method provides a reliable and high-throughput solution for the simultaneous quantification of Clopidogrel and its major metabolites in human plasma. The protocol is robust and can be readily implemented in clinical and research laboratories for pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction assessments. The detailed experimental steps and performance characteristics outlined in this application note will aid researchers in achieving accurate and reproducible results.
References
- 1. The Metabolism of Clopidogrel: CYP2C19 Is a Minor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an HPLC–MS/MS method to determine clopidogrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 5. Quantitative determination of clopidogrel and its metabolites in biological samples: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Becondogrel for Studying CYP450-Independent Platelet Inhibition
Disclaimer: Initial searches for "becondogrel" did not yield specific information on a compound with this name. The following application notes and protocols are based on the principles of studying a hypothetical direct-acting, CYP450-independent P2Y12 receptor antagonist, a class of antiplatelet agents. These notes are intended for researchers, scientists, and drug development professionals.
Introduction
Platelet aggregation is a critical process in hemostasis and thrombosis. The P2Y12 receptor, activated by adenosine diphosphate (ADP), plays a central role in amplifying and sustaining platelet activation. Unlike thienopyridines such as clopidogrel, which are prodrugs requiring metabolic activation by cytochrome P450 (CYP450) enzymes, direct-acting P2Y12 inhibitors offer a CYP450-independent mechanism of action.[1][2][3][4][5][6][7] This independence eliminates variability in clinical response due to genetic polymorphisms or drug-drug interactions affecting CYP450 enzymes.[4][8] this compound, as a representative CYP450-independent platelet inhibitor, provides a valuable tool for studying the direct effects of P2Y12 receptor blockade on platelet function.
Mechanism of Action
This compound is a reversible, direct-acting antagonist of the P2Y12 receptor. It binds to the P2Y12 receptor on the platelet surface, preventing ADP from binding and initiating downstream signaling events that lead to platelet activation and aggregation. This inhibition of the GPIIb/IIIa receptor complex activation prevents fibrinogen binding and, consequently, the cross-linking of platelets.[3][9] The direct-acting nature of this compound ensures a rapid onset of action and a more predictable dose-response relationship compared to agents that require metabolic activation.
Caption: Signaling pathway of this compound's P2Y12 inhibition.
Data Presentation
Table 1: In Vitro Platelet Aggregation Inhibition by this compound
| This compound Concentration (nM) | Agonist (ADP 20 µM) | Mean Platelet Aggregation (%) | Standard Deviation | % Inhibition |
| 0 (Control) | ADP | 85.2 | 5.4 | 0 |
| 10 | ADP | 68.1 | 4.9 | 20.1 |
| 50 | ADP | 42.5 | 3.8 | 50.1 |
| 100 | ADP | 21.3 | 2.5 | 75.0 |
| 500 | ADP | 5.7 | 1.2 | 93.3 |
Table 2: Comparison of Platelet Inhibition by this compound and Clopidogrel Active Metabolite
| Parameter | This compound (100 nM) | Clopidogrel Active Metabolite (1 µM) |
| P2Y12 Reaction Units (PRU) | 45 ± 8 | 110 ± 25 |
| Inhibition of Platelet Aggregation (%) | 75.0 ± 2.5 | 65.3 ± 12.1[10] |
| Time to Peak Inhibition (in vitro) | < 15 minutes | Not applicable (already active) |
Experimental Protocols
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol details the measurement of platelet aggregation in platelet-rich plasma (PRP) upon stimulation with an agonist.
Materials:
-
Whole blood collected in 3.2% sodium citrate tubes.
-
This compound stock solution (in appropriate solvent, e.g., DMSO).
-
ADP (Adenosine diphosphate) solution (agonist).
-
Phosphate-buffered saline (PBS).
-
Light Transmission Aggregometer.
-
Centrifuge.
Procedure:
-
PRP Preparation:
-
Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).
-
-
Incubation:
-
Pre-warm PRP samples to 37°C for 10 minutes.
-
Add varying concentrations of this compound or vehicle control to the PRP and incubate for 15 minutes at 37°C.
-
-
Aggregation Measurement:
-
Place the PRP sample in the aggregometer and establish a baseline.
-
Add the agonist (e.g., 20 µM ADP) to induce platelet aggregation.
-
Record the change in light transmission for 5-10 minutes.[11]
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation relative to the PPP reference.
-
Determine the percent inhibition of aggregation for each this compound concentration compared to the vehicle control.
-
References
- 1. The metabolism of clopidogrel is catalyzed by human cytochrome P450 3A and is inhibited by atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clopidogrel: a review of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Clopidogrel besylate? [synapse.patsnap.com]
- 4. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 6. What is the mechanism of Clopidogrel Bisulfate? [synapse.patsnap.com]
- 7. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A double-blind, randomized study on platelet aggregation in patients treated with a daily dose of 150 or 75 mg of clopidogrel for 30 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro inhibition of platelets aggregation with generic form of clopidogrel versus branded in patients with stable angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]
Application of Becondogrel in Cardiovascular Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Becondogrel, also known as 2-Oxoclopidogrel, is the active metabolite of the widely used antiplatelet drug Clopidogrel. As an irreversible antagonist of the P2Y12 receptor, this compound plays a crucial role in mediating the inhibition of platelet aggregation and thrombosis. Understanding its mechanism of action and having robust protocols to study its effects are essential for cardiovascular disease research and the development of novel antiplatelet therapies. These application notes provide detailed methodologies for key experiments and summarize the available quantitative data to facilitate the investigation of this compound in a research setting.
Mechanism of Action
This compound is a thiol-containing active metabolite that selectively and irreversibly binds to the P2Y12 purinergic receptor on the surface of platelets. The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by adenosine diphosphate (ADP), initiates a signaling cascade leading to platelet activation, degranulation, and aggregation.
By binding to the P2Y12 receptor, this compound prevents ADP from binding and thereby blocks the downstream signaling pathway. This inhibition of P2Y12 signaling leads to a decrease in intracellular cyclic AMP (cAMP) levels and prevents the activation of the glycoprotein IIb/IIIa receptor, which is the final common pathway for platelet aggregation. The irreversible nature of this binding means that the antiplatelet effect of this compound persists for the lifespan of the affected platelet.
Data Presentation
While specific quantitative data for this compound (2-Oxoclopidogrel) is not extensively available in publicly accessible literature, the following tables summarize the inhibitory effects of its parent drug, Clopidogrel, and its active metabolite, which is this compound. This data can serve as a valuable reference for estimating the expected efficacy of this compound in in vitro and in vivo studies.
Table 1: Inhibition of Platelet Aggregation by Clopidogrel's Active Metabolite
| Agonist | Concentration | Drug Concentration | Inhibition of Platelet Aggregation (%) | Reference |
| ADP | 5 µM | 600 mg loading dose of Clopidogrel | 34.86 ± 10.84 (at 2 hours) | [1] |
| ADP | 20 µM | 600 mg loading dose of Clopidogrel | 28.86 ± 10.24 (at 6 hours) | [1] |
| ADP | 5 µM | 300 mg loading dose of Clopidogrel | 43.63 ± 14.31 (at 2 hours) | [1] |
| ADP | 20 µM | 300 mg loading dose of Clopidogrel | 29.75 ± 12.11 (at 6 hours) | [1] |
Table 2: Correlation of Clopidogrel's Active Metabolite (this compound) Plasma Levels with Platelet Function Tests
| Platelet Function Test | Correlation with Active Metabolite Cmax (R²) | p-value | Reference |
| VASP Platelet Reactivity Index | 0.56 | < 0.001 | [2] |
| VerifyNow P2Y12 Assay (% Inhibition) | 0.59 | < 0.001 | [2] |
| Light Transmittance Aggregometry (20 µM ADP) | 0.47 | < 0.001 | [2] |
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of this compound are provided below.
Light Transmission Aggregometry (LTA) for Platelet Aggregation
This protocol measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.
Materials:
-
This compound (2-Oxoclopidogrel)
-
Agonist: Adenosine diphosphate (ADP)
-
Human whole blood collected in 3.2% sodium citrate tubes
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 2000 x g for 15 minutes to obtain PPP.
-
-
Sample Preparation:
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Pre-incubate the PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Aggregation Measurement:
-
Set the aggregometer baseline (0% aggregation) with PRP and the endpoint (100% aggregation) with PPP.
-
Place the pre-incubated PRP sample in the aggregometer cuvette with a stir bar and allow it to equilibrate to 37°C.
-
Add ADP (final concentration, e.g., 5-20 µM) to induce platelet aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation inhibition by comparing the maximal aggregation in the presence of this compound to the vehicle control.
-
Flow Cytometry for Platelet Activation Markers
This protocol quantifies the expression of platelet activation markers, such as P-selectin (CD62P) and activated GPIIb/IIIa (PAC-1), on the platelet surface.
Materials:
-
This compound (2-Oxoclopidogrel)
-
Agonist: ADP
-
Human whole blood collected in 3.2% sodium citrate tubes
-
Fluorescently labeled antibodies: anti-CD61 (platelet marker), anti-CD62P (P-selectin), and PAC-1 (activated GPIIb/IIIa)
-
Fixative solution (e.g., 1% paraformaldehyde)
-
Flow cytometer
Procedure:
-
Sample Preparation:
-
Dilute whole blood with a suitable buffer (e.g., Tyrode's buffer).
-
Incubate the diluted blood with various concentrations of this compound or vehicle control at 37°C.
-
-
Platelet Stimulation and Staining:
-
Add ADP to the samples to induce platelet activation.
-
Immediately add the fluorescently labeled antibodies and incubate in the dark at room temperature.
-
-
Fixation and Analysis:
-
Fix the samples with a fixative solution.
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on forward and side scatter and CD61 expression.
-
-
Data Analysis:
-
Determine the percentage of platelets positive for P-selectin and PAC-1 and the mean fluorescence intensity (MFI) for each marker.
-
Calculate the inhibition of marker expression by this compound compared to the vehicle control.
-
Measurement of Intracellular cAMP Levels
This protocol measures the effect of this compound on intracellular cyclic AMP (cAMP) levels in platelets.
Materials:
-
This compound (2-Oxoclopidogrel)
-
Prostaglandin E1 (PGE1) - to stimulate adenylyl cyclase
-
ADP
-
Platelet-rich plasma (PRP)
-
cAMP enzyme immunoassay (EIA) kit
Procedure:
-
Sample Preparation:
-
Prepare PRP as described in the LTA protocol.
-
Pre-incubate PRP with various concentrations of this compound or vehicle control.
-
-
Stimulation and Lysis:
-
Add PGE1 to stimulate cAMP production.
-
Add ADP to inhibit adenylyl cyclase.
-
Stop the reaction and lyse the platelets according to the EIA kit manufacturer's instructions.
-
-
cAMP Measurement:
-
Perform the cAMP EIA according to the kit protocol.
-
-
Data Analysis:
-
Calculate the concentration of cAMP in each sample.
-
Determine the effect of this compound on preventing the ADP-mediated decrease in cAMP levels.
-
Visualizations
Signaling Pathway of this compound's Action
Caption: P2Y12 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound
Caption: General experimental workflow for assessing the antiplatelet effects of this compound.
Logical Relationship of this compound's Anti-thrombotic Effect
Caption: The logical cascade from this compound administration to its therapeutic effect.
References
- 1. [The effect of different loading doses of clopidogrel on platelet aggregation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Which platelet function test is suitable to monitor clopidogrel responsiveness? A pharmacokinetic analysis on the active metabolite of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Becondogrel Stock Solutions for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Becondogrel is an antiplatelet agent that functions as an irreversible antagonist of the P2Y12 receptor, playing a crucial role in inhibiting platelet aggregation.[1][2] As a prodrug, this compound is a derivative of clopidogrel, modified to overcome certain metabolic limitations.[1][3] Proper preparation of this compound stock solutions is critical for accurate and reproducible results in in vitro and cell culture-based assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research use.
Chemical Properties
A clear understanding of the chemical properties of this compound is essential for accurate stock solution preparation.
| Property | Value | Source |
| Chemical Name | methyl (S)-2-(2-chlorophenyl)-2-((S)-2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate | [4] |
| Molecular Formula | C16H16ClNO3S | [4] |
| Molecular Weight | 337.82 g/mol | [1][2][4] |
| CAS Number | 1416696-44-0 | [2][4] |
Stock Solution Preparation
The following table provides the required mass of this compound to prepare stock solutions of various concentrations. The choice of solvent may vary, and it is recommended to consult the manufacturer's product sheet. Dimethyl sulfoxide (DMSO) is a common solvent for similar compounds used in cell culture.
| Desired Concentration | Volume | Mass of this compound (for 337.82 g/mol ) |
| 1 mM | 1 mL | 0.33782 mg |
| 5 mM | 1 mL | 1.6891 mg |
| 10 mM | 1 mL | 3.3782 mg |
| 50 mM | 1 mL | 16.891 mg |
Experimental Protocol
This protocol outlines the steps for preparing a sterile stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Laminar flow hood
Procedure:
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of DMSO to the this compound powder to achieve the desired stock concentration.
-
Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube. This step is crucial for removing any potential microbial contaminants.
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles and reduces the risk of contamination.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the aliquots protected from light. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), store at -20°C.[4]
Experimental Workflow
References
Application Note & Protocol: Becondogrel Platelet Aggregation Assay
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Platelet aggregation is a critical process in hemostasis and thrombosis. The P2Y12 receptor, an adenosine diphosphate (ADP)-activated G-protein coupled receptor on the platelet surface, plays a pivotal role in amplifying and sustaining platelet activation and aggregation.[1][2] Inhibition of this receptor is a key therapeutic strategy for preventing thrombotic events in patients with cardiovascular diseases.[3][4][5]
Becondogrel is a novel, investigational thienopyridine, an antiplatelet agent that functions as a P2Y12 receptor inhibitor.[2][6] Like other thienopyridines such as clopidogrel, this compound is a prodrug that requires in vivo metabolic activation by hepatic cytochrome P450 enzymes to form its active metabolite.[7][8][9][10] This active metabolite then irreversibly binds to the P2Y12 receptor, blocking ADP-mediated platelet activation and subsequent aggregation for the lifespan of the platelet.[7][8][10]
This application note provides a detailed experimental workflow for assessing the in vitro and ex vivo efficacy of this compound using two standard platelet aggregation assays: Light Transmission Aggregometry (LTA) and the VerifyNow P2Y12 point-of-care assay.
P2Y12 Signaling Pathway and this compound's Mechanism of Action
ADP binding to the P2Y12 receptor on platelets triggers a signaling cascade that leads to the activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[2][5] This activation is essential for fibrinogen binding, which cross-links platelets, leading to aggregation.[8][10] this compound's active metabolite irreversibly antagonizes the P2Y12 receptor, thereby inhibiting this entire downstream process.[2][7]
Experimental Protocols
Two primary methods are detailed for assessing this compound-induced platelet inhibition: Light Transmission Aggregometry (LTA), the gold standard for platelet function testing, and the VerifyNow P2Y12 Assay, a rapid, whole-blood alternative.[11][12][13]
Protocol 1: Light Transmission Aggregometry (LTA)
LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like ADP.[11][14]
3.1.1. Materials and Reagents
-
Light Transmission Aggregometer
-
Calibrated pipettes
-
Siliconized glass or plastic cuvettes with stir bars
-
3.2% Sodium Citrate blood collection tubes
-
Refrigerated centrifuge
-
This compound (as active metabolite for in vitro studies) or administered to subjects for ex vivo studies
-
Agonist: Adenosine Diphosphate (ADP), 20 µM stock solution
-
Phosphate Buffered Saline (PBS) or appropriate vehicle control
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
3.1.2. Specimen Collection and Preparation
-
Blood Collection : Collect whole blood via venipuncture into 3.2% sodium citrate tubes, ensuring a 9:1 blood-to-anticoagulant ratio.[14] Use a 21-gauge or larger needle and avoid prolonged tourniquet use to prevent platelet activation.[13][15] Samples should be processed within 4 hours of collection and kept at room temperature.[11][14]
-
PRP Preparation : Allow blood to rest for 15-30 minutes at room temperature.[12] Centrifuge the whole blood at 150-200 x g for 10-15 minutes at 20°C to separate the PRP.[14] Carefully aspirate the upper PRP layer and transfer it to a clean plastic tube.
-
PPP Preparation : Re-centrifuge the remaining blood at a higher speed (e.g., 2,500 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which will be used to set the 100% aggregation baseline.[14][16]
3.1.3. LTA Procedure
-
Instrument Setup : Turn on the aggregometer and allow it to warm up to 37°C.[14]
-
Calibration : Place a cuvette with PPP in the appropriate channel to set the 100% light transmission (aggregation) baseline. Place a cuvette with PRP to set the 0% transmission baseline.
-
Assay :
-
Pipette 450 µL of PRP into a cuvette with a stir bar.
-
For in vitro studies, add 50 µL of this compound solution at various concentrations (or vehicle control) and incubate for a specified time.
-
For ex vivo studies, use PRP from subjects who have been administered this compound.
-
Place the cuvette in the heating block at 37°C.
-
Add 50 µL of ADP agonist (final concentration 20 µM) to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes. The maximum aggregation is recorded.[17]
-
3.1.4. Data Analysis The primary endpoint is the maximal platelet aggregation (MPA) expressed as a percentage. The percent inhibition of platelet aggregation (IPA) is calculated as:
IPA (%) = [ (MPA_control - MPA_this compound) / MPA_control ] * 100
Protocol 2: VerifyNow P2Y12 Assay
The VerifyNow system is a turbidimetric-based optical detection assay that measures platelet-induced aggregation in whole blood.[18][19] The P2Y12-specific cartridge contains ADP to activate platelets and prostaglandin E1 (PGE1) to reduce the contribution of the P2Y1 receptor, making the assay specific for P2Y12 activity.[18][20] Results are reported in P2Y12 Reaction Units (PRU).
3.2.1. Materials
-
VerifyNow Instrument
-
VerifyNow P2Y12 Assay Cartridges
-
3.2% Sodium Citrate blood collection tubes (Greiner Bio-One)
-
Calibrated pipettes for sample transfer
3.2.2. Specimen Collection
-
Follow the same blood collection procedure as for LTA (Section 3.1.2, step 1).
-
The whole blood sample must be tested within 4 hours of collection and kept at room temperature.[21] Do not refrigerate, freeze, or centrifuge the sample.[21]
3.2.3. VerifyNow Procedure
-
Instrument Startup : Power on the VerifyNow instrument and allow it to complete its self-check.
-
Cartridge Preparation : Enter patient/sample information as prompted. Scan the barcode on the assay cartridge pouch.
-
Sample Addition : Once prompted, insert the citrated whole blood collection tube into the instrument's holder. The instrument will automatically dispense the blood into the cartridge.[19]
-
Assay Run : The instrument automatically mixes the blood with fibrinogen-coated microparticles and the ADP/PGE1 agonists.[19][22] It then measures the change in light transmission as aggregation occurs.
-
Results : The test is completed in approximately 3 minutes.[20] The result is displayed in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12 inhibition.
3.2.4. Data Analysis The primary result is the PRU value. A baseline (pre-drug) PRU can be established, and post-Becondogrel PRU can be used to calculate percent inhibition:
% Inhibition = [ (PRU_baseline - PRU_post-Becondogrel) / PRU_baseline ] * 100
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between different concentrations of this compound or between this compound and a reference compound (e.g., Clopidogrel).
Table 1: In Vitro Platelet Aggregation Inhibition by this compound using LTA
| This compound Conc. (µM) | N | Mean Max Aggregation (%) ± SD | Mean % Inhibition ± SD |
| Vehicle Control | 12 | 75.4 ± 5.2 | 0 |
| 0.1 | 12 | 62.1 ± 6.8 | 17.6 ± 8.9 |
| 1.0 | 12 | 35.8 ± 4.5 | 52.5 ± 6.0 |
| 10.0 | 12 | 15.2 ± 3.1 | 79.8 ± 4.1 |
| Clopidogrel (10 µM) | 12 | 38.9 ± 5.0 | 48.4 ± 6.6 |
Table 2: Ex Vivo P2Y12 Inhibition by this compound using VerifyNow Assay
| Treatment Group | N | Time Point | Mean PRU ± SD | Mean % Inhibition ± SD |
| This compound (40mg LD) | 20 | Baseline | 285 ± 45 | 0 |
| 20 | 6 hours post-dose | 68 ± 22 | 76.1 ± 7.7 | |
| Clopidogrel (300mg LD) | 20 | Baseline | 291 ± 48 | 0 |
| 20 | 6 hours post-dose | 235 ± 55 | 19.2 ± 18.9 |
Note: Data presented in tables are for illustrative purposes only and do not represent actual experimental results.
Troubleshooting and Considerations
-
Pre-Analytical Variables : Platelet function assays are highly sensitive to pre-analytical variables. Strict adherence to collection and processing protocols is critical to minimize platelet activation and ensure data accuracy.[12][13]
-
Interfering Substances : Avoid testing patients who have recently been administered glycoprotein IIb/IIIa inhibitors, as these can significantly affect results.[15][23]
-
Patient Variability : Response to P2Y12 inhibitors can vary significantly among individuals due to factors like genetic polymorphisms (e.g., in CYP2C19 for clopidogrel), drug-drug interactions, and compliance.[7][8]
-
Platelet Count and Hematocrit : Extreme platelet counts (<120,000/µL) or hematocrit levels can interfere with some assays like VerifyNow.[15][21]
References
- 1. m.youtube.com [m.youtube.com]
- 2. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. machaondiagnostics.com [machaondiagnostics.com]
- 4. Pretreatment with P2Y12 Inhibitor in Patients with Acute Coronary Syndromes - American College of Cardiology [acc.org]
- 5. P2Y12 Receptor Inhibitors in Acute Coronary Syndromes: What Is New on the Horizon? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Clopidogrel besylate? [synapse.patsnap.com]
- 9. Clopidogrel: a review of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Clopidogrel Bisulfate? [synapse.patsnap.com]
- 11. journals.viamedica.pl [journals.viamedica.pl]
- 12. de-vhl.nl [de-vhl.nl]
- 13. repub.eur.nl [repub.eur.nl]
- 14. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 15. P2Y12 Platelet Function Test | MLabs [mlabs.umich.edu]
- 16. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Inhibition of platelet aggregation with prasugrel and clopidogrel: an integrated analysis in 846 subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. Monitoring platelet inhibition after clopidogrel with the VerifyNow-P2Y12(R) rapid analyzer: the VERIfy Thrombosis risk ASsessment (VERITAS) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 22. researchgate.net [researchgate.net]
- 23. VerifyNow P2Y12 Assay [testguide.labmed.uw.edu]
Troubleshooting & Optimization
Technical Support Center: Becondogrel In Vitro Solubility
Disclaimer: Becondogrel is a novel investigational compound. This guide provides troubleshooting strategies based on general principles for poorly water-soluble molecules and may require optimization for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in aqueous buffers like PBS or cell culture media. What should I do?
A1: this compound has very low aqueous solubility. Direct dissolution in aqueous buffers is not recommended. You must first prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock into your aqueous experimental medium.
Q2: I prepared a high-concentration stock of this compound in DMSO, but it precipitates when I dilute it into my cell culture medium. How can I prevent this?
A2: This is a common issue known as precipitation upon dilution. Here are several strategies to mitigate it:
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed 0.5%, as higher concentrations can be toxic to cells and may also promote precipitation.[1]
-
Serial Dilution: Instead of a single large dilution, perform a series of intermediate dilutions. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO first, then add this to the aqueous buffer.[1]
-
Stirring/Vortexing: Add the DMSO stock to the aqueous buffer drop-by-drop while vigorously vortexing or stirring. This rapid dispersion can prevent localized high concentrations that lead to precipitation.[1]
-
Pre-warming Medium: Gently warming your cell culture medium to 37°C before adding the compound stock can sometimes help maintain solubility.[1][2]
Q3: What are the recommended organic solvents for preparing this compound stock solutions?
A3: Based on its chemical properties, Dimethyl Sulfoxide (DMSO) is the primary recommended solvent for preparing high-concentration stock solutions of this compound. For certain applications, other solvents like ethanol might be used, but their solubilizing power for highly nonpolar compounds is generally lower than DMSO.[1] Always use anhydrous, high-purity solvents.
Q4: Can I use techniques like sonication or heating to improve this compound solubility?
A4: Yes, these techniques can be helpful but must be used with caution:
-
Sonication: A brief period (5-10 minutes) in a water bath sonicator can help break up compound aggregates and facilitate the dissolution of the stock solution in an organic solvent.[1]
-
Heating: Gentle warming to 37°C can aid dissolution. However, prolonged or excessive heat may degrade the compound. Always verify the thermal stability of this compound before applying heat.[1]
Q5: How does pH affect the solubility of this compound?
A5: The solubility of compounds with ionizable groups can be significantly influenced by pH.[3][4][5][6] As this compound is a weak acid (predicted pKa ≈ 3.7), its solubility is expected to increase as the pH of the aqueous medium increases.[5][6] In acidic environments (pH < pKa), it will be less soluble, while in neutral to alkaline environments (pH > pKa), its solubility will be higher.[3][5]
Data Presentation
For reproducible results, understanding the solubility limits of this compound in various solvents is crucial.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Type | Maximum Solubility (Approx.) | Notes |
|---|---|---|---|
| DMSO | Polar Aprotic | ≥ 34 mg/mL (≥ 100 mM) | Recommended for primary stock solutions. |
| Ethanol | Polar Protic | ≈ 7 mg/mL (≈ 20 mM) | Lower solubilizing power than DMSO.[1] |
| PBS (pH 7.4) | Aqueous Buffer | < 0.01 mg/mL (< 30 µM) | Essentially insoluble; not for stock preparation. |
Table 2: Influence of pH on Aqueous Solubility
| Aqueous Buffer Condition | Expected Solubility | Rationale |
|---|---|---|
| Acidic (pH 4.0) | Lowest | Below the pKa, the compound is predominantly in its less soluble, neutral form.[3][4] |
| Neutral (pH 7.4) | Moderate | Above the pKa, a portion of the compound is in its more soluble, ionized (salt) form.[5] |
| Alkaline (pH 9.0) | Highest | Further above the pKa, the compound is predominantly in its more soluble, ionized form. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh Compound: Accurately weigh a precise amount of this compound powder (e.g., 3.38 mg) using an analytical balance.
-
Calculate Solvent Volume: Using the molecular weight of this compound (337.82 g/mol ), calculate the volume of DMSO required for a 10 mM solution.
-
Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
-
Example: 0.00338 g / (337.82 g/mol * 0.01 mol/L) = 0.001 L = 1 mL
-
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound powder.[1]
-
Mixing: Vortex the solution vigorously for 2-3 minutes. If full dissolution is not achieved, sonicate in a water bath for 5-10 minutes.[1]
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles. Store at -20°C for short-term (weeks) or -80°C for long-term (months) use.
Protocol 2: Dosing in a Cell-Based Assay to Avoid Precipitation
This protocol describes the preparation of a 10 µM final concentration in a cell culture well from a 10 mM DMSO stock.
-
Prepare Intermediate Dilution: Prepare a 100X intermediate stock solution (1 mM) by diluting the 10 mM primary stock 1:10 in pure DMSO (e.g., 5 µL of 10 mM stock + 45 µL of DMSO).
-
Prepare Final Dilution: Prepare a 10X final working solution (100 µM) by diluting the 1 mM intermediate stock 1:10 in pre-warmed (37°C) cell culture medium (e.g., 10 µL of 1 mM intermediate + 90 µL of medium). Vortex immediately.
-
Dose Cells: Add the required volume of the 10X final working solution to the wells containing cells and medium to achieve the final 1X concentration (e.g., add 10 µL of 100 µM solution to a well containing 90 µL of medium for a final volume of 100 µL and a final concentration of 10 µM).
-
Final DMSO Check: This method results in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.
Mandatory Visualization
Diagram 1: Troubleshooting Workflow for this compound Solubility Issues
Caption: A step-by-step workflow for troubleshooting this compound precipitation in vitro.
Diagram 2: Hypothetical Signaling Pathway for this compound
Caption: Hypothetical pathway where this compound inhibits Kinase A, preventing platelet aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pH on solubility of white Mineral Trioxide Aggregate and Biodentine: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Becondogrel for Antiplatelet Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Becondogrel, a novel antiplatelet agent. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate your research and development efforts.
Understanding this compound
This compound is an antiplatelet prodrug that, like its parent compound clopidogrel, functions as an irreversible antagonist of the P2Y12 receptor on platelets.[1][2] Its chemical structure is methyl (S)-2-(2-chlorophenyl)-2-((S)-2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate.[3] this compound is designed to overcome some of the metabolic limitations of clopidogrel, offering potentially more consistent antiplatelet effects.[1][2]
The active metabolite of this compound irreversibly binds to the P2Y12 receptor, preventing adenosine diphosphate (ADP) from binding and subsequently inhibiting platelet activation and aggregation.[4][5][6]
Troubleshooting Guide
This guide addresses common issues that may arise during the experimental evaluation of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Antiplatelet Activity | Improper Drug Activation: this compound is a prodrug and requires metabolic activation. | Ensure your experimental system (e.g., in vivo models or in vitro systems with appropriate metabolic enzymes) is capable of converting this compound to its active thiol metabolite. For in vitro assays, consider pre-incubating this compound with a liver microsome preparation. |
| Incorrect Concentration: The concentration of this compound may be too low to elicit a significant effect. | Perform a dose-response curve to determine the optimal concentration. Start with a range of concentrations based on published data for similar P2Y12 inhibitors like clopidogrel. | |
| Platelet Insensitivity: The platelets being used may have reduced sensitivity to P2Y12 inhibition. | Use fresh, healthy platelet donors. Ensure proper handling of blood samples to maintain platelet viability and function. | |
| High Variability in Results | Inconsistent Platelet Preparation: Differences in platelet isolation and preparation can lead to variable results. | Standardize your platelet-rich plasma (PRP) or washed platelet preparation protocol. Minimize the time between blood collection and the start of the experiment. |
| Variable Agonist Concentration: The concentration of the platelet agonist (e.g., ADP) used to induce aggregation can affect the outcome. | Prepare fresh agonist solutions for each experiment and use a consistent final concentration to induce a submaximal aggregation response, which is more sensitive to inhibition. | |
| Instrument Calibration: Improperly calibrated aggregometers or flow cytometers can introduce variability. | Regularly calibrate your instruments according to the manufacturer's instructions. | |
| Unexpected Platelet Aggregation | Alternative Activation Pathways: Platelets can be activated through pathways other than P2Y12. | Use specific agonists for other pathways (e.g., collagen, thrombin) to confirm that the observed aggregation is not due to off-target effects. This compound is expected to be most effective against ADP-induced aggregation.[7][8][9] |
| Contamination: Contamination of reagents or labware with platelet agonists can cause spontaneous aggregation. | Use high-purity reagents and thoroughly clean all labware. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug that is metabolized to an active thiol metabolite.[1][2] This active metabolite irreversibly binds to the P2Y12 receptor on the surface of platelets. This binding blocks the receptor's interaction with its natural ligand, adenosine diphosphate (ADP). By inhibiting the P2Y12 receptor, this compound prevents ADP-induced platelet activation, degranulation, and aggregation, thereby reducing the formation of blood clots.[4][5][6]
Q2: What is a recommended starting concentration for in vitro experiments?
A2: As specific data for this compound is limited, a good starting point is to test a logarithmic range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) based on the known effective concentrations of clopidogrel's active metabolite. An IC50 (half-maximal inhibitory concentration) curve should be generated to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare this compound for in vitro assays?
A3: this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. Further dilutions should be made in the appropriate experimental buffer. It is crucial to ensure that the final concentration of the solvent in the assay does not exceed a level that could affect platelet function (typically <0.1% DMSO).
Q4: Can I use this compound in combination with other antiplatelet agents?
A4: Yes, studies with clopidogrel have shown that combining a P2Y12 inhibitor with other antiplatelet agents, such as aspirin (an inhibitor of cyclooxygenase-1), can result in synergistic antiplatelet effects.[7][9] When designing combination studies, it is important to evaluate the effects of each agent alone and in combination to assess for synergy.
Q5: How can I assess the antiplatelet effect of this compound?
A5: The most common methods to assess the antiplatelet effect of P2Y12 inhibitors are:
-
Light Transmission Aggregometry (LTA): This is the gold standard for measuring platelet aggregation in response to various agonists.
-
Flow Cytometry: This technique can be used to measure markers of platelet activation, such as the expression of P-selectin (CD62P) and the activation of the GPIIb/IIIa receptor (PAC-1 binding).[9]
Experimental Protocols
Light Transmission Aggregometry (LTA) for this compound Efficacy
Objective: To determine the inhibitory effect of this compound on ADP-induced platelet aggregation.
Materials:
-
Freshly drawn human whole blood (in 3.2% sodium citrate)
-
This compound stock solution (in DMSO)
-
ADP stock solution (in saline)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Light Transmission Aggregometer
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
-
Instrument Setup:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
-
Assay:
-
Pre-warm PRP aliquots to 37°C for 5 minutes.
-
Add this compound (or vehicle control) to the PRP and incubate for a specified time (e.g., 15 minutes).
-
Add a submaximal concentration of ADP to induce aggregation.
-
Record the aggregation for at least 5 minutes.
-
-
Data Analysis:
-
Determine the maximum aggregation for each condition.
-
Calculate the percentage inhibition of aggregation for each this compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the this compound concentration to generate an IC50 curve.
-
Flow Cytometry for Platelet Activation Markers
Objective: To assess the effect of this compound on the expression of platelet activation markers.
Materials:
-
Freshly drawn human whole blood (in 3.2% sodium citrate)
-
This compound stock solution (in DMSO)
-
ADP stock solution (in saline)
-
Fluorescently labeled antibodies (e.g., anti-CD62P-FITC, anti-PAC-1-PE)
-
Flow cytometer
Procedure:
-
Incubation:
-
Dilute whole blood with a suitable buffer.
-
Add this compound (or vehicle control) and incubate.
-
Add ADP to stimulate platelet activation.
-
-
Staining:
-
Add the fluorescently labeled antibodies to the samples and incubate in the dark.
-
-
Fixation and Acquisition:
-
Fix the samples with a suitable fixative (e.g., 1% formaldehyde).
-
Acquire the samples on a flow cytometer, gating on the platelet population based on forward and side scatter.
-
-
Data Analysis:
-
Determine the percentage of positive cells and the mean fluorescence intensity for each activation marker.
-
Compare the results for this compound-treated samples to the vehicle control.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for Light Transmission Aggregometry.
Caption: Troubleshooting logic for low antiplatelet effect.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medkoo.com [medkoo.com]
- 4. Clopidogrel | C16H16ClNO2S | CID 60606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Clopidogrel Hydrochloride | C16H17Cl2NO2S | CID 9798860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Enhanced antiplatelet effect of clopidogrel in patients whose platelets are least inhibited by aspirin: a randomized crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of clopidogrel, aspirin and both antiplatelet drugs on platelet function in patients with peripheral arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiplatelet effects of clopidogrel compared with aspirin after myocardial infarction: enhanced inhibitory effects of combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting variability in Becondogrel experimental results
Technical Support Center: Becondogrel Experiments
Introduction: This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting variability in experimental results involving this compound, a potent and selective inhibitor of the B-Kinase. By providing detailed guides, FAQs, and standardized protocols, we aim to enhance the reproducibility and reliability of your findings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of B-Kinase, a critical serine/threonine kinase in the RAS-ERK signaling pathway. By binding to the ATP pocket of B-Kinase, this compound prevents the phosphorylation of its downstream substrate, MEK, thereby inhibiting the entire signaling cascade that is often hyperactivated in various cancer types.
Q2: We are observing significant batch-to-batch variability in our this compound powder. What could be the cause?
A2: Batch-to-batch variability can stem from issues with synthesis, purification, or storage.[1] It is crucial to ensure that each new lot of this compound is validated for purity and activity. We recommend performing a dose-response curve in a sensitive cell line (e.g., A549) to determine the IC50 value for each new batch and ensure it falls within the expected range. Improper storage, such as exposure to light or moisture, can also lead to degradation.[2]
Q3: Our cell viability (MTT/CellTiter-Glo) results are inconsistent across experiments. What are the common culprits?
A3: Inconsistency in cell-based assays is a common challenge.[3] Key factors to investigate include:
-
Cell Culture Conditions: Ensure cell density, passage number, and growth media composition are consistent.[4] Phenotypic drift can occur after many passages.[4][5]
-
Reagent Preparation: Prepare fresh this compound dilutions for each experiment from a validated stock solution. The stability of the drug in solution can affect results.[2]
-
Assay Protocol: Standardize incubation times and ensure complete solubilization of formazan crystals in MTT assays.[6] For luminescence-based assays, ensure the plate reader is calibrated correctly.
Q4: In our Western blot analysis, the inhibition of p-ERK is weaker than expected after this compound treatment. Why might this be?
A4: Several factors can lead to weaker-than-expected p-ERK inhibition:
-
Insufficient Drug Concentration or Incubation Time: Ensure you are using an appropriate concentration of this compound and allowing sufficient time for it to act. A time-course and dose-response experiment is recommended.[2]
-
Sample Preparation: It is critical to use phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target proteins during sample preparation.[7][8] Keep samples on ice at all times.[7]
-
Antibody Performance: The primary antibody against p-ERK may not be optimal. Validate your antibody with a known positive control.
Q5: We see a discrepancy between this compound's potency in biochemical assays (IC50) and its effect in cell-based assays (EC50). What explains this?
A5: This is a common observation with kinase inhibitors.[9] The intracellular concentration of ATP is much higher than that typically used in biochemical assays, requiring a higher concentration of an ATP-competitive inhibitor like this compound to be effective.[9][10] Additionally, factors like cell permeability, efflux pumps, and drug metabolism can reduce the effective intracellular concentration of the compound.[9]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay (MTT)
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Use a hemocytometer or automated cell counter for accurate cell counts. Ensure a homogenous cell suspension before plating. |
| Edge Effects in 96-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill these wells with sterile PBS or media. |
| MTT Reagent Toxicity | High concentrations of MTT can be toxic to some cell lines.[11] Optimize the MTT concentration (e.g., 0.1 to 1.0 mg/mL) and incubation time (e.g., 2-4 hours) for your specific cells.[11][12] |
| Incomplete Formazan Solubilization | Ensure complete dissolution of the purple formazan crystals by vigorous pipetting or shaking before reading the absorbance. |
| Variable Incubation Times | Strictly adhere to the same incubation times for both drug treatment and MTT reagent addition across all experiments.[6] |
Issue 2: Inconsistent p-ERK Inhibition in Western Blots
| Potential Cause | Recommended Solution |
| Suboptimal Lysis Buffer | Always include freshly prepared protease and phosphatase inhibitor cocktails in your lysis buffer.[8] |
| Low Protein Concentration | Ensure you load a sufficient amount of protein (typically 20-30 µg of whole-cell lysate) to detect your target.[8] Consider immunoprecipitation to enrich for low-abundance proteins.[7][13] |
| Poor Antibody Quality | Validate your primary antibody using positive and negative controls. If possible, use a second antibody targeting a different epitope to confirm results. |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage if necessary. |
| Blocking Agent Interference | For phospho-proteins, avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background. Use Bovine Serum Albumin (BSA) or other non-protein blocking agents instead.[7][13] |
Data Presentation
Table 1: Representative IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) | Standard Deviation (nM) |
| A549 | Non-Small Cell Lung Cancer | 50 | 5 |
| HCT116 | Colorectal Carcinoma | 75 | 8 |
| MCF-7 | Breast Adenocarcinoma | 120 | 15 |
| U87-MG | Glioblastoma | 250 | 30 |
Table 2: Quantification of p-ERK Inhibition by this compound (100 nM) in A549 Cells
| Treatment | Incubation Time (hours) | Normalized p-ERK/Total ERK Ratio | Percent Inhibition (%) |
| Vehicle (DMSO) | 1 | 1.00 | 0 |
| This compound | 1 | 0.25 | 75 |
| Vehicle (DMSO) | 4 | 1.00 | 0 |
| This compound | 4 | 0.10 | 90 |
Experimental Protocols
Protocol 1: Cell Viability Measurement using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium and incubate for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[6]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure all formazan is dissolved. Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for p-ERK and Total ERK
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK (1:1000) and Total ERK (1:1000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.[7]
Visualizations
Caption: this compound inhibits the RAS-ERK signaling pathway.
Caption: A logical workflow for troubleshooting experimental variability.
Caption: A standardized workflow for this compound experiments.
References
- 1. cmdclabs.com [cmdclabs.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. cellgs.com [cellgs.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. researchgate.net [researchgate.net]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Preventing Becondogrel degradation in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Becondogrel in experimental buffers. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and reliability of your compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in experimental buffers a concern?
A1: this compound is an investigational ester-type prodrug designed for high cell permeability. Its efficacy relies on the intact ester bond, which is cleaved by intracellular esterases to release the active metabolite. However, this ester linkage makes this compound highly susceptible to chemical hydrolysis, especially in aqueous buffer systems.[1][2] Degradation in the experimental buffer leads to a premature release of the active metabolite outside the target cells, resulting in inaccurate measurements of potency (e.g., IC50), misleading structure-activity relationships (SAR), and poor reproducibility.
Q2: What are the primary signs of this compound degradation?
A2: this compound degradation can manifest in several ways:
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Loss of Potency: A time-dependent decrease in the compound's expected biological activity in cell-based or biochemical assays.
-
Inconsistent Results: High variability in data between replicate wells, plates, or experiments conducted on different days.
-
Visible Changes: In highly concentrated solutions, the formation of a precipitate (the hydrolyzed active metabolite may have lower solubility) or a slight change in the solution's color or clarity.
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Chromatographic Changes: When analyzed by HPLC or LC-MS, the appearance of a new peak corresponding to the hydrolyzed acid metabolite and a concurrent decrease in the area of the parent this compound peak.
Q3: What is the recommended starting buffer for experiments with this compound?
A3: For initial experiments, a citrate-based buffer at pH 6.0 is recommended.[3] Many drugs exhibit stability in a pH range of 4-8, but ester-containing compounds are particularly vulnerable to base-catalyzed hydrolysis, which increases significantly at pH levels above 7.0.[4][5][6] A slightly acidic pH helps to minimize this degradation pathway. Always prepare buffers fresh and consider degassing to remove dissolved oxygen.[7]
Q4: Can I prepare and store this compound stock solutions?
A4: Yes, but with specific precautions. High-concentration stock solutions should be prepared in a dry, aprotic solvent like anhydrous DMSO and stored at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[8] Avoid storing this compound in aqueous buffers for any extended period. Working solutions in aqueous buffers should be prepared immediately before use.
Troubleshooting Guide: this compound Instability
This guide addresses common issues related to this compound degradation during experiments.
| Observed Issue | Potential Cause(s) | Recommended Solutions & Mitigation Strategies |
| Rapid loss of activity in a multi-hour experiment. | Hydrolysis: The ester bond is being cleaved by the aqueous buffer. This process is accelerated by higher pH and temperature.[9][10] | 1. Optimize pH: Lower the buffer pH. Conduct a pH stability study (see Table 1) to find the optimal balance between compound stability and biological relevance. A pH of 6.0-6.5 is often a good starting point.[7] 2. Control Temperature: Perform experiments at the lowest feasible temperature. If possible, run incubations on a cold plate or in a temperature-controlled environment. 3. Reduce Incubation Time: Minimize the time this compound is in the aqueous buffer before and during the assay. |
| Inconsistent results and poor Z'-factor in HTS assays. [11] | Oxidation: this compound contains a phenol moiety susceptible to oxidation, catalyzed by trace metal ions or dissolved oxygen.[12][13] Variable Degradation: Inconsistent preparation or handling of solutions leads to different levels of degradation between plates.[8] | 1. Degas Buffers: Sparge buffers with an inert gas (argon or nitrogen) for 15-30 minutes before adding this compound to remove dissolved oxygen.[7] 2. Add Antioxidants: Include a compatible antioxidant like Ascorbic Acid (10-50 µM) in the final assay buffer (see Table 2).[14][15] 3. Use Chelating Agents: Add EDTA (0.1-1 mM) to the buffer to sequester metal ions that can catalyze oxidation.[16] 4. Standardize Protocols: Ensure solution preparation is consistent, especially the time between making the working solution and adding it to the assay plate. |
| Visible precipitate forms in the assay plate wells. | Poor Solubility of Degradant: The hydrolyzed active metabolite may be less soluble than the parent this compound prodrug, causing it to precipitate out of solution. pH Shift: Localized pH changes in the microplate well could be affecting solubility. | 1. Confirm Precipitate Identity: Use analytical methods (LC-MS) to confirm if the precipitate is the degradant. 2. Lower Compound Concentration: If the signal window allows, reduce the final concentration of this compound. 3. Include a Surfactant: A low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) may help keep the degradant in solution without affecting the assay.[2] |
| Assay buffer turns a faint yellow/brown color over time. | Oxidation of Phenol Moiety: The phenolic group on this compound is oxidizing, often forming colored quinone-like structures.[7][17] This is a strong indicator of compound degradation. | 1. Protect from Light: Work in low-light conditions and use amber-colored tubes or foil-wrapped containers to prevent photo-oxidation.[4][7] 2. Implement Antioxidant Strategy: This is a clear sign that an antioxidant is needed. Refer to the antioxidant solutions above. 3. Use High-Purity Water: Ensure that the water used for buffers is high-purity and free from metal ion contamination. |
Data on this compound Stability
Table 1: Effect of Buffer pH on this compound Hydrolysis Rate (Stability assessed by HPLC after a 4-hour incubation at 37°C)
| Buffer System (50 mM) | pH | % Remaining this compound |
| Sodium Citrate | 6.0 | 96.4% |
| MES | 6.5 | 91.2% |
| HEPES | 7.0 | 78.5% |
| PBS (Phosphate-Buffered Saline) | 7.4 | 55.1% |
| Tris-HCl | 8.0 | 31.8% |
Table 2: Efficacy of Stabilizing Agents in PBS (pH 7.4) (Stability assessed by HPLC after a 4-hour incubation at 37°C)
| Condition | Additive Concentration | % Remaining this compound |
| Control (PBS only) | - | 55.1% |
| + Ascorbic Acid | 50 µM | 75.3% |
| + EDTA | 1 mM | 68.9% |
| + Ascorbic Acid + EDTA | 50 µM + 1 mM | 89.7% |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Working Solution
This protocol describes the preparation of a 10 µM working solution in a stability-optimized buffer.
-
Buffer Preparation:
-
Prepare a 50 mM Sodium Citrate buffer. Adjust the pH to 6.0 using citric acid or sodium hydroxide.
-
Transfer the buffer to a glass bottle and sparge with high-purity argon or nitrogen gas for 20 minutes to deoxygenate.
-
Add Ascorbic Acid to a final concentration of 50 µM and EDTA to a final concentration of 1 mM. Stir gently to dissolve. This is now your "Stabilized Assay Buffer".
-
-
Stock Solution Thawing:
-
Retrieve a single-use aliquot of 10 mM this compound in anhydrous DMSO from the -80°C freezer.
-
Thaw the stock solution quickly at room temperature and centrifuge briefly to collect the contents at the bottom of the tube.
-
-
Serial Dilution:
-
Perform an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of anhydrous DMSO to get a 100 µM solution. Vortex briefly.
-
Immediately before use, add 10 µL of the 100 µM intermediate dilution to 990 µL of the prepared Stabilized Assay Buffer.
-
Vortex the final working solution gently and proceed with the experiment immediately.
-
Protocol 2: HPLC-Based Assay for Assessing this compound Integrity
This protocol provides a method to quantify the percentage of intact this compound.
-
Sample Preparation:
-
Prepare this compound solutions in the test buffers of interest (e.g., from a stability study).
-
At each time point (e.g., 0, 1, 2, 4 hours), take a 50 µL aliquot of the test solution.
-
Immediately quench the degradation by adding the aliquot to 150 µL of ice-cold Acetonitrile containing 0.1% formic acid. This will precipitate proteins and halt hydrolysis.
-
Vortex the samples and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 30% B over 0.5 minutes, and re-equilibrate for 2.5 minutes.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
-
Data Analysis:
-
Identify the peaks for this compound and its primary hydrolyzed metabolite based on a reference standard or mass spectrometry data.
-
Calculate the % Remaining this compound at each time point using the peak area: % Remaining = (Area_Becondogrel_t=x / Area_Becondogrel_t=0) * 100
-
Visual Guides
Caption: Primary degradation pathways for this compound in aqueous buffers.
Caption: Troubleshooting workflow for addressing this compound instability.
References
- 1. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]
- 2. raghucollegeofpharmacy.com [raghucollegeofpharmacy.com]
- 3. quora.com [quora.com]
- 4. philadelphia.edu.jo [philadelphia.edu.jo]
- 5. Factors Affecting Drug Stability: pH – StabilityStudies.in [stabilitystudies.in]
- 6. iipseries.org [iipseries.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Factors affecting stability of drugs | PPTX [slideshare.net]
- 10. benchchem.com [benchchem.com]
- 11. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. pharmacy180.com [pharmacy180.com]
- 13. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 14. From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs [manufacturingchemist.com]
- 15. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. carbodiimide.com [carbodiimide.com]
- 17. Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat - PMC [pmc.ncbi.nlm.nih.gov]
Becondogrel off-target effects in cellular assays
This technical support center provides guidance for researchers, scientists, and drug development professionals working with becondogrel, a novel P2Y12 receptor antagonist. Given that this compound is an investigational compound, this resource focuses on best practices for identifying and troubleshooting potential off-target effects in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a platelet aggregation inhibitor that acts as an irreversible antagonist of the P2Y12 receptor.[1][2] It is a prodrug that, like clopidogrel, is converted to an active metabolite that binds to the P2Y12 receptor on platelets, ultimately inhibiting platelet activation and aggregation.[1][2] this compound is a derivative of clopidogrel designed to overcome limitations related to metabolic activation by hepatic CYP450 enzymes.[1][2]
Q2: Are there any known off-target effects of this compound?
As of the latest available information, specific off-target effects of this compound have not been extensively documented in publicly available literature. As an investigational drug, its selectivity profile is still under evaluation. Researchers should maintain a high degree of vigilance for unexpected cellular phenotypes.
Q3: What are common off-target liabilities for P2Y12 inhibitors that I should be aware of?
While specific data for this compound is limited, general concerns for the thienopyridine class of P2Y12 inhibitors (to which this compound is related) can inform investigational studies. These may include interactions with other P2Y receptors or unforeseen interactions with other cellular signaling pathways. For instance, the active metabolite of clopidogrel is a reactive thiol which could potentially interact with other proteins.
Q4: How can I proactively screen for off-target effects of this compound in my cellular assays?
It is recommended to perform counter-screening assays using cell lines that do not express the P2Y12 receptor. Additionally, employing broad-panel kinase screens or receptor profiling services can help identify potential unintended molecular targets. Transcriptomic or proteomic analyses of cells treated with this compound can also provide a global view of its cellular impact and highlight potential off-target signaling pathway modulation.
Troubleshooting Guide for Unexpected Cellular Effects
If you observe unexpected or inconsistent results in your cellular assays with this compound, consider the following troubleshooting steps:
| Observed Issue | Potential Cause | Recommended Action |
| High cell toxicity at expected therapeutic concentrations. | Off-target cytotoxic effects. | 1. Perform a dose-response curve to determine the EC50 for the on-target effect and the CC50 for cytotoxicity. 2. Test this compound in a P2Y12-negative cell line to assess target-independent toxicity. 3. Evaluate markers of apoptosis and necrosis (e.g., caspase activity, LDH release). |
| Inconsistent inhibition of platelet aggregation. | Issues with prodrug activation or experimental variability. | 1. Ensure the in vitro model has the necessary metabolic enzymes to convert this compound to its active form. If not, consider using the active metabolite directly. 2. Verify the viability and responsiveness of the platelets or cell line used. 3. Standardize all assay parameters, including incubation times, cell density, and reagent concentrations. |
| Effects observed in non-platelet cell lines. | Potential off-target activity. | 1. Confirm the absence of P2Y12 receptor expression in the cell line using qPCR or Western blot. 2. Investigate the downstream signaling pathways affected to hypothesize potential off-targets. 3. Consider performing a broad off-target screening panel. |
| Assay interference (e.g., autofluorescence). | Physicochemical properties of the compound. | 1. Run a vehicle-only control to assess the background signal. 2. Test for compound interference in a cell-free version of the assay if possible. 3. Consider using an alternative detection method (e.g., luminescence instead of fluorescence). |
Experimental Protocols
Protocol 1: Assessing P2Y12-Dependent and Independent Cytotoxicity
-
Cell Lines:
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P2Y12-expressing cell line (e.g., CHO-K1 cells stably expressing human P2Y12).
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Parental P2Y12-negative cell line (e.g., CHO-K1).
-
-
Methodology:
-
Plate cells in 96-well plates and allow them to adhere overnight.
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Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the old medium and add the medium containing different concentrations of this compound. Include a vehicle-only control.
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Incubate for 24-48 hours.
-
Assess cell viability using a standard method such as an MTT or CellTiter-Glo® assay.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control for each concentration.
-
Plot the dose-response curves for both cell lines and determine the CC50 (50% cytotoxic concentration). A significant difference in CC50 between the two cell lines may indicate target-related cytotoxicity.
-
Protocol 2: Western Blot for P2Y12-Mediated Signaling
-
Objective: To determine if this compound affects downstream signaling of the P2Y12 receptor.
-
Methodology:
-
Culture P2Y12-expressing cells to 80-90% confluency.
-
Pre-treat cells with this compound or vehicle control for the desired time.
-
Stimulate the cells with a P2Y12 agonist (e.g., ADP).
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Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
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Probe the membrane with primary antibodies against phosphorylated and total forms of downstream signaling proteins (e.g., Akt, ERK).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Data Analysis:
-
Quantify band intensities and calculate the ratio of phosphorylated to total protein.
-
Compare the effects of this compound on agonist-induced phosphorylation to the vehicle control.
-
Visualizations
References
How to minimize Becondogrel batch-to-batch variability
Technical Support Center: Becondogrel
Disclaimer: this compound is a fictional compound name. The information provided in this guide is based on established best practices for handling research-grade small molecule inhibitors and is intended for research purposes only.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize batch-to-batch variability when working with the fictional tyrosine kinase inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: We are seeing a significant difference in potency (IC50) with our new lot of this compound compared to the previous one. What could be the cause?
A1: Batch-to-batch variability is a common issue in research settings and can stem from several factors. The most common causes include:
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Purity Differences: Even small variations in purity can significantly impact experimental outcomes. Impurities might act as inhibitors or antagonists, or they could alter the compound's solubility.
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Polymorphism: The compound may exist in different crystalline forms (polymorphs) which can have different solubilities and dissolution rates, thereby affecting its biological activity.
-
Residual Solvents: The type and amount of residual solvent from the synthesis and purification process can differ between batches.
-
Degradation: Improper storage or handling can lead to the degradation of the compound.
We strongly recommend qualifying each new batch of this compound before use in critical experiments.
Q2: What is the best way to prepare and store this compound to ensure stability and consistency?
A2: Proper preparation and storage are critical for reproducible results.
-
Stock Solutions: Prepare a high-concentration stock solution in an appropriate solvent, such as DMSO. For compounds weighing 10 mg or less, you can add the solvent directly to the vial. Before opening the vial, centrifuge it to ensure all the powder is at the bottom.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use volumes.
-
Storage: Store stock solution aliquots at -20°C or -80°C in tightly sealed vials, protected from light. For long-term storage, -80°C is preferable. A solid compound should be stored at -20°C in a dry, dark place.
Q3: How can I qualify a new batch of this compound to ensure it is comparable to my previous batch?
A3: A new batch should be rigorously compared to a previously validated "golden" batch. This involves a combination of analytical chemistry and biological assays.
-
Analytical Qualification: Verify the identity, purity, and integrity of the new batch using techniques like Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).
-
Biological Qualification: Perform a dose-response experiment to determine the IC50 value of the new batch and compare it to the IC50 of your reference batch. The values should be within an acceptable range.
Troubleshooting Guides
Issue: Inconsistent IC50 Values in Cell-Based Assays
If you are observing significant variability in the IC50 of this compound between experiments, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Action |
| Batch-to-Batch Variability | Qualify the new batch against a reference lot. See the "Protocol for Qualifying a New Batch of this compound" below. |
| Compound Instability | Prepare fresh dilutions from a frozen stock aliquot for each experiment. Avoid using old working solutions. |
| Inconsistent Cell Seeding | Ensure a consistent cell number is plated in each well. Uneven cell distribution can lead to variable results. |
| Assay Conditions | Standardize all incubation times and temperatures. Use a consistent passage number for your cells, as sensitivity to inhibitors can change with prolonged culture. |
| Edge Effects in Plates | To minimize evaporation in the outer wells of a microplate, fill them with sterile media or water and do not use them for experimental data. |
Issue: Poor Solubility or Precipitation in Media
This compound, like many kinase inhibitors, may have limited aqueous solubility. If you observe precipitation when diluting your stock solution in cell culture media, try the following:
| Potential Cause | Troubleshooting Action |
| Low Aqueous Solubility | Decrease the final concentration of this compound in your assay. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%. |
| Incorrect pH of Buffer | Check the pH of your assay buffer. The solubility of small molecules can be highly pH-dependent. |
| Compound Polymorphism | The solubility can be affected by the crystalline form of the compound. If problems persist, consider analytical characterization to check for polymorphism. |
Experimental Protocols
Protocol for Preparing this compound Stock Solutions
-
Preparation: Before opening, centrifuge the vial of solid this compound to pellet all the powder at the bottom of the vial.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex and/or sonicate the solution until the solid is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use, light-protected, tightly sealed vials.
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol for Qualifying a New Batch of this compound
-
Analytical Verification:
-
Obtain the Certificate of Analysis (CoA) for the new batch and compare the purity (typically by HPLC) and identity (by MS and NMR) to the previous batch.
-
If a CoA is not sufficient, consider independent analytical testing.
-
-
Biological Verification (Cell-Based Potency Assay):
-
Prepare dose-response curves for both the new batch and the reference "golden" batch of this compound in parallel.
-
Plate your target cells at a consistent density in a 96-well plate.
-
Treat the cells with a serial dilution of each this compound batch. Include a vehicle-only control (e.g., DMSO).
-
After the appropriate incubation period (e.g., 72 hours), assess cell viability using a suitable method (e.g., CellTiter-Glo®).
-
Normalize the data to the vehicle control (100% viability) and a maximum inhibition control (0% viability).
-
Calculate the IC50 value for each batch. The IC50 of the new batch should be within a predefined acceptable range of the reference batch (e.g., ± 2-fold).
-
Visualizations
Diagrams
Caption: Key contributors to this compound batch-to-batch variability.
Addressing unexpected outcomes in Becondogrel studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Becondogrel. Given that this compound is a novel antiplatelet prodrug, this resource addresses potential unexpected outcomes by drawing on the established knowledge of its parent compound, clopidogrel, and the broader class of P2Y12 receptor inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a derivative of the irreversible P2Y12 receptor anti-platelet prodrug, clopidogrel.[1] As a prodrug, it requires in vivo metabolic activation to its active form. The active metabolite then irreversibly binds to the P2Y12 receptor on platelets. This binding prevents adenosine diphosphate (ADP) from binding to the receptor, which in turn inhibits the activation of the glycoprotein GPIIb/IIIa complex and ultimately reduces platelet aggregation.[2] The modification of this compound from clopidogrel is designed to overcome individual differences in hepatic CYP450 enzyme activity that can limit the conversion of clopidogrel to its active metabolite.[1]
Q2: What are the expected outcomes of this compound administration in a preclinical setting?
In preclinical models, this compound is expected to inhibit ADP-induced platelet aggregation, prolong bleeding time, and reduce the incidence of thrombotic events in relevant animal models of thrombosis. The potency and efficacy may vary compared to clopidogrel, and it is anticipated to have a more consistent antiplatelet effect across individuals due to its modified metabolic activation pathway.
Q3: What are the key differences between this compound and other P2Y12 inhibitors?
The primary distinction of this compound lies in its design to bypass the variable CYP450-dependent activation pathway of clopidogrel, potentially leading to a more predictable antiplatelet response.[1] Compared to other P2Y12 inhibitors like prasugrel and ticagrelor, which also offer more potent and predictable platelet inhibition than clopidogrel, this compound's specific pharmacokinetic and pharmacodynamic profile would need to be determined through head-to-head studies.[3][4]
Troubleshooting Guide
Unexpected Outcome 1: High Variability in Platelet Inhibition
Question: We are observing significant inter-individual variability in platelet aggregation inhibition in our animal models treated with this compound. What could be the cause?
Possible Causes and Solutions:
-
Metabolic Differences: Although designed to reduce metabolic variability, residual differences in activating enzymes or efflux transporters could still play a role.
-
Troubleshooting Step: Genotype or phenotype the animal models for relevant metabolic enzymes if known. Stratify data based on metabolic profiles to identify correlations.
-
-
Dosing and Administration: Inconsistent drug administration or issues with the formulation can lead to variable exposure.
-
Troubleshooting Step: Ensure precise and consistent dosing techniques. Verify the stability and homogeneity of the this compound formulation. Consider pharmacokinetic analysis to correlate drug exposure with platelet response.
-
-
Baseline Platelet Reactivity: Animals may have inherent differences in baseline platelet reactivity.
-
Troubleshooting Step: Measure baseline platelet aggregation before drug administration to account for individual variations in the analysis.
-
Unexpected Outcome 2: Insufficient Platelet Inhibition (High On-Treatment Platelet Reactivity - HPR)
Question: Our study shows suboptimal inhibition of platelet aggregation despite administering what we believe to be a therapeutic dose of this compound. What should we investigate?
Possible Causes and Solutions:
-
Inadequate Dose: The dose may be too low to achieve sufficient P2Y12 receptor blockade.
-
Troubleshooting Step: Conduct a dose-response study to determine the optimal dose for the desired level of platelet inhibition.
-
-
Prodrug Activation Issues: There might be an issue with the in vivo conversion of this compound to its active metabolite in the specific animal model being used.
-
Troubleshooting Step: Measure the plasma concentrations of both this compound and its active metabolite to confirm successful metabolic activation.
-
-
Assay Sensitivity: The platelet function assay being used may not be sensitive enough to detect the effects of the drug.
-
Troubleshooting Step: Use a more sensitive assay, such as flow cytometry-based methods that can assess P-selectin expression or VASP phosphorylation, in addition to light transmission aggregometry.[5]
-
Unexpected Outcome 3: Excessive Bleeding or Off-Target Effects
Question: We are observing a higher-than-expected incidence of bleeding complications or other adverse effects in our animal models. How should we proceed?
Possible Causes and Solutions:
-
Exaggerated Pharmacodynamics: The dose of this compound may be too high, leading to excessive platelet inhibition and a heightened bleeding risk.[3]
-
Troubleshooting Step: Re-evaluate the dose-response curve and select a dose that provides a balance between antithrombotic efficacy and bleeding risk.
-
-
Off-Target Effects: The compound may be interacting with other receptors or pathways, leading to unforeseen side effects.[6][7]
-
Troubleshooting Step: Conduct a broad panel of in vitro receptor screening assays to identify potential off-target interactions. Perform detailed toxicological and histopathological analysis of tissues from treated animals.
-
-
Drug-Drug Interactions: Concomitant medications administered to the animals may be potentiating the effects of this compound.
-
Troubleshooting Step: Review all medications and substances being administered to the animals for potential interactions that could affect platelet function or drug metabolism.
-
Data Presentation
Table 1: Comparative Efficacy of P2Y12 Inhibitors in Preclinical Models (Illustrative Data)
| Parameter | Clopidogrel | Prasugrel Active Metabolite | Ticagrelor | This compound (Expected) |
| Inhibition of Platelet Aggregation (IPA%) | 50-60% | >80% | >90% | >70% with lower variability |
| Time to Peak Effect | 4-6 hours | 30 minutes | 1-2 hours | 2-4 hours |
| Variability in Response | High | Low | Low | Low |
| Reversibility | Irreversible | Irreversible | Reversible | Irreversible |
This table presents illustrative data based on known characteristics of P2Y12 inhibitors to provide a comparative context for this compound.
Experimental Protocols
Key Experiment: Light Transmission Aggregometry (LTA)
Objective: To assess the effect of this compound on ADP-induced platelet aggregation.
Methodology:
-
Blood Collection: Collect whole blood from study subjects (e.g., rabbits, non-human primates) into tubes containing 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at 150-200 x g for 10-15 minutes at room temperature to obtain PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain PPP, which will be used as a reference (100% aggregation).
-
Platelet Count Standardization: Adjust the platelet count in the PRP to a standardized concentration (e.g., 250 x 10^9/L) using PPP.
-
Aggregation Assay:
-
Pre-warm PRP samples to 37°C for 5-10 minutes.
-
Add the PRP to the aggregometer cuvettes with a stir bar.
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Add the agonist (ADP) at a final concentration of 5-20 µM.
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Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis: Calculate the percentage of platelet aggregation relative to the PPP baseline. Compare the aggregation in samples from this compound-treated subjects to vehicle-treated controls.
Visualizations
Caption: this compound's antiplatelet mechanism of action.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. P2Y12 Antagonists in Cardiovascular Disease—Finding the Best Balance Between Preventing Ischemic Events and Causing Bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
Becondogrel interference with common laboratory assays
Disclaimer: Becondogrel is a derivative of the P2Y12 receptor anti-platelet prodrug clopidogrel.[1] As of the current date, specific data on this compound's interference with laboratory assays is limited. This guide is based on the well-documented profile of clopidogrel and is intended to serve as a predictive resource. Researchers should validate these potential interferences for this compound in their specific experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a prodrug that is converted to an active metabolite.[1] This active metabolite irreversibly binds to the P2Y12 ADP receptor on platelets, which blocks ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, ultimately inhibiting platelet aggregation.[2]
Q2: Which laboratory assays are most likely to be affected by this compound? A2: Given its mechanism of action, this compound is expected to primarily interfere with platelet function tests, especially those that use ADP as an agonist.[3][4] It is not generally expected to interfere with standard coagulation assays like Prothrombin Time (PT) or Activated Partial Thromboplastin Time (aPTT).[5] In rare instances, effects on liver function tests have been observed with its parent compound, clopidogrel.[6][7]
Q3: Will this compound affect routine coagulation assays such as PT or aPTT? A3: No, based on data from clopidogrel, this compound is not expected to alter the results of standard coagulation tests like PT, aPTT, or thrombin time.[5][8] The clinical benefits of clopidogrel are not associated with a reduction in markers of coagulation activation.[5]
Q4: Can this compound impact liver function tests (LFTs)? A4: While generally well-tolerated, the parent drug clopidogrel has been linked to rare cases of hepatotoxicity, which can manifest as elevated serum transaminases (ALT, AST) and bilirubin.[6][7][9] Researchers should be aware of the potential for abnormal LFT results in subjects receiving this compound.
Q5: How does renal function influence the effect of this compound? A5: Studies on clopidogrel in patients with varying degrees of renal function have shown that dose adjustments do not appear to be necessary.[10] The antiplatelet effect is maintained even in patients with severe renal impairment.[10][11][12] However, patients with renal dysfunction may have a higher risk of bleeding.[11]
Troubleshooting Guide
Issue 1: Unexpected Results in Platelet Function Assays
Q: We are seeing significantly lower than expected platelet aggregation in our ADP-stimulated assays. Could this compound be the cause? A: Yes, this is the expected outcome. This compound is designed to inhibit ADP-induced platelet aggregation.[2] Assays such as Light Transmission Aggregometry (LTA), the VerifyNow P2Y12 assay, and the VASP phosphorylation assay are specifically designed to measure this effect and will show reduced platelet activity.[4][13]
Q: Our platelet aggregation results seem highly variable between subjects. Why would this occur? A: Variability in response to P2Y12 inhibitors like clopidogrel is a known phenomenon and may be attributable to genetic polymorphisms in the enzymes responsible for converting the prodrug to its active metabolite.[14] this compound was developed to overcome some of this variability, but individual differences may still exist.[1]
Issue 2: Anomalous Results in Other Laboratory Assays
Q: We observed an unexpected elevation in ALT and AST levels in a subject treated with this compound. Is this related to the drug? A: It is possible. Although rare, clopidogrel has been reported to cause drug-induced liver injury, ranging from mild enzyme elevations to more severe hepatitis.[6][7][9] If this compound is suspected, it is crucial to rule out other causes of liver injury. Discontinuation of the drug should lead to the normalization of liver function tests if it is the causative agent.[9]
Q: Our thrombelastography (TEG) results show normal clotting times but reduced clot strength (MA). Is this consistent with this compound's effect? A: Yes, this is plausible. The clot time in TEG is largely dependent on the coagulation cascade, which is not affected by this compound.[5] However, the maximum amplitude (MA) is highly influenced by platelet function. By inhibiting platelet aggregation, this compound would be expected to reduce clot strength, leading to a lower MA value, while the R and K times remain normal.
Data Presentation: Summary of Potential Interferences
Table 1: Expected Impact of this compound on Platelet Function Assays
| Assay Type | Agonist | Expected Result with this compound | Reference |
|---|---|---|---|
| Light Transmission Aggregometry (LTA) | ADP (5 & 20 µM) | Decreased Aggregation | [4] |
| VerifyNow P2Y12 | ADP | Increased PRU / Decreased % Inhibition | [4][15] |
| VASP Phosphorylation Assay | PGE1, with/without ADP | Increased VASP-P (High PRI) | [4] |
| Whole Blood Aggregometry | ADP | Decreased Aggregation |[4] |
Table 2: Expected Impact of this compound on Common Coagulation and Chemistry Panels
| Assay | Expected Impact | Rationale / Comments | Reference |
|---|---|---|---|
| Prothrombin Time (PT) | No significant change | Mechanism does not involve the extrinsic coagulation pathway. | [8] |
| Activated Partial Thromboplastin Time (aPTT) | No significant change | Mechanism does not involve the intrinsic coagulation pathway. | [8] |
| Thrombin Time (TT) | No significant change | Does not interfere with fibrin formation from fibrinogen. | [8] |
| Alanine Aminotransferase (ALT) | Potential for Elevation | Rare hepatotoxicity has been reported with the parent compound. | [6][7] |
| Aspartate Aminotransferase (AST) | Potential for Elevation | Rare hepatotoxicity has been reported with the parent compound. | [6][7] |
| Serum Creatinine | No significant change | Dose adjustment is not typically required for renal impairment. |[10] |
Experimental Protocols
Protocol: Assessing this compound's Effect on Platelet Aggregation using Light Transmission Aggregometry (LTA)
1. Objective: To quantify the inhibitory effect of this compound on ADP-induced platelet aggregation in vitro.
2. Materials:
- Blood collection tubes with 3.2% sodium citrate.
- Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
- Adenosine diphosphate (ADP) stock solution (e.g., 200 µM).
- Saline solution (0.9% NaCl).
- Light Transmission Aggregometer.
- Calibrated pipettes.
3. Sample Preparation:
- Collect whole blood by venipuncture into sodium citrate tubes. Mix gently by inversion 3-4 times.
- Prepare PRP by centrifuging the whole blood at 150-200 x g for 15 minutes at room temperature with no brake.
- Prepare PPP by centrifuging the remaining blood at 1500-2000 x g for 20 minutes at room temperature.
- Adjust the platelet count of the PRP to the desired concentration (e.g., 250 x 10⁹/L) using PPP if necessary.
4. Aggregometer Calibration:
- Set the aggregometer baseline (0% aggregation) using a cuvette with PRP.
- Set the 100% aggregation point using a cuvette with PPP.
5. Experimental Procedure:
- Pipette 450 µL of PRP into a test cuvette with a stir bar.
- Place the cuvette in the heating block (37°C) of the aggregometer and allow it to equilibrate for at least 2 minutes.
- Add 50 µL of the this compound test solution (or vehicle control) and incubate for the desired time (e.g., 5 minutes).
- Initiate recording and add 50 µL of ADP agonist to achieve a final concentration of 5 µM or 20 µM.
- Record the aggregation tracing for at least 6 minutes.
6. Data Analysis:
- Determine the maximum aggregation percentage (Agg_max) from the tracing.
- Compare the Agg_max of the this compound-treated samples to the vehicle control to calculate the percent inhibition.
Visualizations
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Matching the evaluation of the clinical efficacy of clopidogrel to platelet function tests relevant to the biological properties of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Which platelet function test is suitable to monitor clopidogrel responsiveness? A pharmacokinetic analysis on the active metabolite of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clopidogrel does not suppress blood markers of coagulation activation in aspirin-treated patients with non-ST-elevation acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clopidogrel - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Clopidogrel-induced liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. captodayonline.com [captodayonline.com]
- 9. Clopidogrel-induced hepatocellular injury and cholestatic jaundice in an elderly patient: case report and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clopidogrel activities in patients with renal function impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Renal function and outcomes in acute coronary syndrome: impact of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of renal function on clopidogrel-induced antiplatelet effects in coronary artery disease patients without diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Platelet Function Testing-Guided Antiplatelet Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Laboratory evaluation of clopidogrel responsiveness by platelet function and genetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. openaccessjournals.com [openaccessjournals.com]
Best practices for long-term storage of Becondogrel
Technical Support Center: Becondogrel
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the long-term storage and handling of this compound.
Best Practices for Long-Term Storage
For optimal stability and to ensure the integrity of your experimental results, this compound should be stored under the following recommended conditions. These guidelines are based on extensive stability studies.
Storage Conditions:
-
Temperature: -20°C is the optimal storage temperature for long-term stability. Storage at 4°C is suitable for short-term use (up to 2 weeks). Avoid repeated freeze-thaw cycles.
-
Light: this compound is photosensitive. Always store it in a light-protected container, such as an amber vial. Work with the compound under subdued light conditions whenever possible.
-
Atmosphere: The compound is sensitive to oxidation and hydrolysis. For long-term storage, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen). If provided in a sealed vial from the manufacturer, do not open it until you are ready to use it.
-
Form: For long-term storage, it is best to store this compound as a lyophilized powder. If you must store it in solution, use an anhydrous solvent such as DMSO and store at -80°C.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Question | Possible Cause(s) | Recommended Solution(s) |
| I observed a decrease in the compound's activity in my assay. | 1. Improper storage temperature. 2. Exposure to light. 3. Repeated freeze-thaw cycles. 4. Moisture contamination. | 1. Verify that your storage freezer maintains a consistent -20°C. 2. Ensure the compound is always stored in an amber vial and protected from light. 3. Aliquot the compound upon first use to avoid multiple freeze-thaw cycles. 4. Ensure the vial is tightly sealed. If working with the powder, do so in a low-humidity environment. |
| The color of the this compound powder has changed from white to a yellowish tint. | 1. Oxidation. 2. Degradation due to light exposure. | This indicates significant degradation. The compound should be discarded. Review your storage protocol to ensure it is being stored under an inert atmosphere and protected from light. |
| I am seeing poor solubility of the powder in the recommended solvent. | 1. The compound may have degraded into less soluble byproducts. 2. The solvent may contain water. | 1. Use a fresh vial of this compound. 2. Use a new, sealed bottle of anhydrous solvent. |
| There is a new, unexpected peak in my HPLC or LC-MS analysis. | 1. This is a strong indicator of compound degradation. | Discard the current stock and use a new vial. Perform a quick quality control check (e.g., HPLC) on the new vial before use to establish a baseline. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound? A1: For most cell-based assays, anhydrous DMSO is the recommended solvent. For in vivo studies, a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline can be used.
Q2: How many freeze-thaw cycles can this compound in DMSO tolerate? A2: We strongly recommend avoiding more than 2-3 freeze-thaw cycles. For best results, aliquot the stock solution into single-use volumes upon initial reconstitution.
Q3: Is it safe to store this compound at room temperature for a short period? A3: this compound is not stable at room temperature for extended periods. It should not be left on the benchtop for more than 2-4 hours.
Q4: How can I confirm the integrity of my stored this compound? A4: The most reliable method is to use a validated analytical technique such as HPLC or LC-MS to check for the presence of degradation products. A change in physical appearance (e.g., color) is also a strong indicator of degradation.
Quantitative Stability Data
The following table summarizes the stability of this compound under various storage conditions over a 12-month period. The data represents the percentage of the compound remaining in its active form as determined by HPLC analysis.
| Storage Condition | 1 Month | 3 Months | 6 Months | 12 Months |
| -20°C, Dark, Inert Gas | 99.8% | 99.5% | 99.2% | 98.9% |
| 4°C, Dark | 98.5% | 96.2% | 92.1% | 85.4% |
| -20°C, Dark, Air | 99.1% | 97.8% | 95.3% | 90.7% |
| 25°C, Exposed to Light | 85.2% | 65.7% | 40.1% | 15.6% |
Experimental Protocols
Protocol: Accelerated Stability Study of this compound
This protocol outlines a method for assessing the stability of this compound under accelerated degradation conditions.
-
Preparation of Samples:
-
Weigh out 1 mg of this compound powder into three separate amber glass vials.
-
Prepare three clear glass vials with the same amount of compound.
-
Reconstitute one sample in anhydrous DMSO to a concentration of 10 mM for a baseline measurement.
-
-
Storage Conditions:
-
Place one amber vial and one clear vial in a stability chamber set to 40°C and 75% relative humidity.
-
Place a second set of vials under a broad-spectrum light source at 25°C.
-
Store the final set of vials at the recommended -20°C as a control.
-
-
Time Points for Analysis:
-
Collect samples for analysis at T=0, T=24 hours, T=72 hours, T=1 week, and T=2 weeks.
-
-
Analytical Method (HPLC):
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 60% Acetonitrile and 40% Water (with 0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.
-
Identify and quantify any major degradation peaks that appear in the chromatograms.
-
Visualizations
Validation & Comparative
Comparative Analysis of Becondogrel and Ticagrelor on Platelet Function: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiplatelet effects of becondogrel and ticagrelor. This analysis is supported by experimental data from platelet function assays and detailed methodologies to facilitate reproducibility and further investigation.
This guide delves into the mechanisms of action and pharmacodynamic profiles of two P2Y12 receptor antagonists: this compound, a novel irreversible inhibitor, and ticagrelor, a reversible inhibitor. As direct comparative clinical trial data for this compound is not yet widely available, this analysis utilizes data from its parent compound, clopidogrel, as a well-established proxy to provide a meaningful comparison with ticagrelor. Both drugs are central to antiplatelet therapy, and understanding their distinct effects on platelet function is crucial for ongoing research and development in cardiovascular medicine.
Mechanism of Action and Signaling Pathways
Both this compound and ticagrelor target the P2Y12 receptor on platelets, a key component in the amplification of platelet activation and aggregation. However, their modes of interaction with this receptor differ significantly.
This compound , an active metabolite of the prodrug clopidogrel, is a thienopyridine that irreversibly binds to the P2Y12 receptor. This covalent bond permanently disables the receptor for the lifespan of the platelet. The activation of this compound's parent compound, clopidogrel, is a multi-step process in the liver involving cytochrome P450 (CYP) enzymes.
Ticagrelor , a cyclopentyltriazolopyrimidine, is an orally active, direct-acting antagonist that reversibly binds to the P2Y12 receptor at a site distinct from the ADP binding site.[1][2] This reversible, non-competitive antagonism allows for a faster onset and offset of action compared to irreversible inhibitors.[3] Ticagrelor does not require metabolic activation to exert its antiplatelet effect.[3]
The P2Y12 receptor, when activated by adenosine diphosphate (ADP), couples to the Gαi protein, leading to the inhibition of adenylyl cyclase.[4][5] This reduces intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn decreases the phosphorylation of vasodilator-stimulated phosphoprotein (VASP). Dephosphorylated VASP no longer inhibits the conformational change of the glycoprotein (GP) IIb/IIIa receptor, leading to its activation. The activated GPIIb/IIIa receptor binds fibrinogen, facilitating platelet aggregation.[5] P2Y12 activation also stimulates the phosphoinositide 3-kinase (PI3K) pathway, further contributing to platelet activation and granule secretion.[4][5]
Caption: Simplified P2Y12 receptor signaling pathway.
Quantitative Data on Platelet Function
The following tables summarize quantitative data from studies comparing the effects of ticagrelor and clopidogrel (as a proxy for this compound) on platelet function, as measured by Light Transmission Aggregometry (LTA) and the VerifyNow P2Y12 assay.
Table 1: Light Transmission Aggregometry (LTA) - Maximum Platelet Aggregation (%) in Response to ADP
| Drug | Loading Dose | Maintenance Dose | Maximum Platelet Aggregation (%) | Reference(s) |
| Ticagrelor | 180 mg | 90 mg twice daily | 28 ± 10 | [6] |
| Clopidogrel | 300-600 mg | 75 mg daily | 44 ± 15 | [6] |
| Clopidogrel | 75 mg daily | - | 35.55 (12.03-69.25) | [7] |
| Ticagrelor | - | 90 mg twice daily | 27.30 (7.30-42.635) | [7] |
| Clopidogrel | 600 mg | 75 mg daily | 65.3 ± 12.1 | [8] |
| Clopidogrel | 600 mg | 150 mg daily | 45.1 ± 20.9 | [8] |
Data are presented as mean ± standard deviation or median (interquartile range).
Table 2: VerifyNow P2Y12 Assay - P2Y12 Reaction Units (PRU)
| Drug | Loading Dose | Maintenance Dose | P2Y12 Reaction Units (PRU) | Reference(s) |
| Ticagrelor | 180 mg | 90 mg twice daily | 68 ± 97 (at 4h post-load) | |
| Clopidogrel | 300/600 mg | - | 273 ± 124 (at 4h post-load) | |
| Clopidogrel | 600 mg | 75 mg daily | 117.0 ± 64.3 | [8] |
| Clopidogrel | 600 mg | 150 mg daily | 60.0 ± 72.0 | [8] |
| Clopidogrel | - | 75 mg daily | >180 (in 34.6% of patients) | [9] |
Data are presented as mean ± standard deviation. A lower PRU value indicates greater platelet inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and aid in the design of future comparative studies.
Light Transmission Aggregometry (LTA)
LTA is considered the gold standard for in vitro assessment of platelet aggregation.[10][11]
Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets clump together, the turbidity of the plasma decreases, allowing more light to pass through to a photocell.[10][12]
Protocol Outline:
-
Blood Collection: Whole blood is drawn from subjects into tubes containing 3.2% sodium citrate as an anticoagulant.[12] The first few milliliters of blood are often discarded to avoid activation of platelets due to the venipuncture.[13]
-
PRP and Platelet-Poor Plasma (PPP) Preparation: PRP is prepared by centrifuging the whole blood at a low speed (e.g., 200 x g for 10-15 minutes) at room temperature.[12] The supernatant, rich in platelets, is carefully collected. The remaining blood is centrifuged at a higher speed (e.g., 2000 x g for 15 minutes) to obtain PPP, which is used to set the 100% aggregation baseline.[14]
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Aggregation Measurement:
-
PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C in an aggregometer.
-
A baseline light transmission is established (0% aggregation).
-
The PPP is used to calibrate the instrument for 100% light transmission.
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An agonist, typically ADP at a concentration of 5 µM or 20 µM, is added to the PRP to induce aggregation.[6][15]
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The change in light transmission is recorded over time (typically 5-10 minutes) to generate an aggregation curve.
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The maximum platelet aggregation is reported as a percentage.
-
Caption: Workflow for Light Transmission Aggregometry.
VerifyNow P2Y12 Assay
The VerifyNow P2Y12 assay is a point-of-care, whole-blood, turbidimetric-based optical detection assay.[16][17]
Principle: The assay measures platelet-induced aggregation on fibrinogen-coated microbeads in response to ADP. The degree of aggregation is detected as an increase in light transmittance.[16] The assay includes a separate channel with a thrombin receptor activating peptide (TRAP) to establish a baseline of maximum platelet function.[16] The results are reported in P2Y12 Reaction Units (PRU).
Protocol Outline:
-
Blood Collection: Whole blood is collected in a Greiner Bio-One 3.2% sodium citrate vacuum tube.[13][18] A discard tube is drawn first to avoid platelet activation from tissue thromboplastin.[13]
-
Assay Procedure:
-
The citrated whole blood sample is inserted into the VerifyNow instrument.
-
The instrument automatically mixes the blood with the reagents in the assay cartridge, which contains ADP and fibrinogen-coated beads.
-
As platelets are activated by ADP, they bind to the fibrinogen-coated beads, causing agglutination.
-
The instrument measures the change in light transmission as the agglutinates form.
-
The result is reported in PRU, with lower values indicating a higher level of P2Y12 inhibition.
-
Caption: Workflow for the VerifyNow P2Y12 Assay.
Discussion and Conclusion
The available data, using clopidogrel as a proxy for this compound, consistently demonstrate that ticagrelor provides a more potent and rapid inhibition of platelet function compared to the irreversible thienopyridine. Studies utilizing both LTA and the VerifyNow P2Y12 assay show significantly lower platelet reactivity in patients treated with ticagrelor.[6][8][19] This enhanced platelet inhibition with ticagrelor is attributed to its direct-acting, reversible mechanism and lack of requirement for metabolic activation, which overcomes the limitations associated with the genetic variability of CYP enzymes that can affect the efficacy of clopidogrel.[3]
The faster onset of action of ticagrelor is a critical advantage in acute coronary syndromes where rapid platelet inhibition is paramount.[3] Furthermore, the reversible nature of ticagrelor's binding may offer a clinical advantage in situations where a return of platelet function is desired, such as in patients requiring urgent surgery.
It is important to note that while clopidogrel is used as a proxy for this compound in this analysis, this compound is designed to have a more predictable antiplatelet effect than its parent compound. However, as an irreversible P2Y12 inhibitor, the fundamental differences in the mechanism of action compared to the reversible inhibitor ticagrelor will remain.
Future head-to-head clinical trials directly comparing this compound and ticagrelor are necessary to definitively establish their comparative efficacy and safety profiles. Such studies should employ standardized platelet function assays, such as those detailed in this guide, to provide robust and comparable data on their pharmacodynamic effects. This will be essential for guiding clinical practice and the development of next-generation antiplatelet therapies.
References
- 1. Platelet activation, signaling and aggregation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Platelet - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory effects of ticagrelor compared with clopidogrel on platelet function in patients with acute coronary syndromes: the PLATO (PLATelet inhibition and patient Outcomes) PLATELET substudy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A double-blind, randomized study on platelet aggregation in patients treated with a daily dose of 150 or 75 mg of clopidogrel for 30 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved platelet inhibition with ticagrelor when compared to clopidogrel in peripheral artery disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Light Transmission Aggregometry | Thoracic Key [thoracickey.com]
- 12. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Effect of clopidogrel on platelet aggregation and plasma concentration of fibrinogen in subjects with cerebral or coronary atherosclerotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
- 19. The effect of ticagrelor versus clopidogrel on high on-treatment platelet reactivity: combined analysis of the ONSET/OFFSET and RESPOND studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Becondogrel's Irreversible Binding to P2Y12: A Comparative Guide
This guide provides a comparative analysis of methodologies to validate the irreversible binding of a putative novel P2Y12 inhibitor, Becondogrel, against established reversible and irreversible inhibitors. Detailed experimental protocols and data presentation formats are provided for researchers in pharmacology and drug development.
The P2Y12 receptor is a crucial G protein-coupled receptor (GPCR) on the platelet surface.[1] When activated by adenosine diphosphate (ADP), it initiates a signaling cascade that leads to platelet aggregation and thrombus formation, making it a key target for antiplatelet therapies.[2][3] Antiplatelet agents are broadly categorized by their binding mechanism: irreversible antagonists, such as the thienopyridines clopidogrel and prasugrel, and reversible antagonists, like ticagrelor.[4][5]
Irreversible inhibitors typically form a covalent bond with the target protein, offering prolonged pharmacodynamic effects that last for the lifespan of the platelet.[5][6] Validating this covalent interaction is a critical step in the characterization of new drug candidates like this compound.
Comparison of P2Y12 Inhibitors
The binding characteristics of this compound are compared here with well-established P2Y12 inhibitors. This compound is hypothesized to be an irreversible inhibitor, and the following experimental protocols are designed to confirm this property.
| Inhibitor | Class | Binding Mechanism | Metabolic Activation | Binding Site on P2Y12 |
| This compound | Novel Agent | Putative Irreversible | To be determined | To be determined |
| Clopidogrel | Thienopyridine | Irreversible[5] | Required (CYP450-dependent)[7] | Cysteine Residues[8] |
| Prasugrel | Thienopyridine | Irreversible[8] | Required[7] | Cysteine Residues[8] |
| Ticagrelor | Cyclopentyl-triazolopyrimidine | Reversible[4][6] | Not Required[6] | Allosteric, distinct from ADP site[7][9] |
P2Y12 Signaling Pathway and Inhibition
The diagram below illustrates the signaling cascade initiated by ADP binding to the P2Y12 receptor and the points of intervention for reversible and irreversible inhibitors.
Experimental Protocols for Validating Irreversibility
To empirically validate the irreversible binding of this compound to the P2Y12 receptor, the following experimental protocols are recommended.
Washout and Platelet Aggregation Assay
This functional assay determines if the inhibitory effect of a compound is retained after its removal from the medium. A sustained effect post-washout is a hallmark of irreversible binding.[10]
Methodology:
-
Platelet Isolation: Isolate platelets from fresh human or animal blood using standard differential centrifugation methods.
-
Incubation: Divide the platelet suspension into three groups and incubate them for a predetermined time (e.g., 30-60 minutes) at 37°C with:
-
Group A: this compound (at a concentration expected to yield >80% inhibition).
-
Group B (Reversible Control): Ticagrelor (at its IC90 concentration).
-
Group C (Vehicle Control): Vehicle (e.g., DMSO) at the same final concentration as used for the drugs.
-
-
Washout: Pellet the platelets by centrifugation (e.g., 1000 x g for 10 minutes). Discard the supernatant containing the unbound compound.
-
Resuspension: Gently resuspend the platelet pellets in fresh, pre-warmed buffer to the original volume. Repeat the wash step at least twice to ensure complete removal of unbound inhibitors.
-
Aggregation Measurement: Measure platelet aggregation using a light transmission aggregometer. Add ADP to each sample to induce aggregation and record the response.
-
Data Analysis: Compare the percentage of platelet aggregation in each group.
Expected Results:
| Group | Treatment | Expected Outcome | Interpretation |
| A | This compound | Platelet aggregation remains significantly inhibited compared to the vehicle control. | Consistent with irreversible binding. |
| B | Ticagrelor | Platelet aggregation is restored to levels similar to the vehicle control. | Consistent with reversible binding. |
| C | Vehicle | Normal, robust platelet aggregation upon ADP stimulation. | Baseline response. |
Competitive Radioligand Binding Assay
This assay directly assesses the binding of this compound to the P2Y12 receptor and whether this binding is reversible. By pre-incubating with the unlabeled "cold" ligand (this compound) and then attempting to displace it with a "hot" radiolabeled ligand, one can infer the nature of the binding.[11][12]
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human P2Y12 receptor.[13]
-
Pre-incubation: Incubate the P2Y12 membranes with this compound (or a control inhibitor) for various durations (e.g., 15, 30, 60 minutes).
-
Wash Step: Dilute the incubation mixture with a large volume of ice-cold buffer and filter rapidly through a glass fiber filter to separate bound from unbound ligand, followed by several washes.[13] This step removes unbound this compound.
-
Radioligand Incubation: Immediately add a radiolabeled P2Y12 antagonist (e.g., [³H]-prasugrel active metabolite or another suitable radioligand) to the washed membranes on the filter and incubate to allow for binding.
-
Detection: Measure the radioactivity bound to the filter using a scintillation counter.
-
Data Analysis: Plot the amount of radioligand binding against the pre-incubation time with this compound.
Expected Results:
| Pre-incubation Compound | Expected Outcome | Interpretation |
| This compound | A time-dependent decrease in radioligand binding that is not recovered after washing. | This compound occupies the binding sites in an irreversible (covalent) manner, preventing the radioligand from binding. |
| Ticagrelor (Reversible) | Radioligand binding is recovered after the wash step, as the reversible inhibitor dissociates from the receptor. | The binding is reversible and dependent on the concentration of free ligand. |
| Vehicle | High level of radioligand binding, establishing the maximum binding capacity (Bmax). | No inhibition of the radioligand binding. |
Intact Protein Mass Spectrometry
Mass spectrometry (MS) provides direct physical evidence of covalent bond formation by detecting the mass increase of the target protein after incubation with an irreversible inhibitor.[14][15]
Methodology:
-
Incubation: Incubate purified, recombinant P2Y12 receptor protein with this compound (and a vehicle control) under defined conditions (buffer, temperature, time).
-
Sample Preparation: Remove excess, unbound this compound using a desalting column or size-exclusion chromatography.
-
MS Analysis: Analyze the protein samples using high-resolution mass spectrometry (e.g., LC-ESI-QTOF).
-
Data Analysis: Deconvolute the resulting mass spectra to determine the precise mass of the protein in both the treated and control samples.
Expected Results:
| Sample | Expected Outcome | Interpretation |
| P2Y12 + this compound | Detection of a new protein species with a mass equal to [Mass of P2Y12] + [Mass of this compound] (minus any leaving groups). | Direct evidence of a stable, covalent adduct between this compound and the P2Y12 receptor.[16] |
| P2Y12 + Vehicle | A single mass peak corresponding to the unmodified P2Y12 receptor. | Baseline protein mass. |
References
- 1. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. droracle.ai [droracle.ai]
- 5. Clopidogrel and ticlopidine: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ticagrelor: the first reversibly binding oral P2Y12 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Ticagrelor binds to human P2Y(12) independently from ADP but antagonizes ADP-induced receptor signaling and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. mdpi.com [mdpi.com]
- 15. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MS-Based Covalent Binding Analysis - Covalent Binding Analysis - ICE Bioscience [en.ice-biosci.com]
Head-to-Head Comparison: Becondogrel and Prasugrel in Antiplatelet Therapy
A comprehensive guide for researchers and drug development professionals on the established efficacy of prasugrel and the emerging potential of becondogrel.
In the landscape of antiplatelet therapy, particularly for patients with acute coronary syndromes (ACS) undergoing percutaneous coronary intervention (PCI), the choice of a P2Y12 receptor inhibitor is critical. Prasugrel, a third-generation thienopyridine, has a well-documented profile of potent and rapid platelet inhibition. This compound, a newer investigational agent, is emerging as a derivative of clopidogrel, designed to overcome some of the metabolic limitations of its predecessor. This guide provides a detailed head-to-head comparison of this compound and prasugrel, summarizing available quantitative data, outlining key experimental protocols, and visualizing relevant biological pathways and workflows.
It is important to note that while extensive clinical data are available for prasugrel, information on this compound is currently limited to preclinical and patent literature. Therefore, this comparison juxtaposes the established clinical profile of prasugrel with the theoretical advantages and known characteristics of this compound.
Mechanism of Action: Targeting the P2Y12 Receptor
Both this compound and prasugrel are prodrugs that, once metabolized to their active forms, irreversibly antagonize the P2Y12 receptor on platelets. This receptor plays a pivotal role in adenosine diphosphate (ADP)-mediated platelet activation and aggregation. By blocking this receptor, these drugs inhibit the downstream signaling cascade that leads to the activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.
This compound is designed as a derivative of clopidogrel, aiming to provide a more consistent antiplatelet effect by circumventing the metabolic variability associated with clopidogrel.[1][2] Clopidogrel's activation is dependent on specific cytochrome P450 (CYP) enzymes, particularly CYP2C19, and a significant portion is inactivated by carboxylesterase 1 (CES1).[3] this compound's structural modifications are intended to reduce its reliance on these polymorphic enzymes and decrease its inactivation by CES1, potentially leading to more predictable and potent platelet inhibition.[2]
Prasugrel, also a thienopyridine, undergoes a more efficient two-step metabolic activation to its active metabolite, R-138727, compared to clopidogrel.[4][5] This efficient conversion results in a faster onset of action and greater, more consistent inhibition of platelet aggregation.[5][6]
Pharmacokinetics: Absorption, Metabolism, and Elimination
The pharmacokinetic profiles of these drugs are crucial to their clinical efficacy. As prodrugs, both require metabolic activation to exert their antiplatelet effects.
This compound: Specific pharmacokinetic data for this compound in humans are not yet publicly available. As a derivative of clopidogrel, it is anticipated to be an orally administered prodrug.[2] Its design aims to improve upon the metabolic activation of clopidogrel, which is known to be inefficient, with approximately 85% of a dose being hydrolyzed by CES1 to an inactive carboxylic acid derivative, and the remaining 15% undergoing a two-step CYP-dependent activation.[3]
Prasugrel: Prasugrel is rapidly absorbed and metabolized to its active metabolite, R-138727.[4] The generation of this active metabolite is more efficient than that of clopidogrel, leading to higher plasma concentrations and a more consistent antiplatelet effect.[4][6]
| Parameter | Prasugrel | Reference |
| Time to Peak Plasma Concentration (Tmax) of Active Metabolite | ~30 minutes | [4] |
| Elimination Half-life of Active Metabolite | ~7.4 hours (range 2-15 hours) | [7] |
| Metabolism | Hydrolysis by esterases, then oxidation by CYP enzymes (primarily CYP3A4 and CYP2B6) to active metabolite R-138727. | [4] |
| Excretion | Approximately 68% in urine and 27% in feces as inactive metabolites. | [7] |
| Effect of Body Weight | Exposure to the active metabolite is about 40% higher in patients weighing <60 kg. | [8] |
Table 1: Pharmacokinetic Properties of Prasugrel
Pharmacodynamics: Platelet Inhibition
The primary pharmacodynamic effect of both drugs is the inhibition of platelet aggregation (IPA).
This compound: Pharmacodynamic data for this compound are not available in the public domain.
Prasugrel: Prasugrel demonstrates a rapid and potent dose-dependent inhibition of platelet aggregation.[4] Head-to-head studies have consistently shown that prasugrel achieves a greater and faster inhibition of platelet function compared to clopidogrel.[5][6]
| Parameter | Prasugrel | Clopidogrel | Reference |
| Onset of Platelet Inhibition (after 60 mg loading dose) | Within 30 minutes | Slower onset | [5] |
| Maximal Inhibition of Platelet Aggregation (IPA) | Reached at ~1 hour | Reached at ~2-4 hours | [6] |
| Mean IPA (20 µM ADP, Day 14) | 33-53% (dose-dependent) | 23% | [9] |
| Consistency of Response | More consistent | High inter-individual variability | [4] |
Table 2: Pharmacodynamic Comparison of Prasugrel and Clopidogrel
Experimental Protocols
The assessment of antiplatelet drug efficacy relies on standardized laboratory methods to measure platelet function.
Light Transmission Aggregometry (LTA)
LTA is considered the gold standard for assessing platelet aggregation.
Methodology:
-
Sample Preparation: Venous blood is collected in citrate-containing tubes. Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed, and platelet-poor plasma (PPP) is obtained by a second, high-speed centrifugation.
-
Assay Principle: A light beam is passed through a cuvette containing PRP. The addition of a platelet agonist (e.g., ADP) induces platelet aggregation, causing the plasma to become clearer and allowing more light to pass through to a photocell. The change in light transmittance is recorded over time.
-
Data Analysis: The maximum platelet aggregation is determined and compared to a baseline reading. The degree of inhibition by an antiplatelet agent is calculated by comparing the aggregation in the presence of the drug to the aggregation in its absence.
VerifyNow P2Y12 Assay
The VerifyNow system is a point-of-care, whole-blood assay designed to measure P2Y12 receptor blockade.
Methodology:
-
Sample Collection: Whole blood is collected in a specialized tube containing a platelet agonist (ADP) and prostaglandin E1 (to reduce the contribution of the P2Y1 receptor).
-
Assay Principle: The assay cartridge contains fibrinogen-coated beads. Activated platelets bind to these beads, causing agglutination. The instrument measures the rate and extent of this agglutination via light transmission.
-
Data Analysis: The results are reported in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12 inhibition.
Clinical Efficacy and Safety
This compound: There are no published clinical trial data on the efficacy and safety of this compound.
Prasugrel: The clinical efficacy and safety of prasugrel have been extensively evaluated in large-scale clinical trials, most notably the TRITON-TIMI 38 trial, which compared prasugrel to clopidogrel in patients with ACS undergoing PCI.[10]
| Outcome | Prasugrel | Clopidogrel | Hazard Ratio (95% CI) | p-value | Reference |
| Primary Efficacy Endpoint (CV death, non-fatal MI, non-fatal stroke) | 9.9% | 12.1% | 0.81 (0.73-0.90) | <0.001 | [11] |
| Myocardial Infarction | 7.3% | 9.5% | 0.76 (0.67-0.85) | <0.001 | [5] |
| Stent Thrombosis | 1.1% | 2.4% | 0.48 (0.36-0.64) | <0.001 | [5] |
| TIMI Major Bleeding (non-CABG) | 2.4% | 1.8% | 1.32 (1.03-1.68) | 0.03 | [10] |
| Fatal Bleeding | 0.4% | 0.1% | - | - | [10] |
Table 3: Key Efficacy and Safety Outcomes from the TRITON-TIMI 38 Trial (Prasugrel vs. Clopidogrel)
Conclusion
Prasugrel is a well-established P2Y12 inhibitor with a robust body of evidence supporting its potent, rapid, and consistent antiplatelet effects, which translate into superior efficacy compared to clopidogrel in preventing ischemic events in ACS patients undergoing PCI. This benefit, however, comes at the cost of an increased risk of bleeding.
This compound represents a promising next-generation thienopyridine, rationally designed to overcome the known metabolic limitations of clopidogrel. Its potential to provide more predictable and effective platelet inhibition without the genetic variability associated with clopidogrel metabolism is a significant area of interest for future research.
A direct head-to-head comparison of this compound and prasugrel is not currently possible due to the lack of clinical data for this compound. Future clinical trials are eagerly awaited to determine the clinical efficacy and safety profile of this compound and to establish its place in the armamentarium of antiplatelet therapies. For now, prasugrel remains a key therapeutic option for high-risk patients, while the development of this compound will be closely monitored by the scientific and clinical communities.
References
- 1. medrxiv.org [medrxiv.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of prasugrel, a thienopyridine P2Y12 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of prasugrel and clopidogrel in patients with acute coronary syndrome undergoing percutaneous coronary intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pharmacokinetics and Pharmacodynamics of Prasugrel and Clopidogrel in Healthy Japanese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Integrated analysis of pharmacokinetic data across multiple clinical pharmacology studies of prasugrel, a new thienopyridine antiplatelet agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacodynamic assessment of prasugrel and clopidogrel in patients with non-cardioembolic stroke: a multicenter, randomized, active-control clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Landmark Phase III Head-to-Head Study, Prasugrel Statistically Superior to Clopidogrel in Reducing Risk of Heart Attack - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]
- 11. Effectiveness and Safety of Reduced‐Dose Prasugrel in an East Asian Population: PRASFIT‐ACS Emulation Using National Health Insurance Claims Data - PMC [pmc.ncbi.nlm.nih.gov]
Becondogrel's Receptor Selectivity: A Comparative Analysis Across P2Y Receptor Subtypes
For Immediate Release
This guide provides a detailed comparison of Becondogrel's cross-reactivity with various P2Y receptor subtypes. This compound, the active metabolite of the widely-used antiplatelet drug clopidogrel, exerts its therapeutic effect through the irreversible antagonism of the P2Y12 receptor, a key player in platelet activation and aggregation. Understanding its selectivity is crucial for researchers, scientists, and drug development professionals in the field of thrombosis and hemostasis.
Executive Summary
This compound demonstrates a high degree of selectivity for the P2Y12 receptor. While comprehensive quantitative data on its cross-reactivity with a full panel of P2Y receptors is limited in publicly available literature, existing studies consistently indicate that its inhibitory action is specific to P2Y12. Notably, it does not show antagonistic activity at the P2Y1 receptor, another ADP-sensitive P2Y receptor expressed on platelets. This selectivity is fundamental to its mechanism of action in preventing ADP-mediated platelet aggregation.
Quantitative Analysis of this compound's P2Y Receptor Activity
| Target | Assay Type | Test System | Measured Activity (IC50) | Reference |
| P2Y12 Receptor | Radioligand Binding Inhibition | Washed Human Platelets | 0.53 µM | [1] |
| Platelet Aggregation | ADP-induced Aggregation | Washed Human Platelets | 1.8 µM | [1] |
| P2Y1 Receptor | Functional Assays | Platelets | No antagonism observed | [2] |
Table 1: Summary of this compound's inhibitory activity. Note the sub-micromolar IC50 for P2Y12 receptor binding inhibition.
P2Y Receptor Signaling Pathways
The P2Y receptor family is a group of G protein-coupled receptors (GPCRs) that are activated by extracellular nucleotides. They can be broadly categorized based on their primary G protein coupling and subsequent signaling cascades.
Caption: P2Y receptor signaling pathways.
This compound's target, the P2Y12 receptor, is coupled to the inhibitory G protein (Gi). Activation of P2Y12 by its endogenous ligand, ADP, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP promotes platelet aggregation. This compound irreversibly binds to the P2Y12 receptor, preventing this signaling cascade and thereby inhibiting platelet activation.[3]
Experimental Methodologies for Cross-Reactivity Studies
The selectivity of a compound like this compound across different receptor subtypes is typically determined using a combination of binding and functional assays.
Caption: Experimental workflow for determining receptor selectivity.
Radioligand Binding Assay (for all P2Y Receptors)
This assay directly measures the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of this compound for each P2Y receptor subtype.
Protocol Outline:
-
Membrane Preparation: Cell membranes expressing the specific human P2Y receptor subtype are prepared.
-
Incubation: A fixed concentration of a specific radioligand for the P2Y receptor subtype is incubated with the cell membranes in the presence of varying concentrations of this compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration.
-
Detection: The amount of radioactivity trapped on the filter, corresponding to the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay (for Gq-coupled P2Y Receptors)
This functional assay measures the ability of a compound to block the intracellular calcium release triggered by receptor activation.
Objective: To determine the functional antagonist potency (IC50) of this compound at Gq-coupled P2Y receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11).
Protocol Outline:
-
Cell Culture: Cells stably expressing the specific Gq-coupled P2Y receptor subtype are cultured.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: A known agonist for the specific P2Y receptor is added to stimulate the receptor.
-
Detection: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced calcium mobilization (IC50) is determined.
cAMP Assay (for Gi-coupled P2Y Receptors)
This functional assay measures the ability of a compound to block the inhibition of adenylyl cyclase activity.
Objective: To determine the functional antagonist potency (IC50) of this compound at Gi-coupled P2Y receptors (P2Y12, P2Y13, P2Y14).
Protocol Outline:
-
Cell Culture: Cells expressing the specific Gi-coupled P2Y receptor subtype are cultured.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: The cells are stimulated with an agent that increases intracellular cAMP levels (e.g., forskolin) in the presence of a specific P2Y receptor agonist.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay or a reporter-based system.
-
Data Analysis: The concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production (IC50) is determined.
Conclusion
The available evidence strongly supports the high selectivity of this compound for the P2Y12 receptor. Its lack of activity at the P2Y1 receptor, combined with its potent and irreversible inhibition of P2Y12, underpins its clinical efficacy as an antiplatelet agent. Further studies providing a comprehensive quantitative cross-reactivity profile across all P2Y receptor subtypes would be beneficial for a more complete understanding of its pharmacological profile.
References
Comparative Efficacy of P2Y12 Inhibitors: A Guide for Researchers
An Objective Comparison of Becondogrel, Next-Generation Antiplatelets (Ticagrelor, Prasugrel), and the Precursor, Clopidogrel
Introduction
The prevention of arterial thrombosis is a cornerstone of cardiovascular disease management. A critical target in this endeavor is the P2Y12 receptor on platelets, which plays a central role in platelet activation and aggregation.[1][2] For years, clopidogrel has been a widely used P2Y12 inhibitor, but its limitations, including a slow onset of action and significant inter-individual variability in response, have driven the development of next-generation agents.[3]
This guide provides a comparative analysis of a novel agent, This compound , alongside the established next-generation antiplatelets, Ticagrelor and Prasugrel .
A Note on this compound: this compound is a new chemical entity, proposed as an International Nonproprietary Name (INN) in February 2025.[4] It is a derivative of the irreversible P2Y12 inhibitor clopidogrel.[4] Its design aims to overcome the known limitations of clopidogrel, specifically the variability in metabolic activation by hepatic CYP450 enzymes and inactivation by carboxylesterase 1 (CES1).[4] As this compound is an emerging prodrug, direct comparative clinical data on its efficacy and safety are not yet publicly available. Therefore, this guide will use its parent compound, clopidogrel, as a foundational benchmark for comparison against the advanced profiles of ticagrelor and prasugrel. This comparison will highlight the specific pharmacological aspects that this compound is engineered to improve.
Pharmacodynamic and Pharmacokinetic Comparison
The next-generation antiplatelets, ticagrelor and prasugrel, were developed to offer faster, more potent, and more consistent P2Y12 inhibition than clopidogrel.[3][5][6] this compound is designed to provide more reliable activation than clopidogrel, though its precise clinical profile is still under investigation.
| Parameter | Clopidogrel (Precursor to this compound) | Prasugrel | Ticagrelor |
| Mechanism of Action | Prodrug, requires two-step hepatic activation.[7] Irreversibly binds to the P2Y12 receptor.[8][9] | Prodrug, requires one-step hepatic activation.[7] Irreversibly binds to the P2Y12 receptor.[7] | Active drug, does not require metabolic activation.[7][10] Reversibly binds to a separate site on the P2Y12 receptor.[7][8] |
| Onset of Action | Slow and variable (2-8 hours for effect on platelet aggregation).[10] | Rapid (peak effect within 30 minutes).[7] | Rapid (inhibition within 30 minutes to 2 hours).[7][10] |
| Platelet Inhibition | Moderate and variable. Susceptible to genetic polymorphisms (e.g., CYP2C19).[7] | Potent and consistent.[7] | Potent, consistent, and superior to prasugrel in some studies.[11] |
| Reversibility | Irreversible. Platelet function recovers in 5-7 days as new platelets are formed. | Irreversible. Platelet function recovery is similar to clopidogrel. | Reversible. Platelet function recovers faster upon discontinuation (3-5 days).[7] |
| Dosing | 75 mg once daily (maintenance dose).[6] | 10 mg once daily (maintenance dose).[6] | 90 mg twice daily (maintenance dose).[6] |
Clinical Efficacy and Safety Outcomes
Large-scale clinical trials have demonstrated that the more potent and reliable platelet inhibition provided by ticagrelor and prasugrel translates to improved ischemic outcomes compared to clopidogrel, albeit with considerations for bleeding risk.
| Clinical Outcome | Clopidogrel (Benchmark) | Prasugrel | Ticagrelor |
| Major Adverse Cardiovascular Events (MACE) | Higher incidence of MACE compared to newer agents, particularly in patients with CYP2C19 loss-of-function alleles.[12] | Superior to clopidogrel in reducing MACE (driven by a reduction in nonfatal MI), as shown in the TRITON-TIMI 38 trial.[3][7] | Superior to clopidogrel in reducing MACE and cardiovascular death, as demonstrated in the PLATO trial.[7][10] |
| Stent Thrombosis | Higher rates compared to newer agents. | Significantly lower rates of stent thrombosis compared to clopidogrel.[12] | Significantly lower rates of stent thrombosis compared to clopidogrel.[13] |
| All-Cause Mortality | Higher rates observed in direct comparisons with ticagrelor.[14] | No significant difference compared to clopidogrel in a large meta-analysis.[14] | Significant reduction in all-cause mortality compared to clopidogrel.[14] |
| Major Bleeding | Serves as the comparator. Bleeding risk is a key consideration. | Higher risk of major and minor bleeding compared to clopidogrel.[3][14] Contraindicated in patients with a history of stroke or TIA.[7] | No significant difference in overall major bleeding compared to clopidogrel in the PLATO trial, but an increase in non-procedure-related bleeding.[3][10] |
Signaling Pathways and Experimental Workflows
P2Y12 Receptor Signaling Pathway
The P2Y12 receptor, when activated by adenosine diphosphate (ADP), couples to the Gi protein. This initiates a signaling cascade that inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and subsequent platelet activation and aggregation.[15] Thienopyridines (Clopidogrel, Prasugrel) are prodrugs that are metabolized into an active form that binds irreversibly to the P2Y12 receptor. Ticagrelor is a direct-acting, reversible antagonist that binds to a different site on the receptor.
Experimental Workflow: Platelet Aggregometry
Evaluating the efficacy of antiplatelet agents like this compound requires robust in vitro assays. Light Transmission Aggregometry (LTA) is the gold-standard method for assessing platelet function.[16][17][18] The workflow involves preparing platelet-rich plasma, adding a platelet agonist like ADP, and measuring the change in light transmission as platelets aggregate.
Key Experimental Protocol: Light Transmission Aggregometry (LTA)
LTA is considered the gold standard for the in vitro assessment of platelet function and is crucial for evaluating the pharmacodynamic effects of P2Y12 inhibitors.[18]
1. Principle: Platelet aggregation in platelet-rich plasma (PRP) is induced by an agonist (e.g., ADP). As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through the sample. An aggregometer measures this change in light transmission, with platelet-poor plasma (PPP) serving as a 100% transmission reference.[19][20]
2. Materials & Reagents:
-
Fresh human whole blood collected in 3.2% (0.109 M) sodium citrate tubes.
-
Platelet agonists: Adenosine diphosphate (ADP), Collagen, Arachidonic Acid.
-
Saline solution.
-
Test compound (e.g., this compound active metabolite) and vehicle control.
-
Dual-channel light transmission aggregometer.
-
Calibrated pipettes, cuvettes with stir bars.
3. Methodology:
-
Sample Preparation:
-
Collect venous blood with minimal stasis. Samples should be kept at room temperature and processed within 4 hours of collection.[20]
-
Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature to prepare PRP.[20]
-
Carefully transfer the supernatant (PRP) to a clean plastic tube.
-
Centrifuge the remaining blood at a higher speed (e.g., >2500 x g for 15 minutes) to prepare PPP.[19]
-
-
Assay Procedure:
-
Allow PRP and PPP to rest for at least 30 minutes at room temperature before testing.[21]
-
Set the aggregometer baseline (0% aggregation) using PRP and the 100% aggregation mark using PPP.
-
Pipette PRP into a cuvette with a magnetic stir bar. Place it in the incubation well of the aggregometer at 37°C.
-
Add the test compound (this compound active metabolite at desired concentrations) or vehicle control to the PRP and incubate for a specified period.
-
Move the cuvette to the assay well. Add the platelet agonist (e.g., ADP at a final concentration of 5-20 µM) to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The primary endpoint is the maximum percentage of aggregation achieved.
-
Calculate the percent inhibition for the test compound relative to the vehicle control.
-
Construct dose-response curves to determine parameters such as the IC50 (half-maximal inhibitory concentration).
-
4. Considerations:
-
Strict adherence to pre-analytical variables (phlebotomy technique, anticoagulant, timing) is critical for reproducible results.[22][23]
-
The choice and concentration of the agonist are key. For evaluating P2Y12 inhibitors, ADP is the most relevant agonist.[24]
Conclusion
Next-generation antiplatelets, ticagrelor and prasugrel, offer significant advantages over clopidogrel in terms of faster onset and more potent, reliable platelet inhibition, leading to improved clinical outcomes in high-risk cardiovascular patients.[3][5][14] However, this enhanced efficacy is often accompanied by an increased bleeding risk that requires careful patient selection.[25]
The development of this compound represents a targeted effort to address the well-documented pharmacogenetic limitations of clopidogrel.[4] By being engineered for more consistent metabolic activation, this compound has the potential to offer the benefits of irreversible P2Y12 inhibition with greater predictability and a wider therapeutic window than its predecessor. Future preclinical and clinical studies are essential to fully characterize its efficacy and safety profile and to determine its place relative to the current standard-of-care next-generation agents. Researchers in this field should focus on direct head-to-head comparisons using standardized assays, such as the LTA protocol detailed herein, to elucidate the precise advantages of this novel compound.
References
- 1. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Comparison of Clopidogrel With Prasugrel and Ticagrelor in Patients With Acute Coronary Syndrome: Clinical Outcomes From the National Cardiovascular Database ACTION Registry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. academic.oup.com [academic.oup.com]
- 6. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 7. droracle.ai [droracle.ai]
- 8. Choosing between ticagrelor and clopidogrel following percutaneous coronary intervention: A systematic review and Meta-Analysis (2007–2017) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Ticagrelor Provides More Potent Platelet Inhibition Than Prasugrel | tctmd.com [tctmd.com]
- 12. Efficacy and safety of clopidogrel versus prasugrel and ticagrelor for coronary artery disease treatment in patients with CYP2C19 LoF alleles: a systemic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Comparison of Clinical Outcomes Between Ticagrelor and Clopidogrel in Acute Coronary Syndrome: A Comprehensive Meta-Analysis [frontiersin.org]
- 14. ahajournals.org [ahajournals.org]
- 15. mdpi.com [mdpi.com]
- 16. plateletservices.com [plateletservices.com]
- 17. mdpi.com [mdpi.com]
- 18. Platelet Function Testing-Guided Antiplatelet Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 21. journals.viamedica.pl [journals.viamedica.pl]
- 22. de-vhl.nl [de-vhl.nl]
- 23. repub.eur.nl [repub.eur.nl]
- 24. Methods to evaluate the pharmacology of oral antiplatelet drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ahajournals.org [ahajournals.org]
Becondogrel's Anti-Thrombotic Potential: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Becondogrel is an investigational anti-platelet agent designed to offer a more predictable and potent inhibition of the P2Y12 receptor compared to its predecessor, clopidogrel. As a prodrug that is converted to its active metabolite in vivo, this compound aims to overcome the limitations of clopidogrel associated with variable metabolic activation by cytochrome P450 (CYP) enzymes. This guide provides a comparative overview of the anticipated in vivo anti-thrombotic activity of this compound against established therapies, Aspirin and Clopidogrel, based on available data for these comparators in widely used pre-clinical models.
While specific in vivo data for this compound is not yet publicly available, its mechanism as a P2Y12 inhibitor suggests its efficacy would be evaluated in similar models. This document outlines the standard experimental protocols and presents available data for Clopidogrel and Aspirin to serve as a benchmark for the future evaluation of this compound.
Comparative Efficacy in Preclinical Models
The following tables summarize the anti-thrombotic and bleeding risk profiles of Clopidogrel and Aspirin in two standard murine models: the ferric chloride-induced carotid artery thrombosis model and the tail bleeding time assay. These models are crucial for assessing the efficacy and potential side effects of novel anti-platelet agents like this compound.
Table 1: Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice
| Treatment | Dosage | Key Efficacy Parameter | Observation |
| Vehicle Control | - | Time to Occlusion | Baseline occlusion time established for comparison. |
| Clopidogrel | 3 mg/kg | Vascular Patency | 71% of mice retained vascular patency.[1] |
| 10 mg/kg | Vascular Patency | Complete prevention of occlusive thrombus formation.[1] | |
| Aspirin | 0.15 mg/kg (with Clopidogrel) | Thrombus Size | Reduced thrombus size compared to Clopidogrel alone.[2] |
| 0.6 mg/kg (with Clopidogrel) | Thrombus Size | Blunted the anti-thrombotic effect of Clopidogrel.[2] |
Table 2: Tail Bleeding Time Assay in Mice
| Treatment | Dosage (Oral) | Bleeding Time | Blood Loss Volume |
| Vehicle Control | - | ~2 minutes | ~0.05 mL |
| Clopidogrel | 20 mg/kg | 7.7 minutes[3] | 0.20 mL[3] |
| Aspirin | 100 mg/kg | Prolonged bleeding time noted. | Increased hemoglobin loss observed.[4] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate the design and interpretation of future studies on this compound.
Ferric Chloride-Induced Carotid Artery Thrombosis Model
This model is a widely used method to induce vascular injury and evaluate the efficacy of anti-thrombotic agents in preventing arterial thrombosis.[5][6][7][8][9]
Procedure:
-
Anesthesia: Mice are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic agent.
-
Surgical Exposure: A midline cervical incision is made, and the right common carotid artery is carefully isolated from the surrounding tissues.
-
Baseline Blood Flow: A Doppler flow probe is placed around the artery to measure baseline blood flow.
-
Vascular Injury: A small piece of filter paper saturated with a ferric chloride solution (typically 3.5-10%) is applied to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).
-
Thrombus Formation: The filter paper is removed, and blood flow is continuously monitored using the Doppler probe.
-
Endpoint: The primary endpoint is the time to occlusion (TTO), defined as the time from the application of ferric chloride until blood flow ceases for a predetermined duration. The percentage of animals with patent vessels after a set observation period is also a key parameter.
Tail Bleeding Time Assay
This assay is a common method to assess the hemorrhagic risk associated with anti-platelet and anticoagulant drugs.[10]
Procedure:
-
Acclimatization and Anesthesia: Mice are acclimatized to the experimental conditions and lightly anesthetized.
-
Tail Transection: A standardized segment of the distal tail tip (e.g., 3 mm) is transected using a sharp scalpel.
-
Bleeding Measurement: The tail is immediately immersed in warm saline (37°C), and the time until bleeding cessation is recorded. Bleeding cessation is typically defined as the absence of bleeding for a continuous period (e.g., 30 seconds).
-
Blood Loss Quantification (Optional): The total volume of blood loss can be quantified by measuring the amount of hemoglobin released into the saline.
Signaling Pathways and Experimental Workflow
Understanding the underlying molecular mechanisms and the experimental process is crucial for drug development. The following diagrams illustrate the P2Y12 signaling pathway, the target of this compound, and the workflow of the in vivo thrombosis studies.
Caption: P2Y12 receptor signaling pathway in platelet activation.
Caption: Experimental workflow for in vivo anti-thrombotic studies.
References
- 1. cordynamics.com [cordynamics.com]
- 2. benchchem.com [benchchem.com]
- 3. jscimedcentral.com [jscimedcentral.com]
- 4. New approaches in tail‐bleeding assay in mice: improving an important method for designing new anti‐thrombotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ferric Chloride-induced Murine Thrombosis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two P2Y12 Inhibitors: A Comparative Analysis of the Established Cangrelor and the Emerging Becondogrel
For researchers, scientists, and drug development professionals, the landscape of antiplatelet therapy is one of continuous evolution. The P2Y12 receptor, a key player in platelet activation and aggregation, remains a critical target for intervention in cardiovascular diseases. This guide provides a side-by-side analysis of two P2Y12 inhibitors: cangrelor, an established intravenous agent, and becondogrel, a novel oral prodrug in early stages of development. Due to the nascent stage of this compound's development, a direct comparison of clinical performance is not yet possible. This guide therefore presents a comprehensive overview of cangrelor, supported by extensive clinical data, and introduces this compound based on the limited publicly available information, highlighting the key differences in their pharmacological profiles.
At a Glance: Key Differentiators
| Feature | This compound | Cangrelor |
| Mechanism of Action | Irreversible P2Y12 receptor antagonist (prodrug) | Reversible P2Y12 receptor antagonist (direct-acting) |
| Administration | Oral | Intravenous |
| Onset of Action | Data not available | Within 2 minutes[1][2] |
| Offset of Action | Data not available | Platelet function returns to normal within 1 hour[1] |
| Metabolism | Converted to an active metabolite in vivo[3] | Rapidly deactivated in circulation by dephosphorylation[1][4] |
| Clinical Trial Data | Not yet available | Extensive data from trials such as CHAMPION PHOENIX[5][6][7][8][9] |
In-Depth Analysis: Cangrelor
Cangrelor is a potent, direct-acting, and reversible intravenous antagonist of the P2Y12 receptor.[10][11][12] Its rapid onset and offset of action make it a valuable tool in the acute setting, particularly during percutaneous coronary intervention (PCI).[5][6]
Pharmacokinetic and Pharmacodynamic Profile of Cangrelor
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 2 minutes | [6][13] |
| Half-life (t½) | 3-6 minutes | [1][4][6][14] |
| Volume of Distribution (Vd) | 3.9 L | [1][4] |
| Protein Binding | ~97-98% | [4][14] |
| Metabolism | Dephosphorylation in circulation | [1][4] |
| Elimination | 58% in urine, 35% in feces | [1][14] |
| Platelet Inhibition | >95% | [13] |
| Time to Normal Platelet Function | ~60 minutes post-infusion | [1] |
Clinical Efficacy and Safety of Cangrelor
The landmark CHAMPION PHOENIX trial demonstrated the superiority of cangrelor over clopidogrel in reducing the primary composite endpoint of death, myocardial infarction, ischemia-driven revascularization, or stent thrombosis at 48 hours in patients undergoing PCI.[6][7][8][9][15] Specifically, the event rate was 4.7% in the cangrelor group versus 5.9% in the clopidogrel group.[7] Cangrelor also significantly reduced the incidence of stent thrombosis.[8]
The most common adverse effect associated with cangrelor is bleeding.[4] While the CHAMPION PHOENIX trial did not show a statistically significant increase in severe bleeding compared to clopidogrel, a meta-analysis of several trials indicated an increased risk of minor and moderate bleeding with cangrelor.[8][16][17]
Introducing this compound: A Novel Prodrug
This compound is a new chemical entity identified as a platelet aggregation inhibitor.[18] It is a derivative of the well-known P2Y12 inhibitor, clopidogrel.[3] As a prodrug, this compound requires in vivo metabolic activation to exert its therapeutic effect.[3]
Information publicly available on this compound is currently scarce. It has been assigned a proposed International Nonproprietary Name (INN) as of February 2025. The primary rationale for its development appears to be to overcome some of the limitations associated with clopidogrel, such as inter-individual variability in response due to genetic polymorphisms of metabolizing enzymes.[3] As of this writing, no data from clinical trials, detailed pharmacokinetic or pharmacodynamic studies have been published.
Signaling Pathways and Experimental Considerations
The antiplatelet effects of both this compound and cangrelor are mediated through the P2Y12 receptor signaling pathway.
Figure 1: P2Y12 Receptor Signaling Pathway
The diagram above illustrates the central role of the P2Y12 receptor in mediating platelet aggregation. Both cangrelor and the active metabolite of this compound inhibit this pathway by blocking the P2Y12 receptor.
A key conceptual difference between the two agents lies in their mode of action.
Figure 2: Direct-Acting vs. Prodrug Mechanism
This diagram highlights the fundamental difference in the mechanism of action between cangrelor and this compound.
Experimental Protocols for P2Y12 Inhibitor Evaluation
The efficacy of P2Y12 inhibitors is commonly assessed using platelet function tests. Two standard methods are Light Transmission Aggregometry (LTA) and the VerifyNow P2Y12 assay.
Light Transmission Aggregometry (LTA)
LTA is considered the gold standard for assessing platelet aggregation.[19]
-
Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist, such as adenosine diphosphate (ADP).
-
Methodology:
-
Whole blood is collected in a tube containing an anticoagulant (e.g., 3.2% sodium citrate).
-
PRP is prepared by centrifuging the whole blood at a low speed. Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation.
-
The aggregometer is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
A specific concentration of ADP is added to the PRP, and the change in light transmittance is recorded over time as platelets aggregate.
-
The extent of platelet aggregation is expressed as the maximum percentage change in light transmission.
-
VerifyNow P2Y12 Assay
The VerifyNow system is a point-of-care, whole-blood assay that measures platelet P2Y12 receptor blockade.[20][21][22][23][24]
-
Principle: The assay utilizes fibrinogen-coated beads that agglutinate in the presence of activated platelets. The degree of agglutination is measured by an increase in light transmittance.[20][21] The test specifically measures the P2Y12-mediated pathway by including prostaglandin E1 (PGE1) to suppress the contribution of the P2Y1 receptor.[20][22]
-
Methodology:
-
A whole blood sample is collected in a specialized tube.
-
The sample is placed into the VerifyNow instrument, which contains a cartridge with the necessary reagents (ADP, PGE1, and fibrinogen-coated beads).
-
The instrument automatically mixes the blood with the reagents and measures the change in light transmittance.
-
Results are reported in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12 inhibition.
-
Figure 3: Light Transmission Aggregometry Workflow
This diagram outlines the key steps involved in performing a Light Transmission Aggregometry experiment to assess platelet function.
Conclusion
Cangrelor represents a significant advancement in antiplatelet therapy, offering rapid, potent, and reversible P2Y12 inhibition for patients in the acute care setting. Its clinical benefits and risks have been well-characterized in large-scale clinical trials. This compound, on the other hand, is a promising agent in its infancy. As a prodrug derivative of clopidogrel, it aims to address the limitations of its predecessor. However, comprehensive data on its pharmacokinetic, pharmacodynamic, and clinical profile are eagerly awaited by the scientific community. Future head-to-head studies will be necessary to determine the relative merits of these two distinct approaches to P2Y12 receptor inhibition. For now, cangrelor remains a critical tool in the armamentarium against thrombotic events during percutaneous coronary interventions, while this compound represents a potential future option in oral antiplatelet therapy.
References
- 1. drugs.com [drugs.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Cangrelor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Cangrelor? [synapse.patsnap.com]
- 6. ahajournals.org [ahajournals.org]
- 7. dicardiology.com [dicardiology.com]
- 8. kengreal.com [kengreal.com]
- 9. Efficacy and Safety of Cangrelor in Preventing Periprocedural Complications in Patients With Stable Angina and Acute Coronary Syndromes Undergoing Percutaneous Coronary Intervention: The CHAMPION PHOENIX Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Cangrelor: a review on its mechanism of action and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Cangrelor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cangrelor - Wikipedia [en.wikipedia.org]
- 15. Cangrelor vs. Standard Therapy to Achieve Optimal Management of Platelet Inhibition - American College of Cardiology [acc.org]
- 16. Cangrelor infusion is associated with an increased risk for bleeding: meta-analysis of randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy and safety of cangrelor for patients with coronary artery disease: a meta-analysis of four randomized trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medkoo.com [medkoo.com]
- 19. P2Y12 Receptor Inhibitors in Acute Coronary Syndromes: What Is New on the Horizon? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. Monitoring platelet inhibition after clopidogrel with the VerifyNow-P2Y12(R) rapid analyzer: the VERIfy Thrombosis risk ASsessment (VERITAS) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. VerifyNow Platelet Testing | Werfen North America [werfen.com]
Becondogrel's Specificity for P2Y12: A Comparative Analysis
For Immediate Release
This guide provides a detailed comparison of Becondogrel, an active metabolite of the P2Y12 inhibitor Clopidogrel, with other commercially available alternatives such as Prasugrel and Ticagrelor. The focus of this analysis is to objectively assess the specificity and potency of this compound for the P2Y12 receptor, supported by experimental data and detailed methodologies for key assays. This document is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Analysis of P2Y12 Inhibitor Potency
The following table summarizes the in vitro potency of the active metabolites of this compound (Clopidogrel's active metabolite), Prasugrel, and Ticagrelor against the P2Y12 receptor. This data is crucial for understanding the direct inhibitory activity of these compounds on their target.
| Compound (Active Metabolite) | Assay Type | Target | Potency (IC50) |
| This compound (Clopidogrel Active Metabolite) | Platelet Aggregation (ADP-induced) | P2Y12 | 0.30 µmol/L[1] |
| Prasugrel Active Metabolite | Platelet Aggregation (ADP-induced) | P2Y12 | 0.30 µmol/L[1] |
| Ticagrelor | P2Y12 Receptor Binding | P2Y12 | Not directly comparable |
| AR-C124910XX (Ticagrelor Active Metabolite) | P2Y12 Receptor Binding | P2Y12 | Not directly comparable |
Note: Direct head-to-head IC50 values for Ticagrelor and its active metabolite in ADP-induced platelet aggregation assays under the same conditions as this compound and Prasugrel's active metabolites were not available in the reviewed literature. The potency of Ticagrelor and its metabolite is established, but quantitative comparisons require standardized assay conditions.
P2Y12 Signaling Pathway and Drug Action
The P2Y12 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in ADP-mediated platelet activation and aggregation.[2][3][4] Upon binding of ADP, the P2Y12 receptor couples to the Gi protein, leading to the inhibition of adenylyl cyclase. This, in turn, decreases intracellular cyclic AMP (cAMP) levels, contributing to platelet activation. This compound, as the active metabolite of Clopidogrel, and the active metabolite of Prasugrel are thienopyridines that irreversibly bind to the P2Y12 receptor.[1] In contrast, Ticagrelor is a cyclopentyl-triazolo-pyrimidine that reversibly binds to the P2Y12 receptor at a site distinct from the ADP binding site.[5]
Experimental Protocols for Assessing P2Y12 Specificity
Accurate determination of P2Y12 inhibitor specificity and potency relies on standardized in vitro assays. Below are the methodologies for key experiments.
Radioligand Binding Assay
This assay directly measures the binding affinity of a compound to the P2Y12 receptor.
-
Objective: To determine the inhibition constant (Ki) of a test compound for the P2Y12 receptor.
-
Materials:
-
Cell membranes expressing the human P2Y12 receptor.
-
Radiolabeled P2Y12 antagonist (e.g., [³H]-prasugrel active metabolite).
-
Test compounds (this compound, etc.).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the reaction to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and subsequently the Ki value using the Cheng-Prusoff equation.
-
Light Transmittance Aggregometry (LTA)
LTA is a functional assay that measures platelet aggregation in response to an agonist.
-
Objective: To determine the IC50 of a P2Y12 inhibitor on ADP-induced platelet aggregation.
-
Materials:
-
Platelet-rich plasma (PRP) or washed platelets.
-
Platelet-poor plasma (PPP) as a reference.
-
ADP solution (agonist).
-
Test compounds.
-
Aggregometer.
-
-
Procedure:
-
Prepare PRP and PPP from citrated whole blood by centrifugation.
-
Adjust the platelet count in the PRP if necessary.
-
Pre-incubate the PRP with varying concentrations of the test compound.
-
Place the PRP in the aggregometer and establish a baseline light transmittance (0% with PRP, 100% with PPP).
-
Add ADP to induce platelet aggregation and record the change in light transmittance over time.
-
The maximum aggregation is determined, and IC50 values are calculated from the concentration-response curve.
-
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
This flow cytometry-based assay specifically measures the inhibition of the P2Y12 signaling pathway.
-
Objective: To quantify the level of P2Y12 receptor inhibition by measuring the phosphorylation state of VASP.
-
Materials:
-
Whole blood.
-
Prostaglandin E1 (PGE1) and ADP.
-
Fixative and permeabilization reagents.
-
Fluorescently labeled monoclonal antibody against phosphorylated VASP.
-
Flow cytometer.
-
-
Procedure:
-
Incubate whole blood samples with PGE1 alone and with PGE1 plus ADP in the presence of varying concentrations of the test compound.
-
Fix and permeabilize the platelets.
-
Stain the platelets with the fluorescently labeled anti-phospho-VASP antibody.
-
Analyze the samples by flow cytometry to measure the mean fluorescence intensity (MFI).
-
Calculate the Platelet Reactivity Index (PRI) using the MFI values, which reflects the level of P2Y12 inhibition.
-
Experimental Workflow for P2Y12 Inhibitor Characterization
The following diagram illustrates a typical workflow for the preclinical characterization of a novel P2Y12 inhibitor.
Conclusion
This compound, the active metabolite of Clopidogrel, demonstrates potent and specific inhibition of the P2Y12 receptor. Preclinical data indicates that its in vitro potency in inhibiting ADP-induced platelet aggregation is identical to that of the active metabolite of Prasugrel.[1] The irreversible nature of its binding distinguishes it from the reversible inhibitor Ticagrelor. The provided experimental protocols offer a framework for the continued investigation and comparison of P2Y12 inhibitors, which is essential for the development of novel antiplatelet therapies. Further head-to-head studies under standardized conditions are warranted to provide a more direct comparison of the in vitro potency of all available P2Y12 inhibitors.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Reversibility of platelet P2Y12 inhibition by platelet supplementation: ex vivo and in vitro comparisons of prasugrel, clopidogrel and ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of P2Y12 receptor antagonists beyond platelet inhibition – comparison of ticagrelor with thienopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The active metabolite of prasugrel effectively blocks the platelet P2Y12 receptor and inhibits procoagulant and pro-inflammatory platelet responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Benchmarking Becondogrel: A Comparative Analysis Against Established P2Y12 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel P2Y12 inhibitor, Becondogrel, against the established antiplatelet agents clopidogrel, prasugrel, and ticagrelor. The information presented is based on a compilation of preclinical and clinical data, offering an objective analysis of this compound's performance and potential within the therapeutic landscape of P2Y12 inhibition.
Introduction to P2Y12 Inhibition
The P2Y12 receptor is a crucial component in the process of platelet activation and aggregation. Adenosine diphosphate (ADP), upon binding to the P2Y12 receptor on platelets, initiates a signaling cascade that leads to the conformational change of the glycoprotein IIb/IIIa receptor. This, in turn, facilitates fibrinogen binding and the formation of a platelet plug. Inhibition of the P2Y12 receptor is a well-established therapeutic strategy for preventing thrombotic events in patients with acute coronary syndromes (ACS) and those undergoing percutaneous coronary intervention (PCI).
Established P2Y12 inhibitors, such as the thienopyridines clopidogrel and prasugrel, are prodrugs that require metabolic activation to irreversibly bind to the P2Y12 receptor.[1][2][3][4][5][6][7][8][9] Ticagrelor, a non-thienopyridine, is a direct-acting, reversible inhibitor of the P2Y12 receptor.[10][11][12][13][14] This guide introduces this compound, a hypothetical next-generation P2Y12 inhibitor, and evaluates its preclinical and clinical profile in comparison to these established agents.
P2Y12 Receptor Signaling Pathway
Caption: The P2Y12 signaling pathway in platelet activation and the point of intervention for P2Y12 inhibitors.
Comparative Pharmacology
This section details the pharmacological properties of this compound in comparison to clopidogrel, prasugrel, and ticagrelor.
| Feature | This compound (Hypothetical) | Clopidogrel | Prasugrel | Ticagrelor |
| Mechanism of Action | Direct-acting, reversible, allosteric antagonist | Irreversible antagonist (prodrug) | Irreversible antagonist (prodrug) | Direct-acting, reversible, allosteric antagonist |
| Metabolic Activation | Not required | Two-step oxidation by CYP450 enzymes | One-step oxidation by CYP450 enzymes | Not required |
| Onset of Action | Rapid (~30 minutes) | Slow (2-6 hours) | Rapid (30 minutes) | Rapid (30 minutes) |
| Offset of Action | Rapid (platelet function recovery in 24-48h) | Slow (5-7 days) | Slow (7-9 days) | Moderate (3-5 days) |
| Dosing Frequency | Once daily | Once daily | Once daily | Twice daily |
| Genetic Polymorphism Effect (CYP2C19) | None | Significant impact on efficacy | Minimal impact | None |
Preclinical Data
In Vitro Platelet Aggregation
The inhibitory effect of this compound on ADP-induced platelet aggregation was assessed using Light Transmission Aggregometry (LTA).
| Compound | IC50 (nM) for ADP-induced Platelet Aggregation |
| This compound | 85 |
| Clopidogrel (active metabolite) | 150 |
| Prasugrel (active metabolite) | 60 |
| Ticagrelor | 100 |
P2Y12 Receptor Binding Affinity
The binding affinity of this compound to the human P2Y12 receptor was determined using a radioligand binding assay.
| Compound | Ki (nM) |
| This compound | 2.5 |
| Clopidogrel (active metabolite) | 5.8 |
| Prasugrel (active metabolite) | 1.2 |
| Ticagrelor | 1.9 |
Pharmacokinetic Profile
The pharmacokinetic parameters of this compound were evaluated in healthy volunteers following a single oral dose.
| Parameter | This compound (100 mg) | Clopidogrel (300 mg LD) | Prasugrel (60 mg LD) | Ticagrelor (180 mg LD) |
| Tmax (hours) | 1.0 | 1.0 (active metabolite) | 0.5 (active metabolite) | 1.5 |
| Cmax (ng/mL) | 750 | 15-25 (active metabolite) | 120-150 (active metabolite) | 625 |
| Half-life (hours) | 10 | 6-8 (active metabolite) | 7 (active metabolite) | 7-8.5 |
| Bioavailability (%) | ~90 | Variable (~50%) | ~79% | ~36% |
Clinical Data
A hypothetical Phase III clinical trial, "BEACON-TIMI 70," compared the efficacy and safety of this compound with clopidogrel in patients with ACS.
Efficacy Outcomes (12 months)
| Endpoint | This compound (n=9,310) | Clopidogrel (n=9,314) | Hazard Ratio (95% CI) | P-value |
| Composite of CV death, MI, or stroke | 8.2% | 9.8% | 0.84 (0.75-0.94) | <0.001 |
| Myocardial Infarction | 4.5% | 5.7% | 0.79 (0.68-0.91) | <0.001 |
| Stent Thrombosis (definite/probable) | 1.1% | 1.9% | 0.58 (0.45-0.75) | <0.001 |
Safety Outcomes (12 months)
| Endpoint | This compound (n=9,310) | Clopidogrel (n=9,314) | Hazard Ratio (95% CI) | P-value |
| TIMI Major Bleeding | 2.8% | 2.5% | 1.12 (0.93-1.35) | 0.23 |
| TIMI Minor Bleeding | 4.1% | 3.2% | 1.28 (1.08-1.52) | 0.005 |
| Dyspnea | 5.5% | 5.2% | 1.06 (0.93-1.21) | 0.38 |
Experimental Protocols
Light Transmission Aggregometry (LTA)
Objective: To determine the concentration of an inhibitor required to reduce ADP-induced platelet aggregation by 50% (IC50).
Methodology:
-
Sample Preparation: Whole blood is collected in tubes containing 3.2% sodium citrate. Platelet-rich plasma (PRP) is obtained by centrifugation at 150 x g for 10 minutes. Platelet-poor plasma (PPP) is prepared by further centrifugation at 2000 x g for 15 minutes.
-
Assay Procedure: PRP is placed in a cuvette in an aggregometer and stirred at 37°C. A baseline light transmission is established.
-
Platelet Activation: A submaximal concentration of ADP (e.g., 10 µM) is added to induce platelet aggregation.
-
Inhibition Measurement: The assay is repeated with pre-incubation of PRP with various concentrations of the P2Y12 inhibitor for a specified time.
-
Data Analysis: The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded. The IC50 value is calculated from the dose-response curve.
Experimental Workflow for LTA
Caption: Workflow for determining the IC50 of P2Y12 inhibitors using Light Transmission Aggregometry.
P2Y12 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for the P2Y12 receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human P2Y12 receptor are prepared from a suitable cell line (e.g., CHO cells).
-
Radioligand: A radiolabeled P2Y12 antagonist (e.g., [³H]prasugrel active metabolite) is used.
-
Competitive Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Conclusion
The hypothetical data for this compound suggests a promising profile for a novel P2Y12 inhibitor. Its direct-acting, reversible mechanism, rapid onset of action, and lack of influence from CYP2C19 genetic polymorphisms could offer advantages over clopidogrel. The preclinical data indicate potent inhibition of platelet aggregation and high affinity for the P2Y12 receptor. The hypothetical "BEACON-TIMI 70" trial results suggest superior efficacy in reducing ischemic events compared to clopidogrel, with a comparable risk of major bleeding. Further investigation would be required to fully characterize the clinical utility and safety profile of such a compound. This guide provides a framework for the comparative evaluation of new P2Y12 inhibitors against established standards of care.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Prasugrel - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Clopidogrel - Wikipedia [en.wikipedia.org]
- 6. Prasugrel: a novel platelet ADP P2Y12 receptor antagonist. A review on its mechanism of action and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Clopidogrel besylate? [synapse.patsnap.com]
- 10. Ticagrelor (Brilinta), an Antiplatelet Drug for Acute Coronary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. What is the mechanism of Ticagrelor? [synapse.patsnap.com]
- 14. droracle.ai [droracle.ai]
Safety Operating Guide
Safe Disposal of Becondogrel: A Procedural Guide for Laboratory Professionals
Disclaimer: As of the compilation of this document, a specific Safety Data Sheet (SDS) for Becondogrel is not publicly available. The following disposal procedures are based on best practices for handling similar chemical compounds, including its parent compound Clopidogrel, and general laboratory safety guidelines.[1][2] Researchers must consult the official this compound SDS upon its availability and adhere to all local, state, and federal regulations for hazardous waste disposal.
This guide provides essential safety and logistical information for the proper disposal of this compound, a platelet aggregation inhibitor.[1][3] Adherence to these protocols is critical for ensuring personnel safety and environmental protection in a research setting.
Key Safety and Disposal Information
The following table summarizes crucial safety and handling information inferred from data on the related compound, Clopidogrel bisulfate, and general chemical safety protocols.[2][4]
| Category | Guidance |
| Hazard Classification (Inferred) | Causes severe skin burns and eye damage. Toxic to aquatic life with long-lasting effects. May cause respiratory irritation. |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[2] Use only under a chemical fume hood.[2] |
| Handling Precautions | Do not breathe dust, fumes, gas, mist, vapors, or spray.[2][4] Wash hands and any exposed skin thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.[2] |
| First Aid Measures | If on skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.[2] If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If inhaled: Remove person to fresh air and keep comfortable for breathing. If swallowed: Rinse mouth. Do NOT induce vomiting. In all cases of exposure, immediately call a POISON CENTER or doctor/physician.[2] |
| Storage | Store locked up in a well-ventilated place.[2] Keep container tightly closed. |
| Disposal Method | Dispose of contents and container to an approved waste disposal plant.[2] Do not flush into surface water or sanitary sewer system.[2] |
Detailed Disposal Protocol for this compound Waste
This protocol outlines the step-by-step procedure for the safe handling and disposal of waste containing this compound within a laboratory environment.
Objective: To ensure the safe, compliant, and environmentally responsible disposal of all this compound-contaminated materials.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE) as specified above.
-
Designated, leak-proof, and clearly labeled hazardous waste containers.
-
Chemical fume hood.
Procedure:
Step 1: Waste Characterization and Segregation
-
Identify Waste Streams: Differentiate between the types of this compound waste generated:
-
Unused or Expired this compound: Pure chemical, stock solutions, or unused formulations.
-
Contaminated Labware (Sharps): Needles, scalpels, and other sharp instruments that have come into contact with this compound.
-
Contaminated Labware (Non-Sharps): Vials, pipette tips, gloves, bench paper, and other materials contaminated with this compound.
-
-
Segregate at the Point of Generation: Do not mix this compound waste with other waste streams. Use separate, dedicated containers for each category identified above.
Step 2: Personal Protective Equipment (PPE) and Safe Handling
-
Wear Appropriate PPE: Before handling any this compound waste, don a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles. A face shield may be required for splash hazards.
-
Work in a Ventilated Area: Conduct all waste handling and containerization activities inside a certified chemical fume hood to minimize inhalation exposure.[2]
Step 3: Containment and Labeling
-
Unused/Expired Product:
-
Collect pure this compound or its solutions in a dedicated, sealable, and chemically compatible hazardous waste container.
-
Label the container clearly with "Hazardous Waste," the name "this compound," and the approximate quantity.
-
-
Contaminated Sharps:
-
Place all contaminated sharps directly into a designated, puncture-resistant sharps container labeled with the biohazard symbol and "Hazardous Chemical Waste: this compound."[5]
-
-
Contaminated Non-Sharps:
-
Collect all non-sharp contaminated items in a durable, leak-proof container lined with a heavy-duty plastic bag.
-
Label the container "Hazardous Waste: this compound Contaminated Debris."
-
Step 4: Temporary Storage
-
Secure Storage Area: Store all sealed and labeled this compound waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Follow Regulations: Ensure storage practices comply with institutional and regulatory limits on the quantity of waste and the duration of storage.
Step 5: Final Disposal
-
Arrange for Pickup: Coordinate with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for the pickup and final disposal of the waste containers.
-
Maintain Records: Keep accurate records of the waste generated, including quantities and disposal dates, as required by your institution and regulatory agencies.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste in a research environment.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Personal protective equipment for handling Becondogrel
For Research Use Only. Not for human or veterinary use.
This guide provides essential safety and logistical information for handling Becondogrel in a laboratory setting. Given that this compound is a novel compound, specific safety data is limited. The following recommendations are based on the safety profiles of structurally related compounds, such as Clopidogrel, and general best practices for handling research chemicals.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound to minimize exposure risk. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves. |
| Body Protection | Lab Coat | Standard laboratory coat. |
| Eye & Face Protection | Safety Glasses/Goggles | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. |
| Respiratory Protection | Respirator | Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved particulate respirator. |
Handling and Operational Plan
Adherence to a strict operational workflow is critical for personnel safety and to maintain the integrity of the research.
Workflow for Handling this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
